molecular formula C11H20O B1588200 (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene CAS No. 2565-83-5

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Cat. No.: B1588200
CAS No.: 2565-83-5
M. Wt: 168.28 g/mol
InChI Key: AVJMJMPVWWWELJ-FLIBITNWSA-N
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Description

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-1-methoxy-3,7-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJMJMPVWWWELJ-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883865
Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
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Molecular Weight

168.28 g/mol
Source PubChem
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CAS No.

2565-83-5
Record name (2Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene
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Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
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Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
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Record name 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
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Record name (Z)-1-methoxy-3,7-dimethylocta-2,6-diene
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Foundational & Exploratory

An In-depth Technical Guide to (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties of (Z)-1-methoxy-3,7-dimethylocta-2,6-diene, also known as neryl methyl ether. Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's synthesis, spectral characteristics, chemical reactivity, applications, and safety protocols. The information is presented to not only detail experimental procedures but also to provide insights into the rationale behind these methods.

Introduction

This compound is a monoterpene ether recognized for its pleasant, fresh, and green aroma, which has led to its use in the fragrance industry. Beyond its olfactory properties, its chemical structure, featuring two double bonds and an ether linkage, presents opportunities for its application as a versatile intermediate in organic synthesis. This guide aims to be an essential resource for those looking to understand and utilize this compound in a research and development setting.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O[1]
Molecular Weight 168.28 g/mol [1]
CAS Number 2565-83-5[2]
Synonyms Neryl methyl ether, (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene[2]
Appearance Colorless clear liquid (estimated)[2]
Boiling Point 218-220 °C at 760 mmHg[2]
Flash Point 73.33 °C (164.00 °F)[2]
Density 0.8±0.1 g/cm³[1]
Water Solubility 17.23 mg/L at 25 °C (estimated)[2]
logP (o/w) 3.856 (estimated)[2]
Refractive Index 1.449[1]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the alkoxide is generated from (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol), which then reacts with a methylating agent.

Rationale for Synthetic Approach

The Williamson ether synthesis is favored for its versatility and generally high yields for the preparation of both symmetrical and unsymmetrical ethers.[3] The reaction proceeds via an S(_N)2 mechanism, which is most efficient with primary alkyl halides. For the synthesis of neryl methyl ether, nerol is first deprotonated with a strong base to form the more nucleophilic neryloxide anion. This anion then displaces a leaving group from a methylating agent, such as methyl iodide or dimethyl sulfate. The use of a strong base, such as sodium hydride (NaH), ensures complete deprotonation of the alcohol, driving the reaction to completion.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of this compound from nerol.

Materials:

  • (Z)-3,7-dimethylocta-2,6-dien-1-ol (Nerol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon atmosphere setup

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with anhydrous THF to remove the mineral oil.

  • Add fresh anhydrous THF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve (Z)-3,7-dimethylocta-2,6-dien-1-ol (nerol) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Diagram of the Williamson Ether Synthesis Workflow

G cluster_prep Alkoxide Formation cluster_reaction S_N2 Reaction cluster_workup Workup & Purification nerol Nerol in THF alkoxide Neryloxide anion nerol->alkoxide Deprotonation na_h NaH slurry in THF na_h->alkoxide product This compound alkoxide->product Nucleophilic Attack methyl_iodide Methyl Iodide methyl_iodide->product quench Quench with NH4Cl product->quench extract Extract with Et2O quench->extract purify Vacuum Distillation extract->purify

Caption: Workflow for the synthesis of neryl methyl ether.

Spectral Data and Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methoxy group as a singlet around 3.3 ppm. The protons on the carbon adjacent to the ether oxygen (C1) would appear as a doublet around 3.9-4.1 ppm. The vinyl protons will be present in the range of 5.1-5.5 ppm. The allylic methyl protons and the gem-dimethyl protons will appear as singlets in the upfield region, typically between 1.6 and 1.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 58 ppm. The carbon attached to the ether oxygen (C1) will resonate in the range of 65-75 ppm. The olefinic carbons will appear in the downfield region, between 120 and 140 ppm. The carbons of the methyl groups will be observed in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by a strong C-O stretching absorption. For an allylic ether like this compound, this band is typically observed in the region of 1050-1150 cm⁻¹.[4][5] Other significant absorptions include C-H stretching from the methyl and methylene groups just below 3000 cm⁻¹ and C=C stretching around 1670 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EIMS) of this compound is not expected to show a strong molecular ion peak (m/z 168) due to the lability of the ether linkage and the allylic positions.[6] Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[6][7] For terpene ethers, fragmentation is often initiated by cleavage at the allylic positions, leading to resonance-stabilized carbocations. A prominent fragment would be expected from the loss of a methoxy radical (•OCH₃) leading to a fragment at m/z 137, or the loss of a methoxymethyl radical (•CH₂OCH₃) giving a fragment at m/z 123. The base peak is often a smaller, more stable fragment resulting from further rearrangements.

Chemical Reactivity and Potential Applications

The presence of two double bonds and an ether functional group makes this compound a molecule with diverse reactivity.

Reactivity
  • Electrophilic Addition: The double bonds are susceptible to electrophilic addition reactions with reagents such as halogens, hydrogen halides, and oxidizing agents (e.g., epoxidation with peroxy acids). The regioselectivity of these additions can be influenced by the electronic effects of the methoxy group.

  • Ether Cleavage: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids, such as HBr or HI, via an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions.

  • Rearrangement Reactions: Under acidic conditions, the allylic nature of the ether and the presence of double bonds could lead to various rearrangement reactions.

Applications
  • Fragrance and Flavor Industry: As previously mentioned, the primary commercial application of this compound is as a fragrance ingredient due to its pleasant aroma.[2]

  • Organic Synthesis: This compound can serve as a valuable starting material or intermediate in the synthesis of more complex molecules. The double bonds can be functionalized in various ways, and the methoxy group can act as a protecting group for the primary alcohol, which can be deprotected under specific conditions. Its use in the synthesis of fine chemicals and active pharmaceutical ingredients is an area for potential exploration.[8]

Safety and Handling

  • Hazards: Based on related compounds, this compound may cause skin and serious eye irritation.[9][10] It is also classified as a combustible liquid.[11]

  • Precautions for Safe Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, regional, and national regulations.

Sources

Neryl methyl ether CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Neryl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl methyl ether, a monoterpenoid ether, is a specialty chemical primarily recognized for its application in the fragrance and perfumery industries.[1] As the methyl ether of nerol, it belongs to a class of organic compounds that are widespread in nature and are of significant interest for their olfactory properties and potential as building blocks in organic synthesis. This guide provides a comprehensive technical overview of neryl methyl ether, including its chemical identity, physicochemical properties, a proposed synthesis protocol based on established chemical principles, analytical methodologies, and its relevance in scientific research and development.

Chemical Identification and Structure

Accurate identification is paramount in chemical research and development. Neryl methyl ether is systematically named (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene.[2] The "(2Z)-" designation specifies the cis-isomerism of the double bond at the C2 position, which distinguishes it from its trans-isomer, geranyl methyl ether (CAS No. 2565-82-4).[3]

The primary identifier for this specific isomer is its Chemical Abstracts Service (CAS) number.

  • CAS Number : 2565-83-5[1][2][4]

The structure of neryl methyl ether is characterized by a C11 backbone with two double bonds and a methoxy group. Its molecular formula is C₁₁H₂₀O.[1]

Chemical structure of Neryl Methyl EtherFigure 1. 2D Chemical Structure of Neryl Methyl Ether.

Table 1: Key Chemical Identifiers

Identifier Value Source(s)
IUPAC Name (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene [2]
CAS Number 2565-83-5 [1][2][4]
Molecular Formula C₁₁H₂₀O [1][2]
Molecular Weight 168.28 g/mol [1][2]
InChI InChI=1S/C11H20O/c1-10(2)6-5-7-11(3)8-9-12-4/h6,8H,5,7,9H2,1-4H3/b11-8- [2]
SMILES CC(=CCC/C(=C\COC)/C)C [2]

| Synonyms | Neryl methyl ether, (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, Nerol, methyl ether |[2] |

Physicochemical Properties

The physical and chemical properties of neryl methyl ether dictate its handling, application, and analytical characterization. It is described as a colorless liquid.[1] Its ethereal nature and hydrocarbon backbone result in low water solubility and good solubility in alcohols.[1]

Table 2: Physicochemical Data of Neryl Methyl Ether

Property Value Source(s)
Appearance Colorless clear liquid (estimated) [1]
Boiling Point 218-220 °C at 760 mmHg [1][4]
Flash Point 73.33 °C (164.00 °F) TCC [1][4]
Density 0.8 ± 0.1 g/cm³ [4]
Vapor Pressure 0.169 mmHg @ 25 °C (estimated) [1]
logP (o/w) 3.86 (estimated) [1][4]
Water Solubility 17.23 mg/L @ 25 °C (estimated) [1]
Solubility Soluble in alcohol [1]

| Refractive Index | 1.449 |[4] |

Synthesis of Neryl Methyl Ether: A Proposed Protocol

While proprietary industrial synthesis methods are not publicly detailed, a robust and fundamental approach for preparing neryl methyl ether is the Williamson ether synthesis. This method is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide. The causality for this choice rests on its high reliability and predictability for this type of transformation. The synthesis involves the deprotonation of the starting alcohol (nerol) to form a nucleophilic alkoxide, followed by an Sₙ2 reaction with a methylating agent.

Reaction Principle

The synthesis proceeds in two conceptual steps:

  • Deprotonation: Nerol is treated with a strong base (e.g., sodium hydride) to form the corresponding sodium neryloxide.

  • Nucleophilic Substitution: The neryloxide anion attacks a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the ether product and a salt byproduct.

Detailed Experimental Protocol
  • Materials:

    • Nerol (cis-3,7-Dimethyl-2,6-octadien-1-ol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas (for inert atmosphere)

  • Procedure:

    • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Alcohol Addition: A solution of nerol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The rationale for slow addition at low temperature is to control the exothermic reaction and the evolution of hydrogen gas.

    • Alkoxide Formation: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium neryloxide.

    • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The excess methyl iodide ensures the reaction goes to completion. The mixture is then stirred at room temperature overnight.

    • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the nerol spot.

    • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

    • Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then back-extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄.

    • Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is purified by flash column chromatography on silica gel to yield pure neryl methyl ether.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup & Purification A 1. Charge flask with NaH in anhydrous THF B 2. Prepare Nerol solution in anhydrous THF C 3. Add Nerol solution to NaH at 0°C (Deprotonation) B->C D 4. Stir for 1h at RT (Alkoxide formation) C->D E 5. Add Methyl Iodide at 0°C (SN2 Reaction) D->E F 6. Stir overnight at RT E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Extract with Diethyl Ether G->H I 9. Dry with MgSO4 & Concentrate H->I J 10. Purify via Flash Chromatography I->J K Pure Product J->K Final Product: Neryl Methyl Ether

Caption: Williamson Ether Synthesis workflow for Neryl Methyl Ether.

Analytical Methodologies

To ensure the identity and purity of synthesized or commercial neryl methyl ether, a robust analytical method is required. Gas Chromatography (GC) is the technique of choice for volatile and semi-volatile compounds like terpene ethers.

Purity Assessment by Gas Chromatography (GC)

A GC system equipped with a Flame Ionization Detector (FID) provides high sensitivity for hydrocarbon-based molecules. The method separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.

Suggested GC-FID Protocol
  • Instrumentation: Gas chromatograph with FID.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended. The choice is driven by the need to separate the analyte from potential impurities and its geometric isomer, geranyl methyl ether.

  • Sample Preparation: Prepare a dilute solution of the neryl methyl ether sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 240 °C.

      • Final hold: Hold at 240 °C for 5 minutes. (This program should be optimized for the specific instrument and column used).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjustable based on sample concentration).

  • Data Analysis: The purity is determined by calculating the peak area percentage of the neryl methyl ether peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time with that of a certified reference standard. For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) should be employed.

Applications and Relevance in Research

Fragrance and Perfumery

The primary commercial application of neryl methyl ether is as a fragrance ingredient.[1] Its olfactory profile contributes to the formulation of various perfumes and scented consumer products. The International Fragrance Association (IFRA) recommends usage levels up to 3.0% in the final fragrance concentrate.[1] Its geometric isomer, geranyl methyl ether, is also used for its floral and rose-like scent.[3]

Potential in Drug Discovery and Development

While there are no direct pharmaceutical applications of neryl methyl ether reported, the introduction of a methyl ether group is a common strategy in medicinal chemistry. Methylation can significantly modulate the physicochemical and pharmacokinetic properties of a molecule.[5] Key effects include:

  • Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.

  • Blocked Metabolism: Converting a hydroxyl group to a methyl ether prevents it from undergoing metabolic processes like glucuronidation or sulfation, potentially increasing the metabolic stability and half-life of a drug candidate.[5]

  • Conformational Effects: A methyl group can influence the molecule's conformation, which may affect its binding affinity to a biological target.[5]

For drug development professionals, neryl methyl ether and similar terpenoid ethers can serve as interesting scaffolds or starting materials for the synthesis of more complex bioactive molecules, leveraging the inherent properties of the terpene backbone.

Conclusion

Neryl methyl ether is a well-defined chemical compound with the CAS number 2565-83-5, primarily utilized in the fragrance industry. Its synthesis can be reliably achieved through established methods like the Williamson ether synthesis, and its purity is best assessed using gas chromatography. While its current applications are limited, the structural motif of a methyl ether on a terpenoid backbone holds potential for broader applications in synthetic and medicinal chemistry, offering a valuable tool for modulating molecular properties in the design of new functional molecules.

References

  • The Good Scents Company. (n.d.). neryl methyl ether. TGSC Information System. Retrieved from [Link]

  • The Good Scents Company. (n.d.). geranyl methyl ether. TGSC Information System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436330, 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-. PubChem. Retrieved from [Link]

  • Chemsrc. (n.d.). Neryl methyl ether. Retrieved from [Link]

  • Wang, C., et al. (2020). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry, 22(15), 4971-4980. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5365982, Neryl propionate. PubChem. Retrieved from [Link]

  • Deng, J., et al. (2018). Application of methyl in drug design. Yao Xue Xue Bao, 53(1), 26-34. Retrieved from [Link]

Sources

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, a monoterpenoid ether of significant interest in flavor, fragrance, and synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this compound using modern spectroscopic techniques.

Introduction

This compound, also known as neryl methyl ether, possesses the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol .[1] Its structure, characterized by a Z-configured double bond and a methoxy functional group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification and for quality control in various applications. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data associated with this molecule.

Molecular Structure and Isomerism

The isomeric purity of terpenoid derivatives is crucial as different isomers can exhibit distinct biological activities and sensory properties. This compound is the cis-isomer with respect to the double bond at the C2 position, distinguishing it from its trans-counterpart, (E)-1-Methoxy-3,7-dimethylocta-2,6-diene (geranyl methyl ether). This stereochemical difference significantly influences the spectroscopic data, particularly the NMR chemical shifts.

Figure 1. Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a molecular ion (M⁺•).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of neryl methyl ether, available from the NIST Mass Spectrometry Data Center, exhibits a characteristic fragmentation pattern.[2]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 168, corresponding to the molecular weight of C₁₁H₂₀O. The presence of this peak confirms the molecular formula.

  • Key Fragmentations: The fragmentation of ethers is often initiated by cleavage of the C-O bond or C-C bonds alpha to the oxygen atom.[3] Common fragmentation pathways for this compound include:

    • Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 137.

    • Loss of a methyl radical (•CH₃): This would lead to a fragment at m/z 153.

    • Allylic cleavage: The double bonds in the structure promote allylic cleavage, leading to the formation of stable carbocations. For instance, cleavage of the C4-C5 bond can lead to fragments at m/z 69 and m/z 99. The fragment at m/z 69, corresponding to the isoprene unit, is often a prominent peak in the mass spectra of terpenoids.

    • McLafferty Rearrangement: While less common for ethers, rearrangements can occur.

fragmentation_pathway M [C11H20O]⁺• m/z = 168 F153 [C10H17O]⁺ m/z = 153 M->F153 - •CH3 F137 [C11H19]⁺ m/z = 137 M->F137 - •OCH3 F99 [C6H11O]⁺ m/z = 99 M->F99 - •C5H9 (Allylic Cleavage) F69 [C5H9]⁺ m/z = 69 F99->F69 - CH2O

Figure 2. Proposed key fragmentation pathways for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. A series of radiofrequency pulses are applied to the sample, and the resulting signals (free induction decay, FID) are detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm).

Predicted ¹H NMR Spectral Data

While experimental data is not publicly available without a subscription, a predicted ¹H NMR spectrum can be invaluable for structural confirmation.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.40t1HH-2
~5.10t1HH-6
~3.95d2HH-1
~3.30s3HOCH₃
~2.10q2HH-4
~2.05t2HH-5
~1.75s3HC3-CH₃
~1.68s3HC7-CH₃ (E)
~1.60s3HC7-CH₃ (Z)

Interpretation of the ¹H NMR Spectrum:

  • The signals for the vinylic protons (H-2 and H-6) are expected in the downfield region (δ 5.0-5.5 ppm). The coupling constants of these signals can provide information about the stereochemistry of the double bonds.

  • The methylene protons adjacent to the oxygen atom (H-1) would appear as a doublet around δ 3.95 ppm, coupled to the H-2 proton.

  • The singlet at approximately δ 3.30 ppm with an integration of 3H is characteristic of the methoxy group protons.

  • The allylic methylene protons (H-4 and H-5) are expected to resonate in the δ 2.0-2.2 ppm region.

  • The three methyl groups will appear as singlets in the upfield region (δ 1.6-1.8 ppm). The chemical shift difference between the two methyl groups at C7 can sometimes be used to infer the stereochemistry of the C6-C7 double bond.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ, ppm)Carbon Assignment
~142C-3
~132C-7
~124C-6
~120C-2
~70C-1
~58OCH₃
~40C-4
~27C-5
~26C-8
~23C3-CH₃
~18C7-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • The four signals in the downfield region (δ 120-145 ppm) correspond to the four sp² hybridized carbon atoms of the two double bonds.

  • The signal for the carbon atom of the methoxy group (OCH₃) is expected around δ 58 ppm.

  • The carbon atom bonded to the oxygen (C-1) will be in the δ 70 ppm region.

  • The remaining sp³ hybridized carbon atoms of the alkyl chain and the methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample of this compound is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The evanescent wave at the crystal surface interacts with the sample, and specific frequencies are absorbed. The detector measures the attenuated IR beam.

  • Data Processing: An interferogram is generated and then Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3080-3010=C-H stretchAlkene
2970-2850C-H stretchAlkane
1670-1640C=C stretchAlkene
1470-1430C-H bendAlkane
1150-1085C-O stretchEther
840-790=C-H bendTrisubstituted Alkene

Interpretation of the IR Spectrum:

  • The presence of C-H stretching vibrations just above 3000 cm⁻¹ is indicative of the vinylic C-H bonds.

  • The strong absorptions below 3000 cm⁻¹ are due to the stretching of the sp³ C-H bonds in the alkyl chain and methyl groups.

  • A medium intensity peak in the 1670-1640 cm⁻¹ region corresponds to the C=C stretching vibration of the double bonds.

  • The most characteristic absorption for the ether functionality is the strong C-O stretching band, which is expected to appear in the 1150-1085 cm⁻¹ region.

  • The out-of-plane bending vibrations for the trisubstituted double bonds can provide further structural information and are expected in the fingerprint region.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The mass spectrum confirms the molecular weight and provides insights into the fragmentation patterns. ¹H and ¹³C NMR spectroscopy offer detailed information about the connectivity and stereochemistry of the molecule. Finally, IR spectroscopy confirms the presence of key functional groups. This guide serves as a valuable resource for scientists and researchers working with this important terpenoid ether, enabling its accurate identification and quality assessment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6436330, this compound. Retrieved from [Link].

  • NIST (2021). Nerol, methyl ether in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • SpectraBase. Nerol, methyl ether. [Link].

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An Investigative Guide to Neryl Methyl Ether: Natural Occurrence, Biosynthesis, and Analytical Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigma of Neryl Methyl Ether in Nature

Neryl methyl ether, scientifically known as (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene, is a monoterpene ether that presents a curious case in natural product chemistry.[1] Despite its structural simplicity and relation to common plant volatiles, it is not widely reported as a naturally occurring compound. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge surrounding neryl methyl ether. We will explore the confirmed natural occurrences of its close chemical relatives, delve into the probable biosynthetic pathways that could lead to its formation in plants, and detail the sophisticated analytical methodologies required for its potential discovery and characterization in complex natural extracts.

While direct evidence for the natural occurrence of neryl methyl ether is scarce, the established presence of its structural isomer, geranyl methyl ether, and its alcoholic precursor, nerol, in a variety of plant essential oils suggests that its existence in trace amounts in specific plant chemotypes cannot be entirely dismissed. This guide, therefore, adopts an investigative approach, equipping researchers with the foundational knowledge and technical protocols necessary to explore the potential for neryl methyl ether's natural existence and to harness its potential in drug development.

Part 1: Natural Occurrence of Neryl Methyl Ether and Related Monoterpenoids

As of the current body of scientific literature, neryl methyl ether has not been definitively identified as a constituent of any natural source. However, the prevalence of its isomer, geranyl methyl ether, and its parent alcohol, nerol, provides a critical starting point for investigation. These related compounds are found in a diverse range of aromatic plants, particularly within the Asteraceae, Lamiaceae, and Rutaceae families.

Geranyl Methyl Ether: The Naturally Occurring Isomer

Geranyl methyl ether, the (E)-isomer of neryl methyl ether, has been identified in several essential oils. Its presence suggests that the enzymatic machinery for the methylation of geraniol exists in these plants, opening the possibility for the methylation of its cis-isomer, nerol, to form neryl methyl ether.

Nerol and Neryl Esters: Precursors and Analogs

Nerol, the alcohol precursor to neryl methyl ether, is a common component of many essential oils, often co-occurring with its isomer geraniol.[2][3][4] It is particularly abundant in the essential oils of plants from the Rutaceae family (citrus), such as lemon and grapefruit.[2] The presence of nerol is a prerequisite for the biosynthesis of neryl methyl ether. Furthermore, various neryl esters, such as neryl acetate, are significant components of certain essential oils, most notably that of Helichrysum italicum (Immortelle).[5][6][7] The natural occurrence of these derivatives underscores the active metabolism of nerol in these plant species.

Compound Related Natural Source (Family) Reported Occurrence in Essential Oil References
Geranyl Methyl EtherMagnolia figo (Magnoliaceae)Present in floral scent[8]
NerolCitrus limon (Rutaceae), Citrus paradisi (Rutaceae), Rosa damascena (Rosaceae)Major to minor component[2][9]
Neryl AcetateHelichrysum italicum (Asteraceae)Major component (can exceed 40%)[5][6][7]
Geranyl AcetatePelargonium graveolens (Geraniaceae), Cananga odorata (Annonaceae)Common component[10]

Part 2: Biosynthesis of Monoterpene Ethers

The biosynthesis of monoterpenes in plants is a well-established pathway that occurs within the plastids.[11] The formation of monoterpene ethers, such as neryl methyl ether, is a subsequent modification step that is less commonly observed but mechanistically plausible.

The Monoterpene Backbone Synthesis

All monoterpenes are derived from the C10 precursor geranyl diphosphate (GPP), which is formed by the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the methylerythritol phosphate (MEP) pathway.[11] GPP serves as the direct substrate for a variety of monoterpene synthases.

Formation of Nerol

Nerol is produced from GPP through the action of a specific synthase or phosphatase. While geraniol is the more common product of GPP hydrolysis, nerol synthases can produce the cis-isomer directly.

The Role of O-Methyltransferases (OMTs)

The final step in the proposed biosynthesis of neryl methyl ether is the methylation of the hydroxyl group of nerol. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).[12][13][14] These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[12] The substrate specificity of OMTs is a critical determinant in the production of specific methylated compounds in a plant.[14] While an OMT with specific activity for nerol has not been definitively characterized, the existence of such an enzyme is the key hypothetical step for the natural production of neryl methyl ether.

Proposed Biosynthetic Pathway

Biosynthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPP Synthase Nerol Nerol GPP->Nerol Nerol Synthase NME Neryl Methyl Ether Nerol->NME OMT SAM S-adenosyl-L-methionine (SAM) OMT Nerol O-Methyltransferase (Hypothetical) SAM->OMT SAH S-adenosyl-L-homocysteine (SAH) OMT->SAH

Caption: Proposed biosynthetic pathway of neryl methyl ether from IPP and DMAPP.

Part 3: Experimental Protocols for Extraction and Analysis

The search for novel, trace-level natural products like neryl methyl ether requires highly sensitive and selective analytical techniques. The following protocols are designed to maximize the chances of detection and accurate identification from complex plant matrices.

Extraction of Volatile Compounds from Plant Material

The choice of extraction method is critical for preserving the integrity of volatile compounds and preventing the formation of artifacts.

Protocol 1: Hydrodistillation

Hydrodistillation is a standard method for extracting essential oils. However, the heat applied can potentially cause degradation of thermolabile compounds.

  • Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is coarsely ground.

  • Apparatus: A Clevenger-type apparatus is assembled for distillation.

  • Distillation: The plant material is boiled in water, and the steam carrying the volatile compounds is condensed and collected. The essential oil phase is then separated from the aqueous phase.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark glass vial at low temperature.

Protocol 2: Solvent Extraction

Solvent extraction is a gentler method that can be performed at room temperature, reducing the risk of thermal degradation.

  • Solvent Selection: A non-polar solvent with a low boiling point, such as hexane or dichloromethane, is chosen.

  • Extraction: The plant material is macerated in the chosen solvent for a specified period (e.g., 24 hours) with occasional agitation.

  • Filtration and Concentration: The extract is filtered, and the solvent is carefully removed under reduced pressure using a rotary evaporator at a low temperature.

  • Storage: The resulting oleoresin is stored under the same conditions as the essential oil.

Analytical Workflow for Identification and Quantification

A multi-step analytical approach is necessary for the unambiguous identification of trace compounds.

Workflow Diagram:

Analysis Start Essential Oil or Extract GC_FID Gas Chromatography-Flame Ionization Detection (GC-FID) Start->GC_FID Screening & Relative Quantification GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Start->GC_MS Compound Identification Quantification Quantification GC_FID->Quantification Identification Structural Elucidation GC_MS->Identification Co_injection Co-injection with Authentic Standard NMR Nuclear Magnetic Resonance (NMR) (for isolated compounds) Identification->Co_injection Confirmation Identification->NMR Definitive Structure

Caption: Analytical workflow for the identification and quantification of neryl methyl ether.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the analysis of volatile compounds.[15][16]

  • Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is used.

    • Injector: Split/splitless injector, with an optimized split ratio for trace analysis.

    • Oven Program: A temperature gradient is programmed to ensure good separation of all volatile components.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: A suitable mass range (e.g., m/z 40-400) is scanned.

  • Data Analysis: The obtained mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for tentative identification. Retention indices are calculated and compared with literature values.

Protocol 4: Confirmatory Analysis by Co-injection

To confirm the identity of a tentatively identified peak, co-injection with an authentic standard of neryl methyl ether is performed.

  • Standard Preparation: A solution of the authentic neryl methyl ether standard is prepared at a known concentration.

  • Co-injection: The sample is mixed with the standard solution and injected into the GC-MS under the same conditions as the initial analysis.

  • Analysis: An enhancement of the peak corresponding to the analyte confirms its identity.

Conclusion and Future Perspectives

While neryl methyl ether remains an elusive target in the vast landscape of natural products, the information presented in this guide provides a solid foundation for its potential discovery. The natural occurrence of its isomer and precursor, coupled with the known biosynthetic pathways, suggests that its presence in nature, albeit likely at trace levels, is a plausible hypothesis. The analytical strategies detailed herein offer the necessary tools for researchers to undertake a targeted search for this compound in novel plant sources.

The identification of neryl methyl ether in a natural source would not only be a significant phytochemical discovery but could also open new avenues for drug development, given the diverse biological activities associated with monoterpenes. Future research should focus on the screening of a wider range of plant species, particularly those known to produce high levels of nerol and its derivatives, and on the characterization of the O-methyltransferases involved in monoterpene biosynthesis.

References

  • Characterization of O-methyltransferases in the biosynthesis of phenylphenalenone phytoalexins based on the telomere-to-telomere gapless genome of Musella lasiocarpa. Horticulture Research. [Link]

  • 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-. PubChem. [Link]

  • Nerol as a Novel Antifungal Agent: In Vitro Inhibitory Effects on Fusarium oxysporum, Pestalotiopsis neglecta, and Valsa mali and Its Potential Mechanisms against F. oxysporum. PMC. [Link]

  • Biosynthesis, regulation and properties of plant monoterpenoids. Academic Journals. [Link]

  • Plectranthus amboinicus (Lour.) Spreng: Botanical, Phytochemical, Pharmacological and Nutritional Significance. PMC. [Link]

  • The Essential Oil Composition of Helichrysum italicum (Roth) G. Don: Influence of Steam, Hydro and Microwave-Assisted Distillation. MDPI. [Link]

  • geranyl methyl ether 2,6-octadiene, 1-methoxy-3,7-dimethyl-, (2E). The Good Scents Company. [Link]

  • Citrus lemon essential oil: chemical composition, antioxidant and antimicrobial activities with its preservative effect against Listeria monocytogenes inoculated in minced beef meat. NIH. [Link]

  • A brief review on emerging analytical techniques for essential oil quantification. International Scientific Organization. [Link]

  • Fatty oil composition of the seeds oil of Plectranthus amboinicus. ResearchGate. [Link]

  • What is the composition of Italian Helichrysum essential oil?. Typology. [Link]

  • Structure, function, and evolution of plant O-methyltransferases. ResearchGate. [Link]

  • Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. PubMed. [Link]

  • Chapter 3: Methods for essential oil analysis. University of Pretoria. [Link]

  • Comparative Study of the Chemical Composition of the Essential Oil of Plectranthus amboinicus from Different Sectors of Southern Ecuador. MDPI. [Link]

  • Showing Compound Nerol (FDB014945). FooDB. [Link]

  • Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. MDPI. [Link]

  • Chemical constituents of Helichrysum italicum (Roth) G. Don essential oil and their antimicrobial activity against Gram-positive and Gram-negative bacteria, filamentous fungi and Candida albicans. NIH. [Link]

  • Monoterpenes in essential oils. Biosynthesis and properties. PubMed. [Link]

  • CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITY OF ESSENTIAL OIL OF HELICHRYSUM ITALICUM FROM MEDITERRANEAN COAST. Farmacia Journal. [Link]

  • Geranyl Acetate (105-87-3) – Premium Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

  • Nerol – Knowledge and References. Taylor & Francis. [Link]

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Synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene from nerol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene from Nerol

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, the methyl ether of nerol. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for forming ethers. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, discusses key parameters for reaction optimization, and outlines methods for product characterization. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven guidance to ensure a successful and reproducible synthesis.

Introduction

Nerol, or (Z)-3,7-dimethylocta-2,6-dien-1-ol, is a naturally occurring monoterpene alcohol found in the essential oils of many plants. Its structure, featuring a primary allylic alcohol and two double bonds with specific stereochemistry, makes it a valuable chiral building block in organic synthesis. The methylation of its hydroxyl group to form this compound[1][2] converts the alcohol into a methyl ether, altering its polarity, reactivity, and organoleptic properties. This transformation is a key step in the synthesis of various fine chemicals, fragrance compounds, and pharmaceutical intermediates.

The most effective and direct method for this conversion is the Williamson ether synthesis.[3][4] This method involves the deprotonation of the alcohol to form a nucleophilic alkoxide, followed by a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent.[4][5] This guide will focus exclusively on this synthetic strategy, providing the scientific rationale behind each step to ensure both high yield and purity.

Theoretical Foundation & Mechanistic Insights

The conversion of nerol to its methyl ether is a classic two-step process executed in a single pot. The reaction proceeds via the Williamson ether synthesis, which is fundamentally an SN2 reaction.[3][5]

The Williamson Ether Synthesis Mechanism

The overall reaction can be broken down into two distinct mechanistic steps:

  • Deprotonation: The alcohol (nerol) is a weak nucleophile. To enhance its nucleophilicity, it must be converted into its conjugate base, the alkoxide. This is achieved by reacting it with a strong base. Sodium hydride (NaH) is an exemplary choice for this purpose.[6][7] NaH irreversibly deprotonates the alcohol to form the sodium neryloxide anion and hydrogen gas (H₂).[7] The evolution of H₂ gas drives this acid-base equilibrium to completion, ensuring full conversion to the alkoxide.[3][7]

  • Nucleophilic Substitution (SN2): The newly formed neryloxide anion is a potent nucleophile. It attacks the electrophilic methylating agent (e.g., methyl iodide) in a concerted SN2 fashion.[4] The alkoxide's lone pair of electrons performs a backside attack on the methyl group, displacing the iodide leaving group and forming the C-O ether bond.[3][5]

The stereochemistry of the C2=C3 double bond in nerol is preserved throughout this process as the reaction center is the oxygen atom, which does not participate in the double bond structure.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Nerol Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol) Alkoxide Sodium Neryloxide (Nucleophile) Nerol->Alkoxide Product This compound Alkoxide->Product MethylIodide Methyl Iodide (Electrophile)

Caption: Reaction mechanism for the synthesis of neryl methyl ether.

Rationale for Reagent Selection

The success of the synthesis hinges on the appropriate choice of base, methylating agent, and solvent.

Reagent ClassRecommended ReagentRationale & Justification
Base Sodium Hydride (NaH)NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.[3][7] The formation of H₂ gas as the only byproduct drives the reaction to completion and simplifies workup.[7]
Methylating Agent Methyl Iodide (CH₃I)As a methyl halide, it is an excellent substrate for SN2 reactions due to minimal steric hindrance.[5][6] Iodide is an excellent leaving group, facilitating a rapid reaction. Dimethyl sulfate is also effective but more toxic.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent is required.[3] THF effectively solvates the sodium cation of the alkoxide intermediate without interfering with the nucleophile. Its relatively low boiling point simplifies removal post-reaction. Anhydrous conditions are critical to prevent NaH from reacting with water.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
NerolC₁₀H₁₈O154.251.05.00 g
Sodium Hydride (60% disp. in mineral oil)NaH24.001.20.94 g
Methyl IodideCH₃I141.941.22.9 mL
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-100 mL
Saturated NH₄Cl (aq)NH₄Cl--50 mL
Saturated NaCl (Brine)NaCl--50 mL
Anhydrous Magnesium SulfateMgSO₄---
Diethyl Ether (for extraction)(C₂H₅)₂O--200 mL
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Initial Dissolution: Under a positive pressure of nitrogen, add nerol (5.00 g) to the flask, followed by anhydrous THF (100 mL). Stir the solution until the nerol is fully dissolved.

  • Alkoxide Formation: Cool the flask to 0°C using an ice-water bath. Carefully and portion-wise, add the sodium hydride (0.94 g) to the stirred solution over 15 minutes. Caution: Hydrogen gas evolution will occur. The slurry will turn slightly cloudy.

  • Reaction Drive: Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1 hour, or until gas evolution has completely ceased. This indicates the complete formation of the sodium neryloxide.

  • Methylation: Re-cool the reaction mixture to 0°C. Using a syringe, add methyl iodide (2.9 mL) dropwise over 10 minutes. A white precipitate (sodium iodide) may form upon addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nerol spot has been consumed.

  • Workup - Quenching: Cool the flask to 0°C and cautiously quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Workup - Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of saturated brine solution to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to isolate the pure this compound.

Caption: Experimental workflow for the synthesis of neryl methyl ether.

Reaction Optimization and Key Parameters

To maximize yield and purity, several parameters must be carefully controlled.

ParameterOptimal ConditionRationale & Impact on Outcome
Temperature Control 0°C for additions, RT for reactionAdding NaH and CH₃I at 0°C helps manage exotherms and prevent side reactions. Allowing the main reaction to proceed at room temperature provides sufficient energy for the SN2 step without promoting potential elimination pathways.[8]
Stoichiometry 1.1 - 1.2 equivalents of base and electrophileA slight excess of NaH ensures complete deprotonation of the alcohol. A similar excess of methyl iodide drives the SN2 reaction to completion. Using a large excess can complicate purification.[8]
Solvent Purity Anhydrous grade, <50 ppm H₂OWater will react violently with NaH, consuming the base and reducing the yield. The use of rigorously dried solvents is mandatory for this reaction.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere prevents NaH from reacting with atmospheric moisture and oxygen, ensuring its reactivity is directed solely towards the intended substrate.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.

Analysis MethodExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz)δ ~5.40 (t, 1H, CH =C), ~5.10 (t, 1H, CH =C), ~3.95 (d, 2H, -CH ₂-O), ~3.35 (s, 3H, -OCH ₃), ~2.10 (m, 4H, allylic CH ₂), ~1.75 (s, 3H, vinyl CH ₃), ~1.68 (s, 3H, vinyl CH ₃), ~1.60 (s, 3H, vinyl CH ₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~142, ~132, ~124, ~122 (alkene Cs), ~70 (-C H₂-O), ~58 (-OC H₃), ~32, ~26 (alkane Cs), ~23, ~18, ~16 (methyl Cs)
Mass Spec. (EI) Molecular Ion (M⁺) at m/z = 168.15; fragmentation pattern showing loss of -OCH₃ (m/z 31) and characteristic terpene fragments.[1]
FTIR (neat, cm⁻¹)~2920 (C-H stretch), ~1670 (C=C stretch), ~1100 (C-O-C ether stretch)

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any source of moisture.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a fume hood with appropriate gloves.

  • Anhydrous Ethers (THF, Diethyl Ether): Can form explosive peroxides upon prolonged exposure to air and light. Always use freshly opened bottles or test for peroxides before use. They are also highly flammable.

Conclusion

The Williamson ether synthesis is a highly efficient and reliable method for the preparation of this compound from nerol. The key to a successful synthesis lies in the rigorous control of reaction conditions, particularly the exclusion of moisture, proper temperature management, and the use of high-purity reagents. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can consistently achieve high yields of the desired product, ready for subsequent applications in their scientific endeavors.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Neryl Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of Neryl methyl ether, tailored for researchers, scientists, and professionals in drug development and fragrance chemistry. This document moves beyond a simple data sheet to offer in-depth insights into its synthesis, spectral characteristics, and reactivity, ensuring a thorough understanding for both research and application.

Introduction to Neryl Methyl Ether

Neryl methyl ether, systematically named (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene, is a monoterpenoid ether. It is the Z-isomer of geranyl methyl ether.[1][2] While not commonly found in nature, its unique organoleptic properties make it a valuable ingredient in the fragrance industry.[1][3] Understanding its physicochemical profile is paramount for its effective and safe utilization.

Below is a diagram illustrating the chemical structure of Neryl methyl ether.

Caption: Chemical structure of Neryl methyl ether.

Physical Characteristics

Neryl methyl ether is typically a colorless liquid.[3] Its physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O[3]
Molecular Weight 168.28 g/mol [3]
CAS Number 2565-83-5[3]
Appearance Colorless clear liquid[3]
Boiling Point 218-220 °C at 760 mmHg[3]
Flash Point 73.33 °C (164.00 °F)[3]
Vapor Pressure 0.169 mmHg at 25 °C (estimated)[3]
Solubility Soluble in alcohol; Insoluble in water (17.23 mg/L at 25 °C, estimated)[3]
logP (o/w) 3.856 (estimated)[3]

Chemical Characteristics and Spectroscopic Analysis

Reactivity and Stability

As an allylic ether, the reactivity of Neryl methyl ether is influenced by the presence of the C2=C3 double bond.[4] The allylic position (C1) makes the C-O bond susceptible to cleavage under acidic conditions.[4][5] The stability of the resulting allylic carbocation, which is resonance-stabilized, facilitates this cleavage.[6][7]

The molecule should be stored in a cool, dry, and well-ventilated area, away from sources of ignition, as it is a combustible liquid.[8] It should be kept in a tightly closed container.[8]

Spectroscopic Data

The electron ionization mass spectrum of Neryl methyl ether is available from the NIST database.[9] The fragmentation of ethers is characterized by cleavage of the C-O bond and α-cleavage (C-C bond next to the oxygen).[10][11][12] For Neryl methyl ether, key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or cleavage at the allylic position.

  • ¹H NMR: Protons on the carbon adjacent to the ether oxygen (C1-H₂) are expected to appear in the range of 3.4-4.5 ppm.[18] The methyl protons of the ether group (C12-H₃) would likely be a sharp singlet around 3.3 ppm. The vinyl protons will be in the 5.0-5.5 ppm region, and the various methyl and methylene groups of the terpenoid backbone will be found upfield.

  • ¹³C NMR: The carbon atom bonded to the ether oxygen (C1) would typically resonate in the 50-80 ppm range.[18] The methyl carbon of the ether group (C12) would also be in this region. The olefinic carbons (C2, C3, C6, C7) will appear in the downfield region (100-150 ppm).

Experimental Protocols

Synthesis of Neryl Methyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[21][22][23] In this case, Nerol (the corresponding alcohol) is reacted with a methylating agent in the presence of a base.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Nerol Nerol Alkoxide_Formation Formation of Sodium Neryloxide Nerol->Alkoxide_Formation Base Base (e.g., NaH) Base->Alkoxide_Formation Solvent Anhydrous Solvent (e.g., THF) Solvent->Alkoxide_Formation Methylating_Agent Methylating Agent (e.g., CH3I) SN2_Reaction SN2 Attack on Methylating Agent Methylating_Agent->SN2_Reaction Alkoxide_Formation->SN2_Reaction Quenching Quench with Water SN2_Reaction->Quenching Extraction Extraction with Ether Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Neryl_Methyl_Ether Neryl Methyl Ether Purification->Neryl_Methyl_Ether

Caption: Workflow for the synthesis of Neryl methyl ether.

Step-by-Step Methodology:

  • Preparation: To a solution of Nerol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 equivalents) at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium neryloxide.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Neryl methyl ether.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, and MS).

Safety and Handling

Neryl methyl ether should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[8] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[8]

Conclusion

Neryl methyl ether is a valuable fragrance ingredient with well-defined physical properties. Its chemical reactivity is primarily dictated by the allylic ether functionality. The synthesis of Neryl methyl ether can be reliably achieved through the Williamson ether synthesis. A thorough understanding of its spectroscopic characteristics is essential for quality control and research applications. Adherence to proper safety protocols is crucial when handling this compound.

References

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An In-depth Technical Guide to (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, a monoterpene ether with applications in fragrance and potential for further scientific exploration. This document delves into its chemical identity, synthesis, physical and chemical properties, spectroscopic characterization, and safety considerations, offering a foundational resource for its use in research and development.

Chemical Identity: IUPAC Nomenclature and Synonyms

The precise chemical identification of a compound is paramount for unambiguous scientific communication. The molecule is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene .

This name is derived from its structure: an eight-carbon chain (octa-) with two double bonds at positions 2 and 6 (-diene). The stereochemistry of the double bond at position 2 is designated as (Z) (from the German zusammen, meaning "together"), indicating that the higher priority substituents on each carbon of the double bond are on the same side. The chain is further substituted with methyl groups at positions 3 and 7, and a methoxy group at position 1.

In scientific literature and commercial contexts, this compound is also known by several synonyms. Understanding these is crucial for a comprehensive literature search.

Table 1: Synonyms and Identifiers for this compound

Type Identifier
Common Name Neryl methyl ether
Systematic Name (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene
Other Names 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-
Nerol, methyl ether
CAS Number 2565-83-5
EC Number 219-897-7
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol

Synthesis and Mechanistic Considerations

The most common and industrially relevant method for the synthesis of this compound is the Williamson ether synthesis .[1][2][3] This venerable yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide.[1] In this specific case, the synthesis proceeds by the methylation of nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol).

The Williamson Ether Synthesis: A Step-by-Step Protocol

The synthesis can be conceptually broken down into two key steps:

  • Deprotonation of Nerol: Nerol, the alcohol precursor, is treated with a strong base to form the corresponding neryl alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydroxide (KOH).[1] The choice of base and solvent is critical to ensure complete deprotonation without promoting side reactions.

  • Nucleophilic Substitution: The resulting neryl alkoxide, a potent nucleophile, is then reacted with a methylating agent, typically a methyl halide such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The alkoxide displaces the halide in an Sₙ2 reaction to form the desired ether.[1][2]

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

  • Materials:

    • Nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve nerol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the neryl alkoxide.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mechanistic Causality and Experimental Choices

The choice of an Sₙ2 pathway is dictated by the primary nature of the alcohol in nerol, which makes it an excellent substrate for this type of reaction.[1] The use of a polar aprotic solvent like THF is advantageous as it solvates the cation (Na⁺) while leaving the alkoxide nucleophile relatively free and highly reactive. An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Nerol Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol) NerylAlkoxide Neryl Alkoxide Nerol->NerylAlkoxide + NaH NerylAlkoxide_ref Neryl Alkoxide NaH Sodium Hydride (NaH) H2 H₂ (gas) MethylIodide Methyl Iodide (CH₃I) Product This compound NaI Sodium Iodide (NaI) NerylAlkoxide_ref->Product + CH₃I

Figure 1: Williamson ether synthesis workflow.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application.

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance Colorless clear liquid (est.)[4]
Boiling Point 218.00 to 220.00 °C @ 760.00 mm Hg[4]
Flash Point 164.00 °F (73.33 °C) (TCC)[4]
Density 0.8 ± 0.1 g/cm³[5]
Vapor Pressure 0.169000 mmHg @ 25.00 °C (est.)[4]
Solubility Soluble in alcohol; Insoluble in water[4]
LogP (o/w) 3.856 (est.)[4]
Refractive Index 1.449[5]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of an ether is characterized by the downfield shift of protons on the carbon adjacent to the ether oxygen, typically appearing in the 3.4-4.5 ppm range.[6] For this compound, one would expect to see characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons adjacent to the ether oxygen (a doublet), and vinylic protons, along with signals for the other methyl and methylene groups in the molecule.

  • ¹³C NMR: Carbon atoms bonded to the ether oxygen also experience a downfield shift, typically resonating in the 50-80 ppm range.[6] The ¹³C NMR spectrum would provide distinct signals for each of the 11 carbon atoms in the molecule, confirming its carbon skeleton.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an ether is the C-O single bond stretching vibration, which appears as a strong absorption in the 1050-1150 cm⁻¹ region.[6] Other expected absorptions would include C-H stretching from the alkyl and vinyl groups (around 2850-3100 cm⁻¹) and C=C stretching from the two double bonds (around 1650-1680 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 168. The fragmentation pattern would likely involve cleavage of the C-O bond and fragmentation of the terpene backbone, with a prominent peak at m/z = 69, corresponding to the isoprene unit.[7]

Reactivity and Stability

This compound is an allylic ether, and its reactivity is influenced by the presence of the two double bonds and the ether linkage. Allylic ethers can undergo a variety of reactions, including rearrangements and additions to the double bonds. The molecule should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Applications and Biological Relevance

The primary application of this compound is as a fragrance agent in perfumery and cosmetics, valued for its fresh, rosy, and citrus-like aroma.[4]

While there is limited direct research on the biological activities of neryl methyl ether itself, studies on related compounds, such as neryl acetate, have shown interesting biological effects. For instance, neryl acetate, the major component of Corsican Helichrysum italicum essential oil, has been demonstrated to mediate the oil's biological activities on the skin barrier by upregulating genes involved in epidermal differentiation and ceramide synthesis.[8][9] This suggests that the neryl backbone may be a scaffold for compounds with potential dermatological or cosmetic applications. Further research is warranted to explore if neryl methyl ether exhibits similar or other biological activities.

Safety and Handling

This compound is a combustible liquid.[4] Standard laboratory safety precautions should be followed, including working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding contact with skin and eyes.[10][11] In case of inhalation, move to fresh air.[10] In case of skin contact, wash with soap and water.[10] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound, or neryl methyl ether, is a well-characterized monoterpene ether with established applications in the fragrance industry. Its synthesis via the Williamson ether synthesis is a classic example of nucleophilic substitution. While its primary use is in perfumery, the biological activities of related neryl esters suggest that further investigation into the potential applications of neryl methyl ether in areas such as dermatology and drug development could be a fruitful avenue for future research. This guide provides a solid foundation of its chemical and physical properties to support such endeavors.

References

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A Researcher's Comprehensive Guide to Neryl Methyl Ether: Safety, Handling, and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety and handling protocols for neryl methyl ether. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet (SDS) to offer a detailed, practical framework for the safe and effective use of this compound in a laboratory setting. The information herein is synthesized from available chemical data and established best practices for similar chemical entities, ensuring a robust and precautionary approach.

Understanding Neryl Methyl Ether: Physicochemical Profile

Neryl methyl ether, with the CAS number 2565-83-5, is a colorless liquid utilized primarily as a fragrance agent in various applications.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₁₁H₂₀O[3]
Molecular Weight 168.28 g/mol [3][4]
Boiling Point 218.00 to 220.00 °C @ 760.00 mm Hg[1][3]
Flash Point 73.33 °C (164.00 °F) TCC[1][3]
Vapor Pressure 0.169000 mmHg @ 25.00 °C (estimated)[1]
Density 0.8±0.1 g/cm³[3]
Solubility Soluble in alcohol; Insoluble in water (17.23 mg/L @ 25 °C estimated)[1]
Appearance Colorless clear liquid (estimated)[1]
logP (o/w) 3.856 (estimated)[1]

Hazard Identification and Risk Mitigation: A Proactive Stance

Given the limited specific toxicity data for neryl methyl ether, a risk assessment should be conducted based on the potential hazards associated with ethers and similar organic compounds.

Potential Hazards:

  • Flammability: With a flash point of 73.33 °C, neryl methyl ether is a combustible liquid.[1][3] Vapors may be heavier than air and could travel to an ignition source.

  • Peroxide Formation: Like many ethers, prolonged exposure to air and light can potentially lead to the formation of explosive peroxides. While no specific data on peroxide formation for neryl methyl ether was found, this is a known risk for the ether functional group.

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation. High concentrations of vapors from similar ethers can lead to narcotic effects, drowsiness, dizziness, and headaches.[5]

  • Skin and Eye Contact: Direct contact with the liquid may cause skin and eye irritation.[5][6] Repeated or prolonged skin contact may lead to dryness or cracking.[6]

  • Ingestion: Ingestion is not a typical route of exposure in a laboratory setting but may cause gastrointestinal irritation.

Risk Mitigation Workflow:

RiskMitigation cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify_Hazards Identify Potential Hazards (Flammability, Peroxide Formation, Irritation) Assess_Exposure Assess Exposure Potential (Inhalation, Dermal, Ingestion) Evaluate_Protocols Evaluate Existing Protocols Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Evaluate_Protocols->Engineering_Controls Implement Administrative_Controls Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Spill_Response Spill Response Plan PPE->Spill_Response Prepare for First_Aid First Aid Procedures Fire_Safety Fire Safety Measures

Caption: Risk mitigation workflow for handling neryl methyl ether.

Standard Operating Procedure for Safe Handling

The following protocol is a self-validating system designed to minimize exposure and ensure safe handling of neryl methyl ether in a research environment.

I. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

II. Engineering Controls:

  • All handling of neryl methyl ether should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible.[7]

III. Handling Protocol:

  • Preparation:

    • Before starting work, ensure all necessary PPE is donned correctly.

    • Verify that the chemical fume hood is functioning properly.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • Ground and bond containers when transferring material to prevent static discharge.[7]

    • Use a spark-proof tool for opening and closing containers.[7]

    • Avoid direct contact with the liquid and inhalation of vapors.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[6][7]

    • Store away from oxidizing agents and acids.[6]

    • Protect from sunlight.[6][8]

    • Consider dating containers upon receipt and opening to monitor for potential peroxide formation over time.

IV. Disposal:

  • Dispose of waste neryl methyl ether and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[6]

  • Do not dispose of down the drain.[5]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, follow these procedures promptly and calmly.

Emergency Response Flowchart:

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_fire Fire Evacuate_Spill Evacuate immediate area Ventilate_Spill Ensure adequate ventilation Evacuate_Spill->Ventilate_Spill Absorb_Spill Absorb with inert material (sand, vermiculite) Ventilate_Spill->Absorb_Spill Collect_Spill Collect in a sealed container for disposal Absorb_Spill->Collect_Spill Inhalation Inhalation: Move to fresh air Seek_Medical_Attention Seek medical attention if symptoms persist Inhalation->Seek_Medical_Attention Skin_Contact Skin Contact: Wash with soap and water Skin_Contact->Seek_Medical_Attention Eye_Contact Eye Contact: Rinse with water for 15 mins Eye_Contact->Seek_Medical_Attention Extinguish_Fire Use dry chemical, CO₂, or foam. Do NOT use water jet. Cool_Containers Cool exposed containers with water spray Extinguish_Fire->Cool_Containers

Caption: Emergency response procedures for neryl methyl ether incidents.

Detailed First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[5]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Hazardous combustion products may include carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Conclusion: A Commitment to Safety

While neryl methyl ether is a valuable compound in research and development, its safe use hinges on a proactive and informed approach to safety. The absence of comprehensive, publicly available toxicity data necessitates a conservative handling protocol. By adhering to the guidelines outlined in this document, researchers can mitigate potential risks and maintain a safe laboratory environment. Continuous evaluation of laboratory procedures and staying informed about any new safety data are paramount.

References

  • 3M. (2021, March 22). Safety Data Sheet: 3M™ Hi-Strength 90 Spray Adhesive Low 25% VOC. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Amyl methyl ether. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Amyl methyl ether, 94%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). neryl methyl ether. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Neryl methyl ether. Retrieved from [Link]

  • The Good Scents Company. (n.d.). neryl formate. Retrieved from [Link]

  • Airgas. (2016, April 12). SAFETY DATA SHEET - Flammable Gas Mixture: Dimethyl Ether / Methanol / Methyl Vinyl Ether / Nitrogen. Retrieved from [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, methyl vanillyl ether, CAS Registry Number 5533-03-9. Food and Chemical Toxicology, 155S, 112431.
  • The Good Scents Company. (n.d.). neryl isobutyrate. Retrieved from [Link]

  • COSMILE Europe. (n.d.). LINALYL METHYL ETHER – Ingredient. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (2Z)-. Retrieved from [Link]

  • Perflavory. (n.d.). neryl methyl ether, 2565-83-5. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, methyl phenethyl ether, CAS Registry Number 3558-60-9. Food and Chemical Toxicology, 159S, 112718.

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The Ethereal Dimension: A Technical Guide to the Biological Activity of Monoterpene Ethers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic underpinnings of monoterpene ethers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols for the evaluation of these promising bioactive molecules.

Introduction: Bridging Volatility and Potency

Monoterpenes, the C10 isoprenoid building blocks of many essential oils, are renowned for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] However, their inherent volatility and lipophilicity can limit their therapeutic application. The introduction of an ether linkage to a monoterpene scaffold—creating a monoterpene ether—can significantly alter its physicochemical properties, often leading to enhanced stability, modified bioavailability, and novel or improved biological activities.[1] This guide delves into the scientific rationale and technical methodologies for exploring the therapeutic potential of this unique class of compounds.

Section 1: The Chemistry of Bioactivity - Synthesis and Structure-Activity Relationships

The biological activity of a monoterpene ether is intrinsically linked to its chemical structure. The strategic placement of the ether group, the nature of the alkyl or aryl substituent, and the stereochemistry of the parent monoterpene all play crucial roles in dictating the molecule's interaction with biological targets.[3]

Synthetic Pathways to Bioactive Monoterpene Ethers

The synthesis of monoterpene ethers can be achieved through several established chemical reactions. The Williamson ether synthesis is a common and versatile method.

Experimental Protocol: Williamson Ether Synthesis of a Thymol Ether Derivative

This protocol describes the synthesis of a thymol ether derivative, a representative example of a monoterpene ether.

Materials:

  • Thymol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl bromide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Deprotonation: Dissolve thymol (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the sodium thymoxide salt.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the purified monoterpene ether using NMR spectroscopy and mass spectrometry.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is critical because sodium hydride reacts violently with water.

  • Stepwise Addition: The portion-wise addition of NaH and dropwise addition of the alkyl halide at 0 °C helps to control the exothermic nature of the reactions and prevent side reactions.

  • Purification: Column chromatography is essential to separate the desired ether from unreacted starting materials and byproducts, ensuring the purity of the compound for biological testing.

Structure-Activity Relationship (SAR) Insights

The ether linkage can significantly influence biological activity. For instance, the conversion of the phenolic hydroxyl group of thymol to an ether derivative has been shown to enhance its antimicrobial activity against certain bacterial strains, such as Helicobacter pylori.[1] This suggests that blocking the free hydroxyl group can modulate the molecule's interaction with bacterial membranes or enzymes. Furthermore, the introduction of different functional groups via the ether linkage allows for the fine-tuning of properties like lipophilicity, which can impact cell permeability and target engagement.[3]

Section 2: Antimicrobial and Antifungal Applications

Monoterpene ethers have demonstrated significant potential as antimicrobial and antifungal agents. Their mechanism of action often involves the disruption of microbial cell membranes.[4][5]

Mechanism of Antimicrobial Action

The lipophilic nature of monoterpene ethers allows them to intercalate into the lipid bilayer of microbial cell membranes.[5] This can lead to:

  • Increased membrane fluidity and permeability.[5]

  • Leakage of intracellular components.

  • Disruption of membrane-embedded proteins involved in essential processes like respiration and ion transport.[5]

G cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Membrane_Proteins Membrane Proteins Protein_Inhibition Inhibition of Membrane Proteins Membrane_Proteins->Protein_Inhibition Monoterpene_Ether Monoterpene Ether Monoterpene_Ether->Lipid_Bilayer Intercalation Monoterpene_Ether->Membrane_Proteins Interaction Leakage Ion & ATP Leakage Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Protein_Inhibition->Cell_Death

In Vitro Evaluation of Antimicrobial Activity

A crucial step in assessing the antimicrobial potential of monoterpene ethers is to determine their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination

Materials:

  • Pure monoterpene ether

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Dissolve the monoterpene ether in DMSO to a high stock concentration. Perform a two-fold serial dilution of the compound in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria with antibiotic), a negative control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on Mueller-Hinton Agar. Incubate the plates at 37 °C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the antibiotic is effective against the tested strain, while the negative control confirms the sterility of the medium. The vehicle control ensures that the solvent (DMSO) does not have an inhibitory effect at the concentrations used.

Section 3: Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases. Monoterpenes and their derivatives, including ethers, have been shown to possess significant anti-inflammatory properties.[6][7]

Molecular Targets in Inflammation

Monoterpene ethers can modulate inflammatory responses by targeting key signaling pathways and mediators, such as:

  • Nuclear Factor-kappa B (NF-κB): Inhibition of the NF-κB pathway can downregulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

  • Cyclooxygenase (COX) Enzymes: Some monoterpenes can inhibit COX enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation.[6]

  • Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammation. Monoterpene ethers can suppress iNOS expression and NO production.[8]

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation Monoterpene_Ether Monoterpene Ether Monoterpene_Ether->IKK Inhibition NFκB NF-κB Monoterpene_Ether->NFκB Inhibition of Translocation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_nucleus NF-κB (nucleus) Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS)

In Vitro Assessment of Anti-inflammatory Activity

The Griess assay for nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages is a common method to screen for anti-inflammatory potential.[8]

Experimental Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Monoterpene ether

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Cell Treatment: Pre-treat the cells with various concentrations of the monoterpene ether for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Add 50 µL of supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve generated with sodium nitrite. A decrease in nitrite production in the presence of the monoterpene ether indicates anti-inflammatory activity.

Section 4: Anticancer and Neuroprotective Potential

Emerging research points to the potential of monoterpene ethers in cancer and neurodegenerative disease therapy.[9][10]

Anticancer Mechanisms

Monoterpene ethers may exert anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.

  • Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.

Neuroprotective Effects

The neuroprotective properties of monoterpene ethers are often attributed to their antioxidant and anti-inflammatory activities.[6][11] They may protect neurons from damage by:

  • Scavenging Reactive Oxygen Species (ROS): Reducing oxidative stress, a key factor in neurodegeneration.[11]

  • Modulating Neuroinflammation: Suppressing the activation of microglia and astrocytes, which contribute to neuronal damage.[10]

  • Inhibiting Acetylcholinesterase (AChE): This action can increase acetylcholine levels in the brain, which is beneficial in conditions like Alzheimer's disease.[11]

Table 1: Summary of Biological Activities and Mechanisms of Monoterpene Ethers

Biological ActivityKey Molecular MechanismsIn Vitro Assay ExamplesIn Vivo Model ExamplesReferences
Antimicrobial Disruption of cell membrane integrity, inhibition of membrane proteinsBroth Microdilution (MIC/MBC)Murine skin infection model[1][4][5]
Anti-inflammatory Inhibition of NF-κB, COX enzymes, and iNOS expressionGriess Assay (NO production), ELISA (cytokine levels)Carrageenan-induced paw edema in rats[6][7][8]
Anticancer Induction of apoptosis, cell cycle arrestMTT assay (cytotoxicity), Flow cytometry (cell cycle analysis)Xenograft tumor models in mice[3][9]
Neuroprotective Antioxidant activity, inhibition of neuroinflammation and AChEORAC assay (antioxidant capacity), AChE inhibition assayScopolamine-induced amnesia in mice[6][10][11]

Conclusion and Future Directions

Monoterpene ethers represent a promising class of bioactive compounds with a wide spectrum of therapeutic potential. The ability to chemically modify the parent monoterpene scaffold through etherification provides a powerful tool for optimizing their pharmacological properties. Future research should focus on elucidating the detailed mechanisms of action of specific monoterpene ethers, exploring their synergistic effects with existing drugs, and developing advanced delivery systems to enhance their bioavailability and targeted delivery. The methodologies and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of these ethereal molecules.

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An In-depth Technical Guide to the Discovery and History of Neryl Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery, history, and synthesis of neryl methyl ether, a significant fragrance ingredient. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the scientific underpinnings of its synthesis and the historical context of its development within the broader field of terpene chemistry.

The Dawn of Terpene Chemistry: A Historical Prelude

The story of neryl methyl ether is intrinsically linked to the broader history of terpene chemistry. The term "terpene" itself was first used in the 19th century, originating from research on turpentine, a resin from the Pistacia terebinthus plant.[1] In 1866, the German chemist August Kekulé used the term to describe compounds with the empirical formula C10H16.[2] However, it was Otto Wallach, often hailed as the father of terpene chemistry, who laid the foundational groundwork for our understanding of these compounds.[3] Beginning his research in 1818, Wallach's systematic isolation and classification of terpenes from essential oils earned him the Nobel Prize in 1910.[3] His work, along with that of later Nobel laureate Leopold Ruzicka, who formulated the biogenetic isoprene rule, provided the structural and biosynthetic framework for understanding the vast diversity of terpenes.[3]

Terpenes and their oxygenated derivatives, known as terpenoids, are a large and diverse class of naturally occurring organic compounds produced by a variety of plants, animals, and microorganisms.[1] They are responsible for the characteristic scents of many plants and are major components of essential oils.[2] The historical use of these essential oils in ancient civilizations for medicinal and ceremonial purposes foreshadowed the modern scientific investigation into their bioactive components.[2]

Nerol: The Essential Precursor

Neryl methyl ether is a derivative of nerol, a naturally occurring monoterpene alcohol. Nerol, with the chemical formula C10H18O, is the cis-isomer of geraniol.[4] It possesses a fresh, sweet, rose-like aroma and is found in the essential oils of numerous plants, including neroli, lemongrass, and bergamot.[4]

The availability of nerol, either through isolation from natural sources or via chemical synthesis, is a critical first step in the production of neryl methyl ether.[4] One method for obtaining nerol involves the fractionation of essential oils, such as petitgrain oil, followed by saponification and purification to separate it from geraniol.[4] Synthetic routes to nerol and geraniol often start from citral, which can be reduced to a mixture of the two alcohols.[5]

The Synthesis of Methyl Ethers: Foundational Methodologies

The conversion of an alcohol to a methyl ether is a fundamental transformation in organic chemistry. Several methods have been developed for this purpose, with the choice of method often depending on the scale of the reaction, the sensitivity of the starting material, and cost considerations.

A common industrial method for preparing methyl ethers involves the reaction of a sodium alkoxide with a methylating agent.[6] For example, aromatic methyl ethers can be synthesized by reacting a phenol with sodium hydroxide to form the sodium phenoxide, which is then treated with a methylating agent like methyl sulfate or monochloromethane.[6]

Another approach involves the use of a phase transfer catalyst to facilitate the reaction between an alcohol, an alkali, and a methylating agent in a two-phase system. This can lead to high yields and purity of the desired methyl ether.[6]

For laboratory-scale synthesis, especially when dealing with sensitive substrates, methods that avoid harsh conditions are preferred. The Williamson ether synthesis, a classic method, involves the deprotonation of an alcohol to form an alkoxide, which then undergoes an SN2 reaction with a methyl halide.

More modern and safer methods for the preparation of reagents like chloromethyl methyl ether, which can be used for methoxymethyl (MOM) ether protection of alcohols, have been developed to avoid the formation of highly carcinogenic byproducts.[7][8] These methods often involve the reaction of an acetal with an acid halide in the presence of a catalyst.[8]

A Plausible Synthetic Pathway for Neryl Methyl Ether

Reaction Principle

The synthesis proceeds via the formation of a sodium neryloxide intermediate, which is then methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide. This is a variation of the Williamson ether synthesis.

Experimental Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Methylation cluster_2 Step 3: Purification Nerol Nerol Reaction_Vessel Reaction Vessel (Inert Atmosphere) Nerol->Reaction_Vessel Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Vessel NaH Sodium Hydride (NaH) NaH->Reaction_Vessel Sodium_Neryloxide Sodium Neryloxide Intermediate Reaction_Vessel->Sodium_Neryloxide Stirring at 0°C to RT Methylation_Reaction Reaction at RT Sodium_Neryloxide->Methylation_Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Methylation_Reaction Sodium_Neryloxide_Input From Step 1 Crude_Product Crude Neryl Methyl Ether Methylation_Reaction->Crude_Product Quenching & Workup Purification_Column Column Chromatography Crude_Product->Purification_Column Crude_Product_Input From Step 2 Pure_Product Pure Neryl Methyl Ether Purification_Column->Pure_Product Elution

Caption: Synthetic workflow for Neryl Methyl Ether.

Detailed Step-by-Step Protocol
  • Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Deprotonation of Nerol:

    • Under a positive pressure of nitrogen, the flask is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • The suspension is cooled to 0 °C in an ice bath.

    • A solution of nerol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases.

  • Methylation:

    • The reaction mixture is cooled back to 0 °C.

    • Dimethyl sulfate (1.2 equivalents) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup and Extraction:

    • The reaction is carefully quenched by the slow addition of water.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica gel to yield pure neryl methyl ether.

Physicochemical Properties and Applications

Neryl methyl ether is a colorless liquid with properties that make it a valuable ingredient in the fragrance industry.[9] It is used as a perfuming agent in various cosmetic products.[9]

PropertyValueReference
Appearance Colorless clear liquid (estimated)[9]
Assay 95.00 to 100.00 %[9]
Boiling Point 218.00 to 220.00 °C @ 760.00 mm Hg[9]
Flash Point 164.00 °F TCC (73.33 °C)[9]
Solubility Soluble in alcohol; Insoluble in water[9]

The use of neryl methyl ether in fragrance concentrates is recommended at levels up to 3.0000%.[9]

Conclusion

The discovery and development of neryl methyl ether are a testament to the advancements in organic synthesis, built upon the foundational understanding of terpene chemistry established by pioneers like Otto Wallach. While the exact historical moment of its first synthesis may not be prominently documented, its preparation follows logical and well-established principles of ether synthesis. As a derivative of the naturally occurring alcohol nerol, neryl methyl ether serves as an important component in the palette of fragrance chemists, contributing to the creation of a wide array of scents. The continued exploration of terpene derivatives promises further innovations in the fields of fragrances, pharmaceuticals, and materials science.

References

  • CN103012074A - Method for preparing aromatic methyl ether compound - Google Patents. (n.d.).
  • CN108947768B - A kind of preparation method of nerol and geraniol - Google Patents. (n.d.).
  • NEROL | 106-25-2 - ChemicalBook. (n.d.).
  • The Discovery and Isolation of Terpenes: A Historical Perspective - MUZA BLENDS. (2025, January 4).
  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers - Organic Chemistry Portal. (n.d.).
  • neryl methyl ether 2,6-octadiene, 1-methoxy-3,7-dimethyl-, (2Z). (n.d.).
  • alcohol - Organic Syntheses Procedure. (n.d.).
  • A Brief History of Terpenoids | Request PDF - ResearchGate. (n.d.).
  • (PDF) The potential therapeutic value of terpenes - ResearchGate. (2024, June 7).

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Methodological & Application

Synthesis of Neryl Methyl Ether via Williamson Ether Synthesis: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of neryl methyl ether, a valuable fragrance and flavor compound, utilizing the robust and versatile Williamson ether synthesis. This protocol is specifically designed for researchers, scientists, and professionals in the fields of organic synthesis and drug development. The document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and offers expert insights into reaction optimization, purification, and characterization, ensuring a reproducible and efficient synthesis.

Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a premier method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether linkage.[1][2]

Neryl methyl ether, prized for its unique floral and green aroma, finds application in the fragrance industry. Its synthesis via the Williamson methodology involves the deprotonation of nerol, a primary allylic alcohol, using a strong base to form the corresponding neryl alkoxide. This is followed by the introduction of a methylating agent, typically methyl iodide, to yield the desired ether. The choice of a primary alkyl halide like methyl iodide is crucial for the success of this SN2 reaction, as it minimizes competing elimination reactions.[2]

This guide will detail a reliable protocol for the synthesis of neryl methyl ether, emphasizing safe laboratory practices and thorough analytical characterization of the final product.

Reaction Scheme & Mechanism

The synthesis of neryl methyl ether from nerol proceeds in two key steps:

  • Deprotonation: Nerol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the sodium neryloxide intermediate.

  • Nucleophilic Substitution (SN2): The neryloxide anion then undergoes an SN2 reaction with methyl iodide, where the alkoxide acts as the nucleophile, attacking the electrophilic methyl group and displacing the iodide leaving group.

Overall Reaction:

Below is a diagram illustrating the reaction mechanism.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction Nerol Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol) Neryloxide Sodium Neryloxide Nerol->Neryloxide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Neryloxide->H2 Neryloxide_reac Sodium Neryloxide Product Neryl Methyl Ether ((Z)-1-methoxy-3,7-dimethylocta-2,6-diene) Neryloxide_reac->Product + CH₃I MeI Methyl Iodide (CH₃I) NaI Sodium Iodide (NaI) Product->NaI

Figure 1: Reaction mechanism for the synthesis of neryl methyl ether.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
NerolC₁₀H₁₈O154.25≥97%Sigma-AldrichStore under inert atmosphere.
Sodium HydrideNaH24.0060% dispersion in mineral oilSigma-AldrichHighly reactive with water. Handle with extreme care.
Methyl IodideCH₃I141.94≥99%Sigma-AldrichToxic and light-sensitive. Store in a dark, cool place.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Sigma-AldrichStore over molecular sieves.
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher ScientificUsed for extraction.
Saturated Sodium Chloride Solution (Brine)NaCl(aq)--Lab PreparedUsed for washing.
Anhydrous Magnesium SulfateMgSO₄120.37-VWRUsed as a drying agent.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Argon or nitrogen gas inlet

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks, etc.)

  • Silica gel (for column chromatography)

  • Thin-layer chromatography (TLC) plates and chamber

  • Gas chromatography-mass spectrometry (GC-MS) instrument

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocol

Step 1: Preparation of Sodium Neryloxide
  • Inert Atmosphere: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser with an argon or nitrogen inlet. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

  • Dispensing Sodium Hydride: In a glovebox or under a steady stream of inert gas, carefully weigh 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) and add it to the reaction flask.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via a cannula or syringe to achieve a suitable concentration (e.g., 0.5 M with respect to nerol).

  • Nerol Addition: Slowly add a solution of 1.0 equivalent of nerol in anhydrous DMF to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be dropwise to control the evolution of hydrogen gas.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the alkoxide is typically complete when hydrogen gas evolution ceases.

Expert Insight: The use of sodium hydride, a strong and non-nucleophilic base, is critical for the quantitative deprotonation of the alcohol without competing side reactions.[2] Performing the initial addition at 0 °C helps to moderate the exothermic reaction and the rate of hydrogen gas evolution. Anhydrous conditions are paramount as sodium hydride reacts violently with water.

Step 2: Methylation of Sodium Neryloxide
  • Cooling: Cool the reaction mixture back to 0 °C using an ice bath.

  • Methyl Iodide Addition: Slowly add 1.5 equivalents of methyl iodide to the reaction mixture via a syringe. A slight exotherm may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate, 9:1 v/v). The disappearance of the nerol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Causality Behind Experimental Choices: An excess of methyl iodide is used to ensure complete conversion of the neryloxide. The reaction is typically conducted at room temperature to provide sufficient energy for the SN2 reaction to occur at a reasonable rate without promoting potential side reactions.

Step 3: Work-up and Purification
  • Quenching: After the reaction is complete (as determined by TLC), carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with a significant volume of water and diethyl ether. The use of copious amounts of water is essential to remove the high-boiling DMF solvent.[3]

  • Washing: Wash the organic layer sequentially with water (3 x 50 mL) and then with saturated brine (1 x 50 mL). To aid in the removal of residual DMF, a wash with a 5% aqueous lithium chloride solution can be effective.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude neryl methyl ether by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, for larger scales, distillation under reduced pressure can be employed.

Self-Validation: The work-up procedure is designed to remove the polar solvent (DMF) and inorganic salts, which is a critical step for obtaining a clean product. The sequential washing with water and brine ensures the removal of water-soluble impurities.

Characterization

The identity and purity of the synthesized neryl methyl ether should be confirmed by spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and confirm its molecular weight. A typical GC-MS analysis would involve a capillary column suitable for volatile compounds.[4]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the neryl methyl ether by analyzing the chemical shifts and coupling constants of the protons and carbons. The appearance of a singlet around 3.3 ppm in the ¹H NMR spectrum corresponding to the methoxy group is a key indicator of successful methylation.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive. All manipulations should be performed under an inert atmosphere in a fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Dimethylformamide (DMF): DMF is a skin and eye irritant. It is also a teratogen. Handle in a fume hood and wear appropriate gloves.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Incomplete deprotonation of nerolEnsure anhydrous conditions. Use fresh, high-quality sodium hydride. Allow sufficient time for alkoxide formation.
Inactive methyl iodideUse freshly distilled or purchased methyl iodide. Store it properly to prevent degradation.
Presence of unreacted nerol Insufficient methyl iodide or reaction timeUse a larger excess of methyl iodide. Increase the reaction time and monitor by TLC.
Formation of side products Presence of water leading to side reactionsEnsure all glassware is thoroughly dried and use anhydrous solvents.
Elimination reaction competing with substitutionWhile less likely with a primary halide, ensure the reaction temperature is not excessively high.

Conclusion

The Williamson ether synthesis provides an effective and reliable method for the preparation of neryl methyl ether from nerol. By following the detailed protocol outlined in this application note, researchers can achieve a high yield of the desired product. Careful attention to anhydrous reaction conditions, proper handling of hazardous reagents, and thorough purification and characterization are essential for a successful synthesis.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & Badr, W. K. (2021). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Molecules, 26(21), 6499. [Link]

  • University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]

  • Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]

  • The Good Scents Company. neryl methyl ether. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Stenutz, R. (2013, March 28). Methylation with methyl iodide/sodium hydroxide. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Juniper Publishers. (2018, August 13). Use of Methyliodide in o-Methylation of organic compounds. [Link]

  • Kaplan MCAT Prep. (2019, September 13). Organic Chem Review: Synthesizing Ethers via Williamson Ether Synthesis [Video]. YouTube. [Link]

  • ChemTalk. (2022, February 19). Williamson Ether Synthesis. [Link]

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Application Note: High-Confidence Identification and Quantification of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene (Nerol Methyl Ether) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from foundational principles to advanced, validated protocols.

Abstract

This compound, a terpene ether also known as nerol methyl ether, is a volatile organic compound (VOC) of interest in the fragrance, flavor, and specialty chemical industries. Its accurate identification and quantification are critical for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering unparalleled separation efficiency and structural elucidation capabilities.[1] This application note details robust methodologies for the analysis of this compound, covering sample preparation, optimized instrumental parameters, mass spectral interpretation, and method validation to ensure data of the highest integrity.

Introduction

This compound is the methyl ether derivative of nerol, an acyclic monoterpenoid. Its chemical structure, characterized by a methoxy group and two double bonds, imparts specific aromatic and chemical properties. The molecular formula is C₁₁H₂₀O with a molecular weight of 168.28 g/mol .[2] The volatility of this compound makes it an ideal candidate for GC-MS analysis, which separates volatile and semi-volatile compounds before detecting them with a mass spectrometer.[3] This guide provides the scientific framework and practical protocols necessary for the successful analysis of this compound in various matrices.

Principle of the Method

The analysis hinges on the synergistic power of gas chromatography and mass spectrometry. A liquid sample is first vaporized in a heated inlet. An inert carrier gas (typically helium) transports the vaporized sample through a long, thin capillary column.[3] The column's stationary phase interacts differently with various compounds, causing them to separate based on their boiling points and chemical affinities. As each separated compound elutes from the column, it enters the mass spectrometer. There, it is bombarded with electrons (Electron Ionization), causing it to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.

GCMS_Workflow cluster_prep Sample Handling cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_data Data System Sample Sample Matrix (e.g., Essential Oil, Aqueous Solution) Prep Sample Preparation (Dilution, LLE, or SPME) Sample->Prep Vial Autosampler Vial Prep->Vial Injector Heated Injector (Vaporization) Vial->Injector Column Capillary Column (Separation) Injector->Column IonSource Ion Source (EI) (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Sorting) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector Computer Data Acquisition & Processing Detector->Computer Result Result (Identification & Quantification) Computer->Result

Caption: High-level workflow for the GC-MS analysis of volatile compounds.

Part I: Sample Preparation Strategies

The choice of sample preparation is dictated by the sample matrix and the target analyte's concentration. The goal is to introduce a clean, representative aliquot of the analyte into the GC-MS system in a suitable solvent.[4]

Causality of Method Selection
  • Direct Liquid Injection: Best for high-concentration samples in a volatile organic solvent, such as essential oils or reaction mixtures. It is the simplest method but is susceptible to matrix interference and can contaminate the GC inlet if non-volatile residues are present.[5]

  • Liquid-Liquid Extraction (LLE): Ideal for extracting the analyte from aqueous matrices (e.g., beverages, process water). It separates the analyte based on its solubility in immiscible solvents, effectively cleaning up the sample and providing a degree of concentration.[1][6]

  • Solid Phase Microextraction (SPME): A solvent-free technique excellent for trace-level analysis or for complex matrices (solid or liquid). A coated fiber adsorbs volatile and semi-volatile analytes from the sample's headspace or the liquid phase directly. The fiber is then thermally desorbed in the GC inlet, providing a highly concentrated, clean injection.[3]

Protocol 1: Direct Liquid Injection
  • Standard Preparation: Prepare a stock solution of this compound at 1000 µg/mL in hexane. Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution.[7]

  • Sample Preparation: Dilute the sample matrix (e.g., essential oil) with hexane to bring the expected analyte concentration within the calibration range. A starting dilution of 1:100 is recommended.

  • Filtration: If any particulate matter is visible, filter the diluted sample through a 0.22 µm PTFE syringe filter.

  • Transfer: Transfer the final solution into a 2 mL glass autosampler vial.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Collection: Place 10 mL of the aqueous sample into a 40 mL glass vial with a PTFE-lined cap.

  • Spiking (Optional): If using an internal standard (e.g., deuterated analogue or a compound with similar properties but different retention time), spike it into the sample now.

  • Extraction: Add 2 mL of a suitable, immiscible organic solvent like dichloromethane or hexane.[1]

  • Mixing: Cap the vial and vortex vigorously for 2 minutes.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, the sample may be centrifuged at 2000 rpm for 5 minutes.

  • Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top for hexane) using a glass pipette into a clean vial.

  • Drying & Concentration: Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water. The extract can be concentrated if necessary using a gentle stream of nitrogen.[8]

  • Analysis: Transfer the final extract to a 2 mL GC autosampler vial for analysis.

Part II: GC-MS Instrumental Analysis Protocol

The following parameters are a robust starting point and should be optimized for the specific instrumentation in use. Terpene-related compounds are well-resolved on mid-polarity columns.[9]

Parameter Setting Rationale
GC System Agilent 7890B or equivalentA standard, reliable gas chromatograph.
Mass Spectrometer Agilent 5977A or equivalentProvides high-quality mass spectral data.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similarA 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of volatile and semi-volatile compounds, including terpene derivatives.[10]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.[10][11]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[5][11]
Injection Volume 1 µLA standard volume for capillary columns.
Injection Mode Split (50:1 ratio)Prevents column overloading for concentrated samples and ensures sharp peaks. For trace analysis, a splitless injection may be used.[12]
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)A starting temperature of 50°C allows for good focusing of volatile compounds at the head of the column. The ramp rate provides a good balance between separation and analysis time.[10][11]
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization energy, which produces reproducible fragmentation patterns that are comparable to library spectra.[10]
Mass Scan Range m/z 40 - 450Covers the molecular ion (168.3) and all expected fragment ions.

Part III: Data Analysis and Interpretation

Analyte Identification

Identification is a two-factor process:

  • Retention Time (RT): The analyte should elute at a consistent time under identical conditions. The RT should match that of a pure reference standard.

  • Mass Spectrum: The acquired mass spectrum of the peak at the correct RT must match the reference spectrum from a standard or a trusted library like the NIST/EPA/NIH Mass Spectral Library.[2][13]

Mass Spectral Fragmentation Analysis

The fragmentation of this compound follows predictable pathways for ethers. The dominant fragmentation mechanism is alpha-cleavage , where the C-C bond adjacent to the oxygen atom breaks.[14][15]

Caption: Proposed EI fragmentation pathway for this compound.

Key Diagnostic Ions:

m/z (Mass-to-Charge) Proposed Fragment Significance
168 [C₁₁H₂₀O]⁺Molecular Ion (M⁺) : Confirms the molecular weight of the compound. Its presence may be weak.[2]
137 [M - CH₂CH₃]⁺Loss of an ethyl radical from the isoprenyl tail.
123 [M - C₃H₇]⁺Loss of an isopropyl radical.
93 [C₇H₉]⁺A common fragment in terpene structures, often resulting from rearrangements.[16]
69 [C₅H₉]⁺Base Peak : Highly stable tertiary carbocation resulting from cleavage at the C4-C5 bond (allylic cleavage). This is a hallmark of many isoprenoid structures.[17]
41 [C₃H₅]⁺Allyl Cation : A very common and stable fragment in hydrocarbon chains with double bonds.

Data referenced from the NIST Mass Spectrometry Data Center.[2]

Part IV: Method Validation and Quality Control

For the method to be trustworthy, especially in regulated environments, it must be validated to ensure it is fit for purpose.[18] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7]

Parameter Procedure Acceptance Criteria
Linearity Analyze calibration standards at a minimum of five concentration levels. Plot the peak area against concentration and perform a linear regression.[7][19]Coefficient of determination (R²) ≥ 0.995.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Often calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).Signal-to-Noise ratio > 3.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Often calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).[18]Signal-to-Noise ratio > 10; precision and accuracy criteria must be met.
Accuracy Analyze samples of a known concentration (spiked matrix) and compare the measured value to the true value. Expressed as percent recovery.[7]Typically 80-120% recovery.
Precision Measure the agreement between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Expressed as Relative Standard Deviation (%RSD).[7]%RSD ≤ 15%.
Specificity The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by chromatographic resolution from other peaks and a clean mass spectral match.Baseline resolution of the target peak; no significant interfering peaks at the same retention time.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link: https://scioninstruments.
  • U.S. Environmental Protection Agency. (1992). Method 5000: Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link: https://www.epa.
  • Perestrelo, R., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 25(3), 621. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037432/]
  • Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation. Retrieved from Thermo Fisher Scientific website. [Link: https://www.thermofisher.
  • Perestrelo, R., et al. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Molecules, 25(3), 621. [Link: https://www.mdpi.com/1420-3049/25/3/621]
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities. [Link: https://msf.ucdavis.
  • Jotanović, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za farmaciju, 73(4), 235-251. [Link: https://scindeks.ceon.rs/article.aspx?artid=0004-19632304235J]
  • Tadesse, B. (2014). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE. [Link: https://core.ac.uk/download/pdf/301368600.pdf]
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from Organomation website. [Link: https://www.organomation.com/blog/preparing-samples-for-gc-ms-ms-analysis]
  • Ellutia. (2024). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Retrieved from Ellutia website. [Link: https://www.ellutia.
  • Durand, E., et al. (2016). Validation of a headspace trap gas chromatography and mass spectrometry method for the quantitative analysis of volatile compounds from degraded rapeseed oil. Journal of Separation Science, 39(9), 1675-83. [Link: https://pubmed.ncbi.nlm.nih.gov/26990911/]
  • LECO Corporation. (n.d.). Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. Retrieved from LECO website. [Link: https://www.leco.com/resources/application-notes/determining-terpene-profiles-of-cannabis-strains-using-gc-and-gcxgc-with-high-performance-tofms-209-293-021]
  • NIST. (n.d.). Nerol, methyl ether. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2565835&Mask=200]
  • Thermo Fisher Scientific. (n.d.). Terpenes and residual solvents in hemp products by GC-FID. Retrieved from Thermo Fisher Scientific website. [Link: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10738-gc-fid-terpenes-solvents-hemp-an10738-en.pdf]
  • Kaur, J., Sun, N., & Hill, J.E. (2023). Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. Separations, 10(9), 500. [Link: https://www.mdpi.com/2297-8739/10/9/500]
  • Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from RSC Publishing. [Link: https://www.rsc.
  • SCION Instruments. (n.d.). Terpene Testing and Profiling of Cannabis Using Gas Chromatography. Retrieved from SCION Instruments website. [Link: https://scioninstruments.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • Problems in Chemistry. (2021, Jan 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link: https://www.youtube.
  • NIST. (n.d.). 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link: https://webbook.nist.gov/cgi/cbook.cgi?Name=geranyl+methyl+ether]
  • von Sydow, E., et al. (1963). Mass Spectrometry of Terpenes - II. Monoterpene Alcohols. Acta Chemica Scandinavica, 17, 2504-2512. [Link: https://www.researchgate.net/publication/230752520_Mass_Spectrometry_of_Terpenes_-_II_Monoterpene_Alcohols]
  • NIST. (n.d.). bis([(2Z)-3,7-Dimethylocta-2,6-dien-1-yl]oxy)(dimethyl)silane. In NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3699026&Mask=200]
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder Department of Chemistry. [Link: https://www.colorado.
  • Patel, K., & Singh, G. (2015). GC-MS Analysis Of Phytochemical Compounds Present In The Stembark Extracts Of Plant Maytenus emarginata. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1611-1618. [Link: https://www.rjpbcs.com/pdf/2015_6(1)/.pdf]
  • NIST. (n.d.). 1,6-Octadiene, 3-ethoxy-3,7-dimethyl-. In NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C72845331&Units=SI&Mask=400]
  • Momin, R. (2015). GC-MS analysis of phytoconstituents in alcohol extract of Epiphyllum oxypetalum leaves. Journal of Pharmacognosy and Phytochemistry, 4(1), 223-226. [Link: https://www.phytojournal.com/vol4Issue1/Issue_may_2015/4-1-61.1.pdf]
  • Mohammadhosseini, M., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Records of Natural Products, 2(4), 89-99. [Link: https://acgpubs.org/record/20080822/article/view/269]
  • Abdel-Hay, K. M., et al. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Chromatographic Science, 56(9), 808-816. [Link: https://pubmed.ncbi.nlm.nih.gov/29920587/]
  • NIST. (n.d.). 1,6-Octadiene, 3,7-dimethyl-. In NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2436900&Mask=200]
  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. National Bureau of Standards. [Link: https://nvlpubs.nist.gov/nistpubs/Legacy/NSRDS/nbsnsrds63v1.pdf]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Purification of Neryl Methyl Ether from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl methyl ether, the (Z)-isomer of 1-methoxy-3,7-dimethylocta-2,6-diene, is a valuable monoterpene ether utilized in the fragrance and flavor industries.[1][2] Its synthesis often results in a complex mixture containing unreacted starting materials, byproducts, and, most critically, its geometric isomer, geranyl methyl ether. Achieving high isomeric and chemical purity is paramount for quality control and downstream applications. This application note presents a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analytical assessment and preparative purification of neryl methyl ether from a typical synthetic reaction mixture. The causality behind the selection of stationary phase, mobile phase, and detection parameters is detailed to provide a comprehensive and adaptable protocol.

Introduction and Purification Rationale

The primary challenge in purifying neryl methyl ether lies in the efficient separation from its (E)-isomer, geranyl methyl ether. Geometric isomers often possess very similar physicochemical properties, such as boiling point and polarity, making separation by traditional methods like distillation difficult. High-performance liquid chromatography offers the necessary resolving power to effectively separate these closely related compounds.[3][4]

The objective of this protocol is to provide a validated HPLC framework that ensures the isolation of neryl methyl ether with greater than 99% purity. This is achieved by leveraging the principles of reversed-phase chromatography, where subtle differences in the hydrophobicity and spatial arrangement of the isomers are exploited to achieve separation on a non-polar stationary phase.[5]

Experimental Design and Method Causality

Mode of Separation: Reversed-Phase HPLC

Neryl methyl ether is a relatively non-polar, hydrophobic molecule, making reversed-phase HPLC the ideal purification mode.[6] In this configuration, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][7] Compounds are separated based on their hydrophobic interactions with the stationary phase; more non-polar compounds are retained longer. This approach is the standard for approximately 85% of all HPLC separations due to its robustness and wide applicability.[8]

Stationary Phase Selection

A C18 (octadecylsilane) bonded silica column is the cornerstone of this method. Its long alkyl chains provide a highly hydrophobic surface area, promoting the retention necessary for separating non-polar analytes like terpene ethers.[8][9] To achieve the high resolution required for isomer separation, the following column characteristics are critical:

  • Particle Size: A smaller particle size (e.g., 5 µm or less) increases column efficiency (N) by creating more theoretical plates, leading to sharper peaks and better resolution.[6]

  • Column Length: A longer column (e.g., 150 mm or 250 mm) also increases the number of theoretical plates, providing more opportunity for the analytes to interact with the stationary phase and thus improving separation.[10]

  • Pore Size: For small molecules like neryl methyl ether (MW < 2000 Da), a standard pore size of 100-120 Å is optimal, ensuring maximum surface area for interaction.[6][10]

Mobile Phase Optimization

The mobile phase composition is a critical factor that governs retention time and selectivity.[7][11]

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol for this application. ACN typically provides lower backpressure and has a lower UV cutoff wavelength, which is advantageous for detecting compounds with weak chromophores. Critically, changing the organic modifier can alter separation selectivity, and ACN often yields superior resolution for geometric isomers.[11]

  • Aqueous Component: HPLC-grade water is used as the polar component of the mobile phase.

  • Elution Mode: A gradient elution is employed for initial analytical method development. This involves changing the mobile phase composition over time (e.g., increasing the ACN concentration) to elute all components of the crude mixture, from polar impurities to the non-polar target compound. For preparative scale-up, the method can be converted to a more straightforward isocratic elution once the optimal solvent ratio is determined.

Detection

Neryl methyl ether contains isolated double bonds but lacks a strong chromophore, resulting in weak UV absorbance at higher wavelengths. Therefore, detection should be performed at a low wavelength, typically between 205-220 nm , to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak purity assessment.

Detailed Purification Protocol

This protocol is divided into three stages: Sample Preparation, Analytical Method for Purity Assessment, and Preparative Method for Isolation.

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC system with gradient pump, autosampler/manual injector, column oven, and UV/PDA detector.
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size, 120 Å pore size.
Preparative Column C18, 250 mm x 21.2 mm, 5-10 µm particle size, 120 Å pore size.
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile (ACN)
Sample Solvent Acetonitrile
Filters 0.45 µm PTFE syringe filters
Step-by-Step Workflow

Step 1: Sample Preparation (Self-Validating)

The goal of this step is to prepare a sample that is free of particulates and fully dissolved, thereby protecting the HPLC column and ensuring reproducible injections.

  • Weigh approximately 100 mg of the crude reaction mixture into a clean vial.

  • Add 10 mL of acetonitrile to create a 10 mg/mL stock solution.

  • Vortex or sonicate the mixture for 2 minutes to ensure complete dissolution.

  • Visually inspect the solution for any suspended particles.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean HPLC vial.[4][12] This is a critical step to prevent column blockage. The sample is now ready for analysis.

Step 2: Analytical Method & Purity Assessment

This step is designed to resolve all components in the mixture, identify the neryl methyl ether peak, and determine the purity of the crude sample.

Parameter Setting Rationale
Column C18, 250 mm x 4.6 mm, 5 µmHigh resolution for complex mixtures.
Mobile Phase A WaterPolar component.
Mobile Phase B AcetonitrileNon-polar organic modifier.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection 210 nm (PDA: 200-400 nm)Maximizes sensitivity for the analyte.
Injection Vol. 10 µLAppropriate for analytical scale.
Gradient Program Time (min)%B (ACN)
0.060
20.0100
25.0100
25.160
30.060

Procedure:

  • Equilibrate the analytical column with the initial mobile phase conditions (60% ACN) for at least 15 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample.

  • Record the chromatogram. Neryl methyl ether, being slightly more polar than its geranyl isomer due to steric hindrance affecting its interaction with the C18 chains, is expected to elute slightly earlier.

  • Integrate the peaks to determine the area percent purity of the crude mixture.

Step 3: Preparative Scale-Up and Fraction Collection

This step scales up the analytical method to isolate a significant quantity of pure neryl methyl ether.

Parameter Setting Rationale
Column C18, 250 mm x 21.2 mm, 5-10 µmHigher loading capacity for purification.
Mobile Phase A WaterPolar component.
Mobile Phase B AcetonitrileNon-polar organic modifier.
Flow Rate 20 mL/minScaled flow rate for a 21.2 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection 210 nmMaximizes sensitivity for the analyte.
Injection Vol. 1-2 mL of 10 mg/mL solutionIncreased injection volume for higher yield.
Elution Mode Isocratic at 75% ACN (Example)Note: The optimal isocratic percentage should be determined from the analytical run (the %B at which the target peak elutes). This simplifies the process and solvent usage.

Procedure:

  • Equilibrate the preparative column with the chosen isocratic mobile phase until a stable baseline is achieved.

  • Perform a blank run (injecting only the sample solvent) to ensure the baseline is clean.

  • Inject the larger volume of the prepared sample.

  • Monitor the chromatogram in real-time.

  • Begin collecting the eluent just before the neryl methyl ether peak begins to rise from the baseline.

  • Continue collection until the peak has returned to the baseline. Avoid collecting the tail of the peak if the isomeric impurity is closely eluting.

  • Combine the collected fractions.

  • Remove the solvent (acetonitrile/water) using a rotary evaporator under reduced pressure to yield the purified neryl methyl ether.

  • Re-analyze a small portion of the purified product using the analytical method to confirm purity.

Visualized Workflows and Logic

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_purification Preparative Stage dissolve Dissolve Crude Mixture in Acetonitrile filter Filter through 0.45 µm PTFE Syringe Filter dissolve->filter inject_anal Inject Small Volume (10 µL) on Analytical Column filter->inject_anal run_grad Run Gradient Method (60-100% ACN) inject_anal->run_grad identify Identify Neryl Methyl Ether Peak & Assess Purity run_grad->identify inject_prep Inject Large Volume (1-2 mL) on Preparative Column identify->inject_prep Proceed if separation is adequate run_iso Run Isocratic Method inject_prep->run_iso collect Collect Peak Fraction run_iso->collect evap Evaporate Solvent collect->evap final_qc Final Purity Check (Analytical Method) evap->final_qc pure_product Pure Neryl Methyl Ether final_qc->pure_product

Caption: Overall workflow from crude reaction mixture to purified product.

Logic cluster_opt Optimization Strategies action action result result start Is Resolution (Rs) between Isomers > 1.5? action_proceed Proceed to Preparative Scale-Up start->action_proceed Yes action_optimize Optimize Method start->action_optimize No result_success Successful Separation action_proceed->result_success mod_gradient Decrease Gradient Slope action_optimize->mod_gradient mod_gradient->start Re-analyze mod_flow Decrease Flow Rate mod_flow->start Re-analyze mod_solvent Switch Organic Modifier (e.g., to Methanol) mod_solvent->start Re-analyze

Caption: Decision logic for HPLC method optimization.

Conclusion

The described reversed-phase HPLC protocol provides a reliable and scientifically grounded method for the purification of neryl methyl ether from complex synthetic mixtures. By following the staged approach of analytical assessment followed by preparative isolation, researchers can consistently obtain high-purity material. The detailed causality for each experimental choice empowers the user to adapt and troubleshoot the method for similar purification challenges, ensuring its broad applicability in both research and industrial settings.

References

  • The Good Scents Company. (n.d.). Neryl methyl ether. Retrieved from [Link]

  • Chemsrc. (n.d.). Neryl methyl ether. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Perflavory. (n.d.). Neryl methyl ether, 2565-83-5. Retrieved from [Link]

  • FlavScents. (n.d.). Neryl methyl ether. Retrieved from [Link]

  • Dr. Lee's Lab. (2021, August 27). How to choose the right HPLC column - AND - favorite HPLC columns from Agilent, Waters & Phenomenex [Video]. YouTube. Retrieved from [Link]

  • Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from [Link]

  • Shodex. (n.d.). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Retrieved from [Link]

  • ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]

  • MDPI. (n.d.). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved from [Link]

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Application Note: A Practical Guide to the Synthesis of Terpenoid Methyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Terpenoid methyl ethers are a significant class of organic compounds, frequently encountered as natural products and serving as valuable intermediates in pharmaceutical and fragrance industries. Their synthesis, most commonly achieved through the Williamson ether synthesis, is a cornerstone reaction in organic chemistry. This application note provides a comprehensive, field-proven protocol for the methylation of terpenoid alcohols. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and outline robust analytical methods for product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for the preparation of terpenoid methyl ethers.

Introduction: The Significance of Terpenoid Methyl Ethers

Terpenoids, a vast and diverse class of naturally occurring organic compounds derived from isoprene units, exhibit a wide array of biological activities.[1][2] The methylation of the hydroxyl groups in terpenoid alcohols to form methyl ethers can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, which is of particular interest in drug discovery and development. Furthermore, terpenoid methyl ethers are themselves found in nature and contribute to the aroma and flavor profiles of many plants.[3][4]

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the most straightforward and widely used method for preparing both symmetrical and asymmetrical ethers.[5] This SN2 reaction involves the nucleophilic attack of an alkoxide ion on a primary alkyl halide.[5][6][7] Its broad scope and reliability make it an ideal choice for the methylation of complex molecules like terpenoids.

This application note will focus on a detailed protocol for the methylation of a generic terpenoid alcohol using sodium hydride and methyl iodide, a common and effective reagent combination for this transformation.

The Chemistry: Mechanism of the Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The reaction can be broken down into two key steps:

  • Deprotonation: A strong base, in this case, sodium hydride (NaH), deprotonates the terpenoid alcohol (ROH) to form a highly nucleophilic sodium alkoxide (RO⁻Na⁺). Hydrogen gas (H₂) is evolved as a byproduct.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic methyl group of methyl iodide (CH₃I). This occurs in a concerted fashion, where the C-O bond forms at the same time as the C-I bond breaks. The iodide ion (I⁻) is displaced as the leaving group.

The overall reaction is as follows:

ROH + NaH → RO⁻Na⁺ + H₂ RO⁻Na⁺ + CH₃I → ROCH₃ + NaI

The choice of a primary alkyl halide like methyl iodide is crucial, as secondary and tertiary halides are prone to E2 elimination as a competing side reaction.[5][8] Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are often used to solvate the cation and increase the reactivity of the alkoxide nucleophile.[8][9]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, workup, and purification of a terpenoid methyl ether.

experimental_workflow Experimental Workflow: Terpenoid Methyl Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reagents & Glassware setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction add_alcohol_solvent Add Terpenoid Alcohol & Anhydrous THF setup_reaction->add_alcohol_solvent add_nah Add Sodium Hydride add_alcohol_solvent->add_nah stir_deprotonation Stir for Deprotonation add_nah->stir_deprotonation add_mei Add Methyl Iodide stir_deprotonation->add_mei stir_reaction Stir at Room Temperature add_mei->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Characterize by NMR & GC-MS purify->analyze

Caption: Workflow for the synthesis of terpenoid methyl ethers.

Detailed Experimental Protocol

This protocol describes the methylation of a generic terpenoid alcohol (assuming a molecular weight of ~150-300 g/mol ). Adjustments may be necessary for specific substrates.

4.1. Materials and Equipment

Reagent/MaterialGradeSupplier
Terpenoid Alcohol>95%N/A
Sodium Hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
Methyl Iodide>99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Diethyl EtherACS GradeFisher Scientific
Saturated Ammonium Chloride (aq.)N/AIn-house prep.
Brine (Saturated NaCl aq.)N/AIn-house prep.
Anhydrous Magnesium SulfateACS GradeVWR
Silica Gel230-400 meshSorbent Technologies
Hexanes and Ethyl AcetateHPLC GradeFisher Scientific

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Argon or Nitrogen gas supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates

4.2. Reaction Setup

  • Drying Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to exclude moisture.

  • Inert Atmosphere: Assemble the reaction flask with a magnetic stir bar and a septum. Purge the flask with inert gas.

4.3. Synthesis Procedure

  • Dissolve Substrate: In the reaction flask, dissolve the terpenoid alcohol (1.0 eq) in anhydrous THF (concentration of 0.1-0.2 M).

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C.

  • Addition of Base: Carefully add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise to the stirred solution.[10] Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.[11][12]

  • Deprotonation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

4.4. Workup and Isolation

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[13]

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4.5. Purification

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the less polar methyl ether product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the terpenoid methyl ether as a pure oil or solid.

Characterization

The identity and purity of the synthesized terpenoid methyl ether should be confirmed by spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most indicative signal is the appearance of a new singlet at approximately 3.3-3.5 ppm, corresponding to the three protons of the methoxy group (-OCH₃). The disappearance of the hydroxyl proton signal should also be confirmed.

    • ¹³C NMR: A new resonance between 55-60 ppm will appear, corresponding to the methoxy carbon.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • GC analysis will confirm the purity of the product and its retention time.

    • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product. Fragmentation patterns can also be diagnostic.[14][15] For example, a loss of a methyl group (M-15) or a methoxy group (M-31) is often observed.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[13][16] It should be handled under an inert atmosphere and away from any sources of water.[11][12] Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and dry gloves.[11][16] In case of fire, use a dry powder extinguisher (Class D) or sand; do not use water or CO₂.[13]

  • Methyl Iodide (CH₃I): Methyl iodide is a toxic and volatile liquid and a suspected carcinogen.[10] Handle it only in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of terpenoid methyl ethers. The protocol detailed in this application note, when combined with careful experimental technique and appropriate safety measures, offers a reliable pathway to these valuable compounds. The straightforward procedure and high yields make this method suitable for a wide range of applications in both academic and industrial research settings.

References

  • Shenvi, S. A., et al. (2015). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. PubMed Central. Available at: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • University of the Witwatersrand, Johannesburg. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. Available at: [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Available at: [Link]

  • Anslyn Group, The University of Texas at Austin. (n.d.). Anslyn Group Safety Manual. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Available at: [Link]

  • ResearchGate. (n.d.). Steps involved in the biosynthesis of terpenoids via MEP pathway. Available at: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • PMC. (2022). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Available at: [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available at: [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]

  • ResearchGate. (n.d.). Examples of GC-MS data for triterpenoid methyl ethers in sediment extracts. Available at: [Link]

  • ResearchGate. (2019). Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. Available at: [Link]

  • IAGI. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Available at: [Link]

  • ResearchGate. (2006). Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. Available at: [Link]

  • MDPI. (n.d.). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). Available at: [Link]

  • PubMed. (2023). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Available at: [Link]

  • Amanote Research. (2003). Synthesis of the Methyl Ethers of Methyl. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Acetylenic ethers from alcohols and their reduction to z- and e-enol ethers: preparation of. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of methylethers by reaction of alcohols with dimethylcarbonate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of terpene alcohols from isoprene and naphthyllithium. Available at: [Link]

  • ResearchGate. (n.d.). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. Available at: [Link]

  • MDPI. (2023). DNA Methylation in Alcohol Use Disorder. Available at: [Link]

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Neryl Methyl Ether: A Prospective Candidate in Insect Pheromone Blend Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of the Neryl Moiety in Insect Chemical Communication

In the intricate world of insect chemical communication, specific molecular structures often serve as conserved motifs for conveying critical information.[1][2][3] Semiochemicals, the carriers of these messages, govern a vast array of behaviors essential for survival and reproduction, including mating, aggregation, and alarm signaling.[4][5] The monoterpenoid structure, particularly the Z-isomer known as the "neryl" group, is a recurring theme in the pheromone blends of numerous insect species. Compounds such as neryl formate and neryl acetate have been identified as key signaling molecules in various insects, highlighting the evolutionary significance of this structural backbone.[6][7][8][9] For instance, neryl formate has been identified as an aggregation pheromone in the American and European house dust mites, Dermatophagoides farinae and D. pteronyssinus.[6][8][9] Furthermore, the precursor alcohol, nerol, along with its corresponding aldehyde, neral (a component of citral), are integral to the Nasonov gland pheromone of worker honeybees (Apis mellifera), which functions as an attractant signal for aggregation.[10][11]

While esters of nerol have been the primary focus of many pheromone studies, the corresponding ether, neryl methyl ether, represents an under-explored yet potentially significant component of insect pheromone blends. The ether linkage, while less common than the ester functionality in identified pheromones, offers unique chemical properties, including increased volatility and stability, which could be advantageous for airborne signaling. This application note provides a comprehensive guide for researchers interested in investigating the potential role of neryl methyl ether in insect pheromone blends. We will detail protocols for its synthesis, analytical detection, and behavioral evaluation, drawing upon established methodologies for analogous neryl compounds.

Chemical Profile and Synthesis of Neryl Methyl Ether

A thorough investigation into a novel semiochemical begins with its synthesis to enable rigorous analytical and behavioral studies.

Chemical Profile:
PropertyValue
IUPAC Name (Z)-1-methoxy-3,7-dimethylocta-2,6-diene
Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
Boiling Point Approx. 195-197 °C
Appearance Colorless liquid
Odor Mild, ethereal, slightly floral
Protocol 1: Synthesis of Neryl Methyl Ether via Williamson Ether Synthesis

This protocol outlines a standard Williamson ether synthesis, adapted for the preparation of neryl methyl ether from its precursor, nerol.

Materials:

  • Nerol (high purity, >97%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add nerol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the nerol in anhydrous THF.

  • Alkoxide Formation: Carefully add sodium hydride to the stirred solution at 0 °C (ice bath). The reaction will generate hydrogen gas, so ensure proper ventilation. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium neryloxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure neryl methyl ether.

  • Characterization: Confirm the structure and purity of the synthesized neryl methyl ether using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies for Detection and Quantification

The identification of volatile organic compounds from insects is a critical step in pheromone research.[12] Headspace analysis coupled with GC-MS is the gold standard for this purpose.

Protocol 2: Headspace Volatile Collection and GC-MS Analysis

This protocol describes the collection of airborne volatiles from insects and their subsequent analysis to detect neryl methyl ether.

Materials:

  • Live insects (e.g., solitary bees, wasps)

  • Glass aeration chamber

  • Volatile collection trap (e.g., glass tube packed with a porous polymer adsorbent like Tenax® TA or Porapak™ Q)

  • Purified air source (charcoal and molecular sieve filtered)

  • Flow meter

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • GC column suitable for terpene analysis (e.g., DB-5ms, HP-INNOWax)

  • Synthesized neryl methyl ether standard

Procedure:

  • Volatile Collection: Place the insects in the glass aeration chamber. Draw purified air through the chamber at a controlled flow rate (e.g., 100-200 mL/min). Pass the effluent air through the adsorbent trap to capture the emitted volatiles. Collect for a defined period (e.g., 4-24 hours).

  • Sample Elution: Elute the trapped volatiles from the adsorbent with a small volume of high-purity solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: Inject an aliquot of the eluate into the GC-MS system.

    • GC Conditions: Use a temperature program that effectively separates monoterpenoids. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Identification: Compare the mass spectrum and retention time of any unknown peaks in the insect volatile profile to those of the synthesized neryl methyl ether standard.

GCMS_Workflow cluster_collection Volatile Collection cluster_analysis Analysis cluster_identification Identification Insects Insects in Aeration Chamber Trap Adsorbent Trap Insects->Trap Airflow Elution Solvent Elution Trap->Elution GCMS GC-MS Analysis Elution->GCMS Data Data Processing (Mass Spectra, Retention Time) GCMS->Data Comparison Comparison Data->Comparison Standard Neryl Methyl Ether Standard Standard->Comparison Identification Identification Confirmed Comparison->Identification

Caption: Workflow for GC-MS analysis of insect volatiles.

Behavioral Assays: Elucidating the Function of Neryl Methyl Ether

Behavioral bioassays are essential to determine the biological relevance of a candidate semiochemical.[6] The Y-tube olfactometer is a standard apparatus for assessing the attractant or repellent properties of a volatile compound.

Protocol 3: Y-Tube Olfactometer Bioassay

This protocol details a choice test to evaluate the behavioral response of insects to neryl methyl ether.

Materials:

  • Y-tube olfactometer

  • Purified and humidified air source

  • Flow meters

  • Test insects

  • Synthesized neryl methyl ether

  • High-purity solvent (e.g., hexane)

  • Filter paper

Procedure:

  • Apparatus Setup: Connect the Y-tube olfactometer to a purified and humidified air source. Regulate the airflow into each arm of the Y-tube using flow meters to ensure a constant and equal flow rate.

  • Sample Preparation: Prepare a dilution series of neryl methyl ether in the chosen solvent. Apply a known amount of the test solution to a piece of filter paper and allow the solvent to evaporate. Use a filter paper treated only with the solvent as the control.

  • Assay: Place the treated filter paper in the sample chamber of one arm of the olfactometer and the control filter paper in the other arm.

  • Insect Introduction: Introduce a single insect into the base of the Y-tube.

  • Data Collection: Record the insect's choice (test arm, control arm, or no choice) and the time spent in each arm over a defined period (e.g., 5-10 minutes).

  • Replication: Repeat the assay with a sufficient number of individual insects to allow for statistical analysis. Randomize the position of the test and control arms between replicates to avoid positional bias.

  • Data Analysis: Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the arm containing neryl methyl ether.

YTube_Assay cluster_setup Experimental Setup cluster_assay Behavioral Assay cluster_analysis Data Analysis Air Purified Air TestArm Test Arm (Neryl Methyl Ether) Air->TestArm ControlArm Control Arm (Solvent) Air->ControlArm YTube Y-Tube Choice Record Choice YTube->Choice Insect Insect Introduction Insect->YTube Stats Statistical Analysis (e.g., Chi-Square Test) Choice->Stats Result Determine Preference/ Repellency Stats->Result

Caption: Y-Tube olfactometer experimental workflow.

Conclusion and Future Directions

While direct evidence for the role of neryl methyl ether in insect pheromone blends is currently lacking, its structural similarity to known, active neryl esters makes it a compelling candidate for investigation. The protocols outlined in this application note provide a robust framework for the synthesis, detection, and functional characterization of neryl methyl ether as a potential semiochemical. Future research should focus on screening a diverse range of insect species, particularly within the Hymenoptera where neryl compounds are prevalent, for the presence of this ether. Positive identification in insect volatiles, coupled with demonstrated behavioral activity, would signify a novel addition to the lexicon of insect chemical communication and could open new avenues for the development of species-specific pest management strategies.[2][4][5]

References

  • Skelton, A. C., Cameron, M. M., Pickett, J. A., & Birkett, M. A. (2010). Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae). Journal of Medical Entomology, 47(5), 798–804. [Link]

  • Sun, Y., et al. (2022). Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. Food Science and Technology, 42. [Link]

  • Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11. [Link]

  • Reddy, G. V. P., & Guerrero, A. (2024). Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. Journal of Chemical Ecology, 1-3. [Link]

  • El-Shafie, H. A. F., & Abdel-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. [Link]

  • Trhlin, M., & Rajchard, J. (2011). Chemical communication in the honeybee (Apis mellifera L.): a review. Veterinarni Medicina, 56(6), 265-273. [Link]

  • Journal of Entomology and Zoology Studies. (2024). Semiochemicals: Role in IPM. [Link]

  • Wikipedia. (n.d.). List of honey bee pheromones. [Link]

  • Skelton, A. C., et al. (2010). Identification of Neryl Formate as the Airborne Aggregation Pheromone for the American House Dust Mite and the European House Dust Mite (Acari: Epidermoptidae). Journal of Medical Entomology, 47(5), 798-804. [Link]

  • Trhlin, M., & Rajchard, J. (2011). Chemical communication in the honeybee (Apis mellifera L.): a review. Veterinární medicína, 56(6), 265-273. [Link]

  • Skelton, A. C., et al. (2010). Identification of neryl formate as the airborne aggregation pheromone for the American house dust mite and the European house dust mite (Acari: Epidermoptidae). Journal of Medical Entomology, 47(5), 798-804. [Link]

  • Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. ResearchGate. [Link]

  • Ceva-Antunes, P. M., et al. (2006). Chemical Communication in the Honey Bee Society. Annales de la Société entomologique de France (N.S.), 42(3-4), 321-331. [Link]

  • Li, Y., et al. (2021). Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. Green Chemistry, 23(15), 5536-5545. [Link]

  • The Holy Habibee. (2024, May 19). Pheromones in Honey Bees & Their Functions. [Link]

  • Google Patents. (n.d.).
  • Gawas, S. D., et al. (2016). Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. Advances in Chemical Engineering and Science, 6(4), 433-446. [Link]

  • Ignacimuthu, S., & Pavunraj, M. (2012). Plant Volatile Chemicals and Insect Responses. In Insect Growth and Development. InTech. [Link]

  • Niu, C., et al. (2022). Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. Molecules, 27(19), 6529. [Link]

  • Organic Syntheses. (n.d.). α-Phenethyl alcohol. [Link]

Sources

Elucidating the Role of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the plant volatile organic compound (PVOC), (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene. This guide delves into the compound's physicochemical properties, putative biosynthetic origins, analytical methodologies for its detection and quantification, and its potential biological significance, particularly in the realm of chemical ecology and as a potential lead for novel applications.

Introduction to this compound

This compound is a monoterpene ether, a class of specialized metabolites found in the essential oils of various aromatic plants. While less common than their corresponding alcohols or aldehydes, these methoxylated derivatives play significant roles in plant defense and communication. Structurally, it is the methyl ether of nerol, an isomer of geraniol. The "(Z)" designation refers to the stereochemistry at the C2-C3 double bond.

Understanding the biological activity and ecological role of such compounds is crucial for developing new pest control strategies and for the discovery of novel bioactive molecules for pharmaceutical or agrochemical applications. This guide provides the foundational knowledge and practical protocols to investigate this intriguing plant volatile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing appropriate extraction and analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
CAS Number 2565-83-5
IUPAC Name (2Z)-1-methoxy-3,7-dimethylocta-2,6-diene
Boiling Point (estimated) ~190-210 °C
Vapor Pressure (estimated) Moderate
Solubility Soluble in organic solvents (e.g., hexane, dichloromethane, ethanol); sparingly soluble in water.

Biosynthesis of this compound in Plants

While the specific biosynthetic pathway of this compound has not been fully elucidated in any plant species to date, it is hypothesized to be derived from the well-established monoterpene biosynthesis pathway. Monoterpenes are synthesized from the C5 precursors isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[1].

The biosynthesis of the neryl backbone likely proceeds through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The final steps would involve the formation of neryl diphosphate (NPP) from the condensation of DMAPP and IPP, followed by dephosphorylation to nerol. The crucial methoxylation step is likely catalyzed by a specific O-methyltransferase (OMT) that utilizes S-adenosyl methionine (SAM) as a methyl donor.

Caption: Putative biosynthetic pathway of this compound.

Analytical Methodologies

Accurate detection and quantification of this compound in complex plant matrices require optimized extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds[2][3].

Extraction of this compound from Plant Material

The choice of extraction method depends on the research question and the nature of the plant tissue. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile technique for the analysis of plant volatiles[4][5][6][7].

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol provides a general framework for the extraction of this compound from plant leaves. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity and reproducibility.

Materials:

  • Fresh or frozen plant leaf tissue

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 0.5 - 1.0 g of fresh or frozen plant leaf tissue and place it into a 20 mL headspace vial. For quantitative analysis, an appropriate internal standard can be added.

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Incubation and Extraction: Place the vial in a heater-stirrer or water bath set to a specific temperature (e.g., 40-60 °C). Allow the sample to equilibrate for a defined period (e.g., 15 minutes).

  • SPME Fiber Exposure: Carefully insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a predetermined time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.

Caption: General workflow for HS-SPME analysis of plant volatiles.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS method for the analysis of this compound. The specific parameters should be optimized for the instrument in use.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

GC Conditions:

  • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 40-400.

Data Analysis:

  • Compound identification can be achieved by comparing the obtained mass spectra with commercial libraries (e.g., NIST, Wiley) and by comparing retention indices with published data.

  • Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated using a pure standard of this compound.

Biological Activity and Potential Applications

While research on the specific biological activities of this compound is limited, structurally related compounds offer insights into its potential roles.

Semiochemical Activity

Many monoterpenes and their derivatives act as semiochemicals, mediating interactions between organisms. For instance, various isomers of 3,7-dimethylocta-2,6-dienal (citral) are known components of insect pheromones and allomones[8]. The methoxy group in this compound may alter its volatility and binding affinity to olfactory receptors in insects, potentially leading to unique semiochemical functions. Further research, such as electroantennography (EAG) and behavioral assays, is required to determine if this compound acts as an attractant, repellent, or signaling molecule for insects. The use of insect sex pheromones for mating disruption is a well-established and environmentally friendly pest control strategy[8].

Antimicrobial and Fungicidal Properties

Derivatives of (Z/E)-3,7-dimethyl-2,6-octadienoic acid have demonstrated significant fungicidal activities[9]. This suggests that this compound may also possess antimicrobial properties.

Protocol: In Vitro Antifungal Assay (Broth Microdilution)

This protocol can be used to assess the minimum inhibitory concentration (MIC) of this compound against pathogenic fungi.

Materials:

  • Pure this compound

  • Fungal strain (e.g., Aspergillus niger, Candida albicans)

  • Sterile 96-well microplates

  • Appropriate fungal growth medium (e.g., RPMI-1640)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the 96-well plate using the fungal growth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized fungal inoculum to each well. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth, which can be confirmed by measuring the optical density at 600 nm.

Synthesis of this compound

Proposed Synthetic Route:

Caption: Proposed Williamson ether synthesis of the target compound from nerol.

This synthesis involves the deprotonation of nerol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with a methylating agent like methyl iodide.

Conclusion and Future Directions

This compound represents an understudied plant volatile with potential applications in agriculture and medicine. This guide provides a framework for its investigation, from its analysis in plant tissues to the evaluation of its biological activities. Future research should focus on:

  • Screening of Plant Species: A systematic screening of essential oils from a wide range of plant families to identify natural sources of this compound.

  • Elucidation of Biosynthetic Pathway: Identification and characterization of the specific O-methyltransferase responsible for its formation.

  • Comprehensive Bioactivity Screening: Evaluation of its efficacy as an insecticide, insect repellent, or antimicrobial agent.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound.

By following the protocols and considering the research directions outlined in this guide, scientists can contribute to a deeper understanding of the chemical ecology and potential applications of this and other related plant-derived natural products.

References

  • Jeleń, H. H., & Majcher, M. (2000). Headspace solid-phase microextraction use for the characterization of volatile compounds in vegetable oils of different sensory quality. Journal of Agricultural and Food Chemistry, 48(6), 2364–2371. [Link]

  • Li, Y., et al. (2023). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. MDPI.
  • El-Sayed, A. M. (2023). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

  • PrepChem. (n.d.). Synthesis of (Z)-3,7-dimethylocta-2,6-dien-1-ol. [Link]

  • Saeidnia, S., et al. (2014). Monoterpene synthase from Dracocephalum kotschyi and SPME-GC-MS analysis of its aroma profile.
  • Zhang, Z., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI.
  • Bicchi, C., et al. (2006). Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants. Journal of Chromatography A, 1124(1-2), 220–233. [Link]

  • Liu, Y., et al. (2013). Roles of (Z)-3-hexenol in plant-insect interactions. Acta Entomologica Sinica, 56(6), 693-703. [Link]

  • Al-Malki, J. N. (2016). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Journal of Analytical & Pharmaceutical Research, 2(4). [Link]

  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. [Link]

  • Belliardo, F., et al. (2006). Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants. Semantic Scholar.
  • Danishefsky, S., & Kitahara, T. (1974). preparation and diels–alder reaction of a highly nucleophilic diene. Organic Syntheses, 54, 1. [Link]

  • ChemSynthesis. (n.d.). (2Z)-3,7-dimethyl-2,6-octadien-1-ol. [Link]

  • Restek. (2023). Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS. [Link]

  • Al-Rejaie, S. S., et al. (2021). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi Journal of Biological Sciences, 28(11), 6071–6079. [Link]

  • Ramak, P., et al. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Journal of Medicinal Plants Research, 8(29), 983-991. [Link]

  • Gembus, V., et al. (2023). Diastereoselective Synthesis of (–)
  • SIELC Technologies. (2018). 3,7-Dimethylocta-1,6-diene. [Link]

  • Parul, M. R., et al. (2021). 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone Isolated from the Ethyl Acetate Extract of the Leaves of Syzygium Balsameum (Wight) Wall. ex Walp. Journal of Pharmacognosy and Phytochemistry, 10(4), 1-6.
  • PubChem. (n.d.). 3,7-Dimethylocta-2,6-Dienal. [Link]

  • PubChem. (n.d.). (2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene. [Link]

  • Wang, Y., et al. (2018). Synthesis and Fungicidal Activities of (Z/E)-3,7-Dimethyl-2,6-octadienamide and Its 6,7-Epoxy Analogues. Molecules, 23(10), 2645. [Link]

  • NIST. (n.d.). 2,6-Octadiene, 1-methoxy-3,7-dimethyl-, (E)-. NIST Chemistry WebBook. [Link]

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The Enigmatic Ether: A Guide to Investigating Neryl Methyl Ether in Chemical Ecology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Volatile Messenger

In the intricate chemical theater of ecological interactions, volatile organic compounds (VOCs) serve as the unseen messengers, dictating relationships of conflict, cooperation, and coexistence. Among the myriad of these molecules, the monoterpenoid ether, neryl methyl ether, presents a compelling subject for investigation. While its close relatives, such as neryl acetate and neryl formate, have been more extensively studied for their roles as pheromones and defensive compounds, neryl methyl ether remains a comparatively enigmatic player.[1][2] This guide is crafted for researchers, scientists, and drug development professionals poised at the frontier of chemical ecology, providing a comprehensive framework for exploring the applications and ecological significance of this fascinating molecule. We will delve into its known occurrences, hypothesize its potential roles based on established principles of chemical ecology, and provide detailed, field-proven protocols to empower your research endeavors.

Part 1: The Molecular Profile and Known Ecological Context

Neryl methyl ether, systematically known as (Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene, is a naturally occurring floral compound.[3] Its presence has been documented in the floral scents of various plant species, particularly within the Magnoliaceae family, suggesting a potential role in pollinator attraction.[4][5][6] The fragrant aroma of many flowers is a complex blend of VOCs designed to entice specific pollinators, and terpenoids like neryl methyl ether are key contributors to these olfactory bouquets.[7][8]

Physicochemical Properties of Neryl Methyl Ether

A thorough understanding of a compound's physical and chemical properties is fundamental to designing effective extraction and analytical protocols.

PropertyValue
Molecular Formula C11H20O[9][10]
Molecular Weight 168.276 g/mol [10]
CAS Number 2565-83-5[9][10]
Boiling Point 218.00 to 220.00 °C @ 760.00 mm Hg[9]
Flash Point 73.33 °C (164.00 °F)[9]
Solubility Soluble in alcohol; sparingly soluble in water (17.23 mg/L @ 25 °C est.)[9]
Appearance Colorless clear liquid (est.)[9]

This data is crucial for selecting appropriate solvents for extraction and setting parameters for gas chromatographic analysis.

Part 2: Hypothesized Roles and Research Frontiers

While direct evidence for the specific ecological roles of neryl methyl ether is still emerging, we can infer potential functions based on the activities of structurally similar compounds and the broader principles of chemical ecology.

A. Neryl Methyl Ether in Plant-Pollinator Interactions

The primary documented context for neryl methyl ether is as a floral volatile.[3] Floral scents are critical for pollinator attraction, and the specific composition of the scent blend can determine pollinator specificity.[4][5][8] It is plausible that neryl methyl ether acts as an attractant for pollinators such as bees, moths, or other insects. Research in this area would involve investigating the correlation between the emission of neryl methyl ether and pollinator visitation rates.

B. A Potential Role in Plant Defense

Many plant secondary metabolites, including terpenoids, serve as defense mechanisms against herbivores and pathogens.[11][12] Related compounds to neryl methyl ether, such as neryl acetate, are found in essential oils with known antimicrobial and antifungal properties.[1][13] This suggests that neryl methyl ether could possess similar protective functions.

  • Antimicrobial and Antifungal Activity: Neryl methyl ether may inhibit the growth of pathogenic bacteria and fungi on plant surfaces. Its lipophilic nature could allow it to disrupt microbial cell membranes.[1]

  • Insect Repellency or Deterrence: The compound might act as a feeding deterrent or repellent to generalist herbivores.

C. Semiochemical Communication

Semiochemicals are message-bearing chemicals that mediate interactions between organisms.[14] While neryl formate is a known alarm and aggregation pheromone in mites, the possibility of neryl methyl ether acting as a semiochemical in other organisms warrants investigation.[2] It could be a component of an insect pheromone blend or a kairomone that predators use to locate their herbivorous prey.

Part 3: Methodologies and Experimental Protocols

This section provides detailed protocols for the systematic investigation of neryl methyl ether in a chemical ecology context. These protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol 1: Extraction and Analysis of Neryl Methyl Ether from Biological Samples

The accurate identification and quantification of neryl methyl ether is the cornerstone of any chemical ecology study. Due to its volatility, specialized collection and analytical techniques are required.[15][16][17][18]

Objective: To extract, identify, and quantify neryl methyl ether from plant tissues (e.g., flowers, leaves) or insect glands.

A. Headspace Volatile Collection (Dynamic)

This method is ideal for capturing the emitted volatiles without damaging the plant.

  • Materials:

    • Volatile collection chambers (e.g., glass cylinders, Tedlar bags)

    • Air pump with adjustable flow rate

    • Volatile collection traps (adsorbent tubes containing, for example, Porapak Q or Tenax TA)

    • Flow meter

  • Procedure:

    • Enclose the plant part of interest (e.g., a flower head) in the collection chamber.[19]

    • Use the air pump to pull air through the chamber at a controlled rate (e.g., 100-500 mL/min).

    • Pass the exiting air through an adsorbent trap to capture the volatiles.

    • Collect for a defined period (e.g., 1-4 hours).

    • As a control, collect volatiles from an empty chamber to identify background contaminants.

B. Solvent Extraction

For quantifying the total amount of neryl methyl ether within a tissue.

  • Materials:

    • Biological sample (e.g., flower petals, leaves)

    • Hexane or dichloromethane (high purity)

    • Glass vials with Teflon-lined caps

    • Sonicator

    • Internal standard (e.g., a non-native, structurally similar compound like geranyl methyl ether)

  • Procedure:

    • Record the fresh weight of the biological sample.

    • Place the sample in a glass vial and add a known volume of solvent and internal standard.

    • Sonicate for 15-20 minutes to facilitate extraction.

    • Carefully transfer the solvent extract to a new vial for analysis.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The gold standard for separating and identifying volatile compounds.[16][18][19]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Procedure:

    • For Headspace Samples: Use a thermal desorption unit to transfer the trapped volatiles onto the GC column.[16]

    • For Solvent Extracts: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.

    • GC Program:

      • Initial oven temperature: e.g., 40°C, hold for 2 minutes.

      • Ramp: e.g., 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • MS Parameters:

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 40-400.

    • Identification: Compare the mass spectrum and retention time of the peak of interest to an authentic standard of neryl methyl ether.

    • Quantification: Calculate the amount of neryl methyl ether relative to the internal standard.

GCMS_Workflow cluster_collection Sample Collection cluster_analysis Analysis cluster_output Data Output Headspace Dynamic Headspace Collection ThermalDesorption Thermal Desorption Headspace->ThermalDesorption Adsorbent Tube Solvent Solvent Extraction DirectInjection Direct Injection Solvent->DirectInjection Liquid Extract GCMS GC-MS Analysis Identification Identification (Mass Spectra, RT) GCMS->Identification Quantification Quantification (vs. Internal Standard) GCMS->Quantification ThermalDesorption->GCMS DirectInjection->GCMS

GC-MS workflow for neryl methyl ether analysis.
Protocol 2: Behavioral Bioassays with Insects

To determine if neryl methyl ether influences insect behavior, controlled laboratory assays are essential.[20]

Objective: To assess the attractant or repellent properties of neryl methyl ether for a target insect species (e.g., a pollinator or herbivore).

A. Y-Tube Olfactometer Assay

A standard method for testing insect preference between two odor sources.

  • Materials:

    • Glass Y-tube olfactometer.

    • Air source (purified and humidified).

    • Flow meters.

    • Odor sources: a filter paper treated with a known concentration of neryl methyl ether in a solvent (e.g., hexane) and a control filter paper with solvent only.

    • Test insects.

  • Procedure:

    • Set up the olfactometer with a constant airflow through both arms.

    • Introduce the odor source and the control into the respective arms.

    • Release a single insect at the base of the Y-tube.

    • Observe the insect's choice and the time spent in each arm for a set period (e.g., 5-10 minutes).

    • A choice is recorded when the insect moves a set distance into one arm.

    • Repeat with a sufficient number of insects to allow for statistical analysis.

    • Rotate the arms of the olfactometer periodically to control for any positional bias.

Y_Tube_Assay cluster_setup Olfactometer Setup cluster_behavior Behavioral Observation cluster_data Data Analysis Air Purified Airflow Odor1 Treatment Arm: Neryl Methyl Ether Air->Odor1 Odor2 Control Arm: Solvent Only Air->Odor2 YTube Y-Tube Odor1->YTube Odor2->YTube Insect Insect Release YTube->Insect Choice Insect makes a choice Insect->Choice Analysis Statistical Analysis (e.g., Chi-squared test) Choice->Analysis

Workflow for a Y-tube olfactometer bioassay.
Protocol 3: Antimicrobial Activity Assays

To investigate the potential defensive role of neryl methyl ether against microbes.

Objective: To determine the minimum inhibitory concentration (MIC) of neryl methyl ether against selected bacteria and fungi.

A. Broth Microdilution Method

A standard method for assessing antimicrobial activity.

  • Materials:

    • 96-well microplates.

    • Bacterial or fungal cultures.

    • Appropriate growth medium (e.g., TSB for bacteria, PDB for fungi).

    • Neryl methyl ether stock solution in a suitable solvent (e.g., DMSO).

    • Positive control (known antibiotic/antifungal).

    • Negative control (medium with solvent).

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of the neryl methyl ether stock solution in the growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive and negative controls on each plate.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).

    • After incubation (e.g., 24-48 hours), determine the MIC, which is the lowest concentration of neryl methyl ether that visibly inhibits microbial growth.

Part 4: Future Directions and Concluding Remarks

The study of neryl methyl ether is a nascent field with immense potential. While this guide provides a robust starting point, the path forward will be paved with innovative research. Key future directions include:

  • Biosynthesis and Regulation: Investigating the specific enzymes responsible for the methylation of nerol to form neryl methyl ether in plants.[21][22][23][24] Studies on the genetic and environmental factors that regulate its production will be crucial.

  • Synergistic and Antagonistic Effects: Chemical communication in ecology rarely involves single compounds. Future studies should explore how neryl methyl ether interacts with other floral volatiles to influence pollinator behavior or with other defensive compounds to enhance plant protection.

  • Neurophysiological Studies: Techniques like electroantennography (EAG) can be used to directly measure the response of insect antennae to neryl methyl ether, providing a deeper understanding of its perception by insects.

Neryl methyl ether, though currently understudied, holds the promise of revealing new insights into the chemical language of our ecosystems. By applying the rigorous protocols outlined in this guide, researchers can begin to decipher the ecological roles of this intriguing volatile and unlock its potential applications in agriculture, conservation, and beyond.

References

  • Antibacterial and Antifungal Potential of Helichrysum italicum (Roth) G. Don Essential Oil. (URL: [Link])

  • (Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene (C11H20O) - The Pherobase Floral Compound. (URL: [Link])

  • Methyl allyl ether formation in plants: novel S-adenosyl L-methionine:coniferyl alcohol 9-O-methyltransferase from suspension cultures of three Linum species. (URL: [Link])

  • Synergistic Antifungal Properties, Chemical Composition, and Frontier Molecular Orbital Analysis of Essential Oils from Lemongrass, Kaffir Lime, Lime, Dill, and Shatavari Against Malassezia furfur. (URL: [Link])

  • neryl methyl ether 2,6-octadiene, 1-methoxy-3,7-dimethyl-, (2Z). (URL: [Link])

  • Roles of flower scent in bee-flower mediations: a review - Journal of Ecology and Environment. (URL: [Link])

  • Analytical approaches for volatile organic compounds to understand plant communication. (URL: [Link])

  • Chemistry, biosynthesis and biology of floral volatiles: roles in pollination and other functions. (URL: [Link])

  • Non-volatile metabolites mediate plant interactions with insect herbivores. (URL: [Link])

  • Novel Applications of Microextraction Techniques Focused on Biological and Forensic Analyses. (URL: [Link])

  • Methods in plant foliar volatile organic compounds research. (URL: [Link])

  • Analytical methods for the analysis of volatile natural products. (URL: [Link])

  • Quantification of Plant Volatiles | Springer Nature Experiments. (URL: [Link])

  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. (URL: [Link])

  • Chemical Profiles and Insecticidal Potential of Essential Oils Isolated from Four Thymus Species against Rhyzopertha dominica (F.). (URL: [Link])

  • Plant Secondary Metabolites as Defense Tools against Herbivores for Sustainable Crop Protection. (URL: [Link])

  • Statistical modelling of insect behavioural responses in relation to the chemical composition of test extracts. (URL: [Link])

  • Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. (URL: [Link])

  • Floral Scent Variation in the Heterostylous Species Gelsemium sempervirens. (URL: [Link])

  • (PDF) Terpene Biosynthesis in Plant Glandular Trichomes. (URL: [Link])

  • Molecular ecology of plant volatiles in interactions with insect herbivores. (URL: [Link])

  • Neryl methyl ether | CAS#:2565-83-5 | Chemsrc. (URL: [Link])

  • Biosynthesis of ethers: Unusual or common natural events?. (URL: [Link])

  • (PDF) Antagonistic effects of floral scent in an insect-plant interaction. (URL: [Link])

  • Antimicrobial Activity of Nerolidol and its Derivatives against Airborne Microbes and Further Biological Activities. (URL: [Link])

  • neryl isovalerate butanoic acid, 3-methyl-, 3,7-dimethyl-2,6-octadienyl ester, (Z). (URL: [Link])

  • Antimicrobial activity and chemical composition of essential oil from Helichrysum microphyllum Cambess. subsp. tyrrhenicum Bacch., Brullo & Giusso collected in South-West Sardinia. (URL: [Link])

  • Airborne signals prime plants against insect herbivore attack. (URL: [Link])

  • Floral Aroma and Pollinator Relationships in Two Sympatric Late-Summer-Flowering Mediterranean Asparagus Species. (URL: [Link])

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. (URL: [Link])

  • What imparts Fragrance to flowers, fruits and species? #flowers #essence #scent #polynation. (URL: [Link])

  • Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. (URL: [Link])

  • Home • Synergy Semiochemicals. (URL: [Link])

  • Methyl allyl ether formation in plants: Novel S-adenosyl L-methionine:coniferyl alcohol 9-O-methyltransferase from suspension cultures of three Linum species. (URL: [Link])

  • Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. (URL: [Link])

  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. (URL: [Link])

  • Qualitative determination of trace quantities of nonyl phenyl polyethylene glycol ether in water based on solid-phase microextraction combined with surface-assisted laser desorption/ionization mass spectrometry. (URL: [Link])

  • Novel Microextraction Techniques for Bioanalysis of Neurotransmitters and Biomarkers in Biological Fluids. (URL: [Link])

  • neryl formate, 2142-94-1. (URL: [Link])

  • The effect of methyl salicylate on the induction of direct and indirect plant defense mechanisms in poplar (Populus × euramericana 'Nanlin 895'). (URL: [Link]')

  • Determination of cannabinoids in biological samples using a new solid phase micro-extraction membrane and liquid chromatography-mass spectrometry. (URL: [Link])

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Application Note: Neryl Methyl Ether as a Novel Internal Standard for Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the use of neryl methyl ether (CAS No. 2565-83-5) as an internal standard (IS) for quantitative analysis by gas chromatography (GC). We provide detailed protocols for its implementation, including the preparation of standards, instrument configuration, and data analysis. Furthermore, we outline a complete methodology for the validation of an analytical method using neryl methyl ether as an internal standard, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The unique chemical properties of neryl methyl ether, such as its suitable volatility, chemical inertness, and absence in typical sample matrices, make it an excellent candidate for improving the accuracy and precision of GC-based assays in research, drug development, and quality control settings.

Introduction: The Case for a Better Internal Standard

Quantitative analysis via gas chromatography is fundamental to modern science, but its accuracy is susceptible to variations in sample preparation, injection volume, and instrument drift.[4] The internal standard method is a powerful technique used to correct for these potential errors.[5] An ideal internal standard is a stable compound, chemically similar to the analyte, which is added in a constant, known concentration to all samples, calibration standards, and blanks.[5] By analyzing the ratio of the analyte's response to the internal standard's response, quantitative precision and accuracy can be significantly improved.[6]

Neryl methyl ether emerges as a promising candidate for an internal standard due to several key characteristics:

  • Chemical Inertness: As an ether, it is less reactive than compounds with hydroxyl or carbonyl groups, ensuring stability during sample processing and chromatographic analysis.

  • Appropriate Volatility: With a boiling point between 218-220 °C, it is suitable for the analysis of a wide range of semi-volatile compounds, eluting in a region of the chromatogram that is often clear of solvent fronts and the analytes of interest.[7][8]

  • Exogenous Origin: Neryl methyl ether is not typically found in biological or pharmaceutical samples, minimizing the risk of chromatographic interference.[8]

  • Strong Detector Response: It provides a clear and reproducible signal in common GC detectors like the Flame Ionization Detector (FID) and has a distinct mass spectrum for Mass Spectrometry (MS) applications.[9][10]

This guide provides the necessary framework for researchers and analytical scientists to implement and validate neryl methyl ether as an internal standard in their GC workflows.

Physicochemical Properties of Neryl Methyl Ether

A thorough understanding of the physical and chemical properties of a potential standard is critical for method development. The key properties of neryl methyl ether are summarized below.

PropertyValueSource
CAS Number 2565-83-5[7]
Molecular Formula C₁₁H₂₀O[9]
Molecular Weight 168.28 g/mol [8][9]
Appearance Colorless clear liquid (est.)[7][8]
Boiling Point 218.0 to 220.0 °C at 760 mm Hg[7][8]
Flash Point 73.33 °C (164.00 °F) TCC[7][8]
Vapor Pressure 0.169 mmHg @ 25.00 °C (est.)[7][11]
Solubility Soluble in alcohol; Insoluble in water (17.23 mg/L @ 25 °C est.)[7][11]
logP (o/w) 3.856 (est.)[7][8]

Experimental Workflow and Protocols

Overall Experimental Workflow

The successful implementation of neryl methyl ether as an internal standard follows a systematic workflow from solution preparation to final quantification. This process is designed to ensure consistency and minimize variability.

G Figure 1: GC Internal Standard Workflow cluster_prep Preparation Phase cluster_analysis Analysis & Data Processing A Prepare Analyte Stock Solution C Create Calibration Standards (Analyte + Constant IS) A->C B Prepare IS Stock (Neryl Methyl Ether) B->C D Prepare Samples (Unknown + Constant IS) B->D E Inject & Run GC (GC-FID or GC-MS) C->E D->E F Integrate Peak Areas (Analyte & IS) E->F G Calculate Area Ratios (Area_Analyte / Area_IS) F->G H Generate Calibration Curve (Area Ratio vs. Conc. Ratio) G->H I Quantify Analyte in Unknown Samples H->I

Caption: Workflow for quantitative analysis using an internal standard.

Protocol 1: Preparation of Solutions

Accurate preparation of stock and working solutions is paramount for reliable quantification.

Materials:

  • Neryl Methyl Ether (≥95% purity)[7]

  • Analyte(s) of interest (high purity)

  • GC-grade solvent (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of neryl methyl ether into a 25 mL volumetric flask. Record the exact mass.

    • Dissolve the compound in the chosen GC-grade solvent and fill to the mark.

    • Scientist's Note: A 1 mg/mL stock solution is a versatile starting point for preparing working standards and spiking samples. This concentration minimizes weighing errors while allowing for easy dilution.

  • Analyte Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of the analyte of interest using the same procedure as for the IS.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by diluting the analyte stock solution.[1]

    • To each calibration standard, add a constant amount of the IS stock solution so that the final concentration of neryl methyl ether is the same in every standard (e.g., 50 µg/mL).

    • Example for a 5-point curve: In five separate 10 mL volumetric flasks, add the appropriate volume of analyte stock to achieve final concentrations of 10, 25, 50, 75, and 100 µg/mL. To each flask, add 0.5 mL of the 1 mg/mL IS stock solution and dilute to the final 10 mL volume with the solvent. This results in a constant IS concentration of 50 µg/mL across all standards.

    • Scientist's Note: The concentration of the IS should be similar to the expected concentration of the analyte in the middle of the calibration range to ensure comparable detector responses.[5]

  • Sample Preparation:

    • Process the unknown sample as required (e.g., extraction, dilution).

    • Prior to the final dilution step, spike the sample with the same constant amount of internal standard used in the calibration standards (e.g., a final concentration of 50 µg/mL). Adding the IS early in the sample preparation process can help correct for analyte losses during extraction steps.[4][5]

Protocol 2: Gas Chromatography Configuration

The following are typical starting parameters for a GC-FID system. These should be optimized for the specific analyte and column used.

ParameterTypical SettingRationale
GC System Agilent 8890 or similar with FIDStandard, robust system for quantitative analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for a wide range of semi-volatile compounds.
Injection Volume 1 µLStandard volume to prevent column overloading.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Flow Rate 1.2 mL/min (constant flow)Provides good chromatographic efficiency.
Oven Program Start at 60°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 minThis program provides good separation for a broad range of compounds. The final temperature ensures that late-eluting compounds are removed from the column.
Detector FIDFlame Ionization Detector
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
H₂ Flow 30 mL/minStandard for FID.
Air Flow 400 mL/minStandard for FID.
Makeup Flow (N₂) 25 mL/minImproves peak shape and detector sensitivity.
Protocol 3: Data Analysis and Quantification
  • Calculate the Response Factor (RF):

    • Inject all prepared calibration standards.

    • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot the peak area ratio (Y-axis) against the concentration ratio (Analyte Conc. / IS Conc.) (X-axis).

    • Perform a linear regression on the data. The slope of the line is the Relative Response Factor (RRF).[6][12] The correlation coefficient (r²) should be ≥ 0.999 for good linearity.[13]

  • Quantify the Analyte in Unknown Samples:

    • Inject the prepared unknown samples containing the internal standard.

    • Calculate the peak area ratio for the unknown sample.

    • Determine the concentration of the analyte in the unknown sample using the calibration curve and the following equation: Analyte Concentration = (Area_Analyte / Area_IS) * (1 / RRF) * IS_Concentration

Method Validation Framework

A GC method utilizing an internal standard must be validated to ensure it is fit for its intended purpose.[1] The validation should be performed according to established guidelines, such as ICH Q2(R2).[2][3]

G Figure 2: Logical Flow of Method Validation A Define Analytical Target Profile (ATP) B Specificity (No Interference) A->B C Linearity & Range (r² ≥ 0.999) B->C D Precision (Repeatability & Intermediate) C->D E Accuracy (% Recovery) C->E F LOD & LOQ (Sensitivity) D->F E->F G Robustness (Minor Method Changes) F->G H Method Validated & Fit for Purpose G->H

Caption: A systematic approach to analytical method validation based on ICH guidelines.

The core validation parameters are summarized in the table below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).The internal standard and analyte peaks should be well-resolved from all other peaks (Resolution > 2). No interfering peaks at the retention times of the analyte or IS in blank samples.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.[13]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Established from linearity, accuracy, and precision data.
Accuracy The closeness of test results to the true value. Assessed via recovery studies on spiked samples.Recovery typically within 98-102% for drug substance assays.[13]
Precision The degree of scatter between a series of measurements. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.Repeatability (intra-assay): RSD < 2%. Intermediate Precision (inter-assay): RSD < 3%.[13]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, oven temperature).[1]No significant change in results or system suitability parameters.

Safety and Handling

As a laboratory chemical, neryl methyl ether should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[14] Keep away from sources of ignition.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Neryl methyl ether presents itself as a highly suitable internal standard for a broad range of gas chromatography applications. Its chemical stability, appropriate volatility, and exogenous nature allow it to effectively compensate for analytical variability, thereby enhancing the reliability and accuracy of quantitative results. The protocols and validation framework provided in this application note offer a comprehensive guide for scientists to successfully implement neryl methyl ether in their analytical workflows, ensuring data of the highest quality and integrity.

References

  • Neryl methyl ether. The Good Scents Company. [Link]

  • What is the procedure for internal standard Calibration? ResearchGate. [Link]

  • Internal Standards for Quantitative Analysis. JoVE. [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]

  • Standard Operating Procedures for Gas Chromatography/Mass Spectrometry. EPA OSC Response. [Link]

  • Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone. Acta Poloniae Pharmaceutica. [Link]

  • Neryl methyl ether | CAS#:2565-83-5. Chemsrc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics. [Link]

  • Neryl ethyl ether. The Good Scents Company. [Link]

  • Neryl methyl ether, 2565-83-5. Perflavory. [Link]

  • Nerol, methyl ether. NIST WebBook. [Link]

  • Neryl methyl ether. FlavScents. [Link]

  • Nerol, methyl ether - Gas Chromatography. NIST WebBook. [Link]

  • Nerol, methyl ether - Mass spectrum (electron ionization). NIST WebBook. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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Protocol for isolating Neryl methyl ether from essential oils

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Multi-Step Protocol for the Isolation and Purification of Neryl Methyl Ether from Essential Oil Matrices

Abstract

This application note provides a comprehensive, multi-step protocol for the isolation and purification of neryl methyl ether, a monoterpene ether, from complex essential oil matrices. The protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, fragrance science, and drug development. The methodology employs a sequential strategy of vacuum fractional distillation, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) to achieve high purity of the target compound. Each step is detailed with theoretical justifications for the experimental choices, ensuring both reproducibility and a deep understanding of the separation principles. The protocol's effectiveness is validated through in-process monitoring and final purity assessment by gas chromatography-mass spectrometry (GC-MS).

Introduction

Essential oils are complex mixtures of volatile and semi-volatile organic compounds, primarily terpenes and their oxygenated derivatives (terpenoids) such as alcohols, aldehydes, ketones, esters, and ethers.[1][2] Neryl methyl ether, a monoterpenoid ether, is a valuable fragrance compound found in various essential oils. Its isolation from the complex matrix of the essential oil is a significant challenge due to the presence of numerous structurally similar compounds and isomers with close boiling points.[3][4]

This protocol outlines a systematic approach to isolate neryl methyl ether with high purity. The strategy is based on a progressive enrichment of the target compound through techniques that exploit differences in volatility and polarity.[5][6]

  • Vacuum Fractional Distillation: This initial step separates the essential oil into fractions based on the boiling points of its constituents.[7][8] By conducting the distillation under reduced pressure, the boiling points of the compounds are lowered, preventing thermal degradation of sensitive molecules.[7]

  • Silica Gel Column Chromatography: This technique separates the enriched fraction based on the polarity of the compounds.[9][10] Silica gel, a polar stationary phase, will retain more polar compounds, while less polar compounds will elute first.[6]

  • Preparative High-Performance Liquid Chromatography (HPLC): This final purification step provides high-resolution separation, allowing for the isolation of the target compound from any remaining impurities with very similar polarities.[11][12]

The purity of the fractions at each stage and the final product will be assessed by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation and identification of volatile compounds.[13][14]

Physicochemical Properties of Neryl Methyl Ether

A thorough understanding of the physicochemical properties of neryl methyl ether is fundamental to designing an effective isolation protocol.

PropertyValueSource
Molecular Formula C₁₁H₂₀O-
Molecular Weight 168.28 g/mol -
Boiling Point 218-220 °C (at 760 mmHg)[9]
Flash Point 73.33 °C[9]
Polarity Moderately non-polarInferred
Solubility Soluble in alcohol, insoluble in water[9]

Experimental Workflow

The overall workflow for the isolation of neryl methyl ether is depicted in the following diagram:

IsolationWorkflow raw_oil Raw Essential Oil distillation Vacuum Fractional Distillation raw_oil->distillation column_chrom Silica Gel Column Chromatography distillation->column_chrom NME-Enriched Fraction gc_ms1 GC-MS Analysis distillation->gc_ms1 Fraction Analysis hplc Preparative HPLC column_chrom->hplc Partially Purified Fraction gc_ms2 GC-MS Analysis column_chrom->gc_ms2 Fraction Analysis final_product Pure Neryl Methyl Ether (>98%) hplc->final_product gc_ms3 GC-MS Analysis hplc->gc_ms3 Purity Verification

Caption: Experimental workflow for the isolation of neryl methyl ether.

Detailed Protocols

Step 1: Vacuum Fractional Distillation

Principle: Fractional distillation separates liquids with different boiling points.[8] By performing this under vacuum, the boiling points of the essential oil components are significantly reduced, preventing thermal degradation.[7] This step aims to enrich the fraction containing neryl methyl ether (boiling point ~218-220 °C at atmospheric pressure).

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirring

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Still: Place the raw essential oil into the round-bottom flask (do not fill more than two-thirds full). Add a magnetic stir bar.

  • Initiating Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure of approximately 10 mmHg.

  • Heating: Begin heating the oil gently while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect fractions based on the boiling point ranges of the components. The fraction containing neryl methyl ether will distill at a temperature significantly lower than its atmospheric boiling point. The exact temperature will depend on the vacuum achieved.

  • Analysis: Analyze each fraction by GC-MS to identify the one with the highest concentration of neryl methyl ether.[14]

Step 2: Silica Gel Column Chromatography

Principle: This technique separates compounds based on their polarity.[9][10] Silica gel is a polar adsorbent. Non-polar compounds have a lower affinity for the silica gel and will elute faster with a non-polar mobile phase. As the polarity of the mobile phase is gradually increased, more polar compounds will be eluted. Neryl methyl ether, being a moderately non-polar ether, will be separated from more non-polar terpenes and more polar terpenoids.

Apparatus and Reagents:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvents: n-hexane (non-polar), ethyl acetate (polar)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the column to avoid air bubbles.

  • Sample Loading: Concentrate the neryl methyl ether-enriched fraction from the distillation and dissolve it in a minimal amount of n-hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect small fractions in test tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

  • Pooling and Concentration: Combine the fractions containing pure or nearly pure neryl methyl ether (as determined by TLC and GC-MS) and concentrate using a rotary evaporator.

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Principle: Preparative HPLC is a high-resolution chromatographic technique used for purifying compounds.[11][12] It utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. The separation is based on the differential partitioning of the compounds between the two phases.

Apparatus and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 column (reversed-phase)

  • HPLC-grade solvents: acetonitrile and water

  • Sample vials

Procedure:

  • Sample Preparation: Dissolve the partially purified neryl methyl ether fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient. A reversed-phase C18 column is a good starting point.

  • Preparative Run: Scale up the optimized method to the preparative HPLC system. Inject the sample and begin the run.

  • Fraction Collection: Collect the eluent corresponding to the peak of neryl methyl ether using a fraction collector.

  • Purity Analysis: Analyze the collected fraction by analytical HPLC and GC-MS to confirm its purity.[13][14]

  • Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by rotary evaporation, to obtain the pure neryl methyl ether.

Expected Results and Quality Control

StageExpected Yield (relative to start)Expected PurityQuality Control Method
Raw Essential Oil 100%VariesGC-MS
Fractional Distillation 10-20%30-50%GC-MS
Column Chromatography 5-10%85-95%TLC, GC-MS
Preparative HPLC 2-5%>98%Analytical HPLC, GC-MS

Conclusion

The described multi-step protocol provides a robust and reliable method for the isolation of neryl methyl ether from complex essential oil matrices. The sequential application of vacuum fractional distillation, silica gel column chromatography, and preparative HPLC, with diligent in-process monitoring by GC-MS, allows for the attainment of a high-purity final product. The principles and techniques outlined in this application note can be adapted for the isolation of other valuable terpenoid compounds from natural sources.

References

  • ResearchGate. (2014). How can terpenoids be separated in Petroleum ether fraction? Retrieved from [Link]

  • MDPI. (2025). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). Retrieved from [Link]

  • PubMed Central. (n.d.). A Validated GC-MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. Retrieved from [Link]

  • Int.J. PharmTech Res. (2015). Isolation and Identification of Terpenoids and Sterols of Nepeta cataria L. Retrieved from [Link]

  • ResearchGate. (n.d.). GC and GC-MS of Terpenoids | Request PDF. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE SEPARATION OF SOME TERPENOID COMPOUNDS BY GAS–LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • Slideshare. (n.d.). 3.isolation and separation of terenoids. Retrieved from [Link]

  • MDPI. (2024). Research Progress in the Separation of Chemical Components from Essential Oils by High-Speed Countercurrent Chromatography. Retrieved from [Link]

  • PubMed Central. (2019). Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation. Retrieved from [Link]

  • Entrepreneur India. (2017). Fractional Distillation Of Essential Oil & Medicinal Plant Extract. Retrieved from [Link]

  • Google Patents. (n.d.). US2631145A - Separation of essential oils into component fractions.
  • ResearchGate. (n.d.). Analysis of terpenes in hemp (Cannabis sativa) by gas chromatography/mass spectrometry: Isomer identification analysis | Request PDF. Retrieved from [Link]

  • PubMed Central. (2017). Extraction and Analysis of Terpenes/Terpenoids. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]

  • PubMed Central. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]

  • ASN. (1987). Essential oils — Analysis by high performance liquid chromatography — General method. Retrieved from [Link]

  • Semantic Scholar. (1998). Physicochemical properties of selected monoterpenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]

  • YouTube. (2025). Fractional Distillation — LearnStalk Chemistry. Retrieved from [Link]

  • PubMed. (2025). Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • Avomeen. (n.d.). Essential Oil Purity Testing in Fragranced Cosmetics. Retrieved from [Link]

  • PubMed Central. (n.d.). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. Retrieved from [Link]

  • IOSR Journal. (n.d.). TERPENES : structural classification and biological activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. Retrieved from [Link]

  • ResearchGate. (2025). An Overview of the Pharmacological Properties and Potential Applications of Natural Monoterpenes. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Neryl Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of neryl methyl ether. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this etherification and systematically optimize reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental choices.

Neryl methyl ether, a valuable fragrance and fine chemical intermediate, is typically synthesized via the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of nerol (a primary allylic alcohol) to form a potent nucleophile, which then attacks an electrophilic methylating agent. While straightforward in principle, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered before or during the initial phases of synthesis.

Q1: What is the most reliable method for synthesizing neryl methyl ether?

The Williamson ether synthesis is the most common and reliable method.[1][2][3] It involves a two-step, one-pot process:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of nerol, forming a sodium or potassium neryloxide.

  • Nucleophilic Substitution (Sₙ2): The resulting alkoxide attacks a methylating agent (e.g., methyl iodide, dimethyl sulfate) to form the ether.[1]

This method is versatile and generally provides good yields when optimized.[4]

Q2: My starting alcohol, nerol, is an allylic alcohol. Are there any specific challenges associated with this?

Yes, while nerol is a primary alcohol, which is ideal for the Williamson synthesis, its allylic nature can present unique challenges. The primary concern is the potential for competing reactions or rearrangements under harsh conditions, although this is less of a factor for nerol compared to more complex allylic systems. The key is to use conditions that favor the Sₙ2 pathway exclusively. Additionally, the geometric purity of the starting nerol (Z-isomer) must be high to ensure the final product retains the desired neryl structure.[5][6]

Q3: Can I use a tertiary alkyl halide to make a more complex ether from nerol?

This is strongly discouraged. The Williamson ether synthesis is highly sensitive to steric hindrance at the electrophile.[7][8] Using a tertiary alkyl halide will almost exclusively result in an E2 elimination reaction, producing an alkene instead of the desired ether.[1] The reaction works best with methyl or primary alkyl halides.[1][9]

Part 2: Troubleshooting Guide: Diagnosing and Solving Low Yield

This section is formatted to help you diagnose and resolve specific experimental issues.

Issue 1: Very Low or No Ether Product Formation

Q: I've run the reaction, but my GC-MS/TLC analysis shows mostly unreacted nerol. What went wrong?

A: This issue almost always points to inefficient deprotonation of the nerol. The alkoxide is the active nucleophile in the Sₙ2 reaction; if it is not formed in sufficient quantity, the reaction will not proceed.[1]

Causality & Troubleshooting Steps:

  • Inadequate Base Strength: Nerol, being an alcohol, requires a base strong enough to deprotonate it effectively. Common choices include sodium hydride (NaH) or potassium hydride (KH).[1][10] Weaker bases like potassium carbonate (K₂CO₃) may be insufficient unless phase-transfer catalysis is employed.[11]

  • Presence of Protic Contaminants: The alkoxide is a strong base and will be quenched by any protic species, especially water.[7] Ensure all glassware is oven-dried and all reagents and solvents are anhydrous.

  • Improper Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent (1.0 to 1.1 eq) of the base relative to the nerol.[7]

Workflow: Troubleshooting Deprotonation Failure

start Low Conversion: Unreacted Nerol Detected check_base Verify Base Strength (e.g., NaH, KH) start->check_base Is base strong enough? check_anhydrous Ensure Anhydrous Conditions (Reagents & Glassware) check_base->check_anhydrous Yes check_stoich Confirm Base Stoichiometry (>=1.0 eq) check_anhydrous->check_stoich Yes solution Re-run with Strong, Anhydrous Base and Correct Stoichiometry check_stoich->solution Yes

Caption: A logical workflow for diagnosing incomplete deprotonation.

Issue 2: Formation of Significant Side Products

Q: My reaction produces the desired neryl methyl ether, but I'm also seeing significant amounts of an alkene byproduct. How can I suppress this?

A: The formation of an alkene indicates a competing E2 elimination reaction. While less likely with a methyl halide, it can still occur, especially if the reaction conditions are not optimal.[4][9]

Causality & Optimization Strategies:

  • Reaction Temperature: Higher temperatures can favor the E2 elimination pathway.[4] Williamson ether syntheses are typically run at moderate temperatures (50-100 °C), but optimization may require lowering this.[4]

  • Sterically Hindered Base: While not the primary nucleophile, a bulky base used for deprotonation can sometimes promote elimination. Using a non-nucleophilic, yet strong base like NaH is generally preferred.[8]

  • Solvent Choice: The solvent plays a critical role in stabilizing the transition state. As we will see below, the right solvent can dramatically accelerate the desired Sₙ2 reaction, thereby outcompeting the E2 pathway.

Issue 3: Slow Reaction Rate and Low Yield

Q: The reaction is clean but proceeds very slowly, leading to incomplete conversion even after extended periods. How can I increase the reaction rate?

A: A slow Sₙ2 reaction is almost always due to suboptimal solvent selection. The choice of solvent directly impacts the reactivity of the nucleophile (the neryloxide anion).[12]

Causality & Optimization Strategies:

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents should be avoided . They form strong hydrogen bonds with the alkoxide anion, creating a "solvent cage" that stabilizes the nucleophile, reduces its energy, and dramatically slows down the Sₙ2 reaction rate.[12]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice . They are polar enough to dissolve the ionic alkoxide but cannot form hydrogen bonds.[4] This leaves the alkoxide anion "naked" and highly reactive, significantly accelerating the Sₙ2 reaction.[12][13] The reaction between potassium iodide and bromoethane, for example, is 500 times faster in acetone than in methanol.[12]

Solvent TypeExamplesInteraction with NucleophileEffect on Sₙ2 RateRecommendation for Neryl Methyl Ether Synthesis
Polar Aprotic DMF, DMSO, AcetonitrileWeakly solvates the cation, leaving a "naked," highly reactive anion.[13]Strongly Accelerates Highly Recommended [4][11]
Polar Protic Water, Ethanol, MethanolStrongly solvates the anion via hydrogen bonding, creating a "solvent cage."[12]Strongly Retards Not Recommended
Apolar Toluene, HexanePoorly solubilizes the ionic alkoxide reactant.Strongly Retards Not Recommended [4]
Part 3: Advanced Optimization & Protocols

For researchers aiming for yields >90%, fine-tuning the reaction conditions and considering advanced techniques is crucial.

Q: I've optimized my base and solvent, but I want to further improve the yield and simplify the reaction conditions. What else can I do?

A: Employing Phase-Transfer Catalysis (PTC) is an excellent strategy. PTC can significantly enhance yield, allow for the use of milder bases and less stringent anhydrous conditions, and simplify the overall process.[14][15]

Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide anion from a solid or aqueous phase into the organic phase where the methylating agent resides.[16][17] This creates a highly reactive, unsolvated ion pair in the organic phase, accelerating the Sₙ2 reaction.[15] A major advantage is that the reaction can often be run in a two-phase system (e.g., aqueous NaOH and an organic solvent), eliminating the need for expensive anhydrous solvents and highly reactive bases like NaH.[15]

Reaction Mechanism: Williamson Ether Synthesis

cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack nerol Nerol (R-OH) alkoxide Neryloxide Anion (R-O⁻ Na⁺) nerol->alkoxide base Base (e.g., NaH) base->alkoxide h2 H₂ gas alkoxide->h2 methyl_halide Methyl Iodide (CH₃-I) product Neryl Methyl Ether (R-O-CH₃) methyl_halide->product salt NaI product->salt alkoxide2 Neryloxide Anion (R-O⁻) alkoxide2->product Sₙ2 Attack

Caption: General mechanism for the synthesis of neryl methyl ether.

Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride

Objective: To synthesize neryl methyl ether using standard anhydrous conditions.

Materials:

  • Nerol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Base Addition: Carefully add the NaH dispersion to the DMF.

  • Nerol Addition: Cool the suspension to 0 °C in an ice bath. Dissolve nerol in a small amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Methylation: Cool the mixture back to 0 °C. Add methyl iodide dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC/GC analysis indicates the consumption of nerol. The reaction can be gently heated (e.g., 50 °C) if proceeding slowly.[4]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis

Objective: To synthesize neryl methyl ether using milder conditions and improved efficiency.[14]

Materials:

  • Nerol (1.0 eq)

  • Sodium Hydroxide (NaOH), 50% aqueous solution (w/w)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add nerol, toluene, and the 50% NaOH solution.

  • Catalyst Addition: Add the phase-transfer catalyst, TBAHS, to the biphasic mixture.

  • Methylation: Add the methyl iodide to the flask.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. The efficiency of a PTC reaction depends heavily on the interfacial area, so rapid stirring is essential. Monitor the reaction progress by TLC/GC.

  • Workup: After completion, cool the mixture to room temperature. Dilute with water and toluene.

  • Extraction: Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

ParameterProtocol 1 (Standard NaH)Protocol 2 (PTC)Advantage of PTC
Base Sodium Hydride (NaH)50% aq. Sodium HydroxideAvoids pyrophoric, water-sensitive reagents.[15]
Solvent Anhydrous DMF/THFToluene (non-anhydrous)Eliminates need for expensive, anhydrous polar aprotic solvents.[15]
Conditions Strict inert atmosphere, anhydrousAir-tolerant, biphasic systemSimpler experimental setup.
Yield Generally 50-95% (lab scale)[4]Often higher and more reproducibleImproved efficiency and atom economy.
References
  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora. Retrieved from [Link]

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (2001). JAOCS, 78, 423–429. Retrieved from [Link]

  • Williamson Ether Synthesis Explained. (2025). V.Nimc. Retrieved from [Link]

  • Steric Effects and Solvent Effects on SN2 Reactions. (2009). The Journal of Physical Chemistry A, 113(31), 8979–8987. Retrieved from [Link]

  • An Ether Synthesis Using Phase Transfer Catalysis. (n.d.). ACS Publications. Retrieved from [Link]

  • Williamson Ether Synthesis Mechanism. (n.d.). graduation.escoffier.edu. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Platteville. Retrieved from [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved from [Link]

  • neryl methyl ether. (n.d.). The Good Scents Company. Retrieved from [Link]

  • METHYLTHIOMETHYL p-TOLYL SULFONE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Jiang, C., & Cheng, G. (2020). Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. Open Access Library Journal, 7, 1-13. Retrieved from [Link]

  • Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. (2020). OALib. Retrieved from [Link]

  • Neryl methyl ether. (n.d.). Chemsrc. Retrieved from [Link]

  • The Williamson ether synthesis involves the displacement of an al... (2024). Study Prep in Pearson+. Retrieved from [Link]

  • Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. (2022). ResearchGate. Retrieved from [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). Chemical Reviews. Retrieved from [Link]

  • GERANYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. (2021). Green Chemistry. Retrieved from [Link]

  • Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. (2021). MDPI. Retrieved from [Link]

  • PREPARATION AND IN SITU REACTION OF α-HALO ETHERS. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Process for purifying methyl ether. (1967). Google Patents.
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Technical Support Center: Methylation of Nerol

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of terpenes, specifically focusing on the methylation of nerol. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The methylation of nerol, while seemingly straightforward, is prone to several side reactions that can compromise yield and purity. This guide addresses the most common issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for methylating nerol?

The most common and direct method for methylating nerol to produce methyl nerol ether is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two key steps:

  • Deprotonation: The hydroxyl group of nerol is deprotonated by a strong base to form a potent nucleophile, the nerolate anion.

  • Nucleophilic Attack: The nerolate anion then attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), displacing the leaving group (e.g., iodide) to form the ether linkage.[2]

A typical base used for this purpose is sodium hydride (NaH), which irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[2]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Nerol Nerol (R-OH) Nerolate Nerolate Anion (R-O⁻Na⁺) Nerol->Nerolate + Base Base NaH H2 H₂ (gas) Nerolate_ion Nerolate Anion (R-O⁻) Nerolate->Nerolate_ion Product Methyl Nerol Ether (R-OCH₃) Nerolate_ion->Product + CH₃-I MeI Methyl Iodide (CH₃-I) Iodide I⁻

Caption: The two-step mechanism of the Williamson ether synthesis for nerol.

Troubleshooting Guide: Common Side Reactions

Q2: My GC-MS analysis shows two major product peaks with identical mass, corresponding to methyl nerol ether and methyl geranyl ether. Why is my nerol isomerizing?

This is the most common and challenging side reaction in nerol chemistry. Nerol is the (Z)-isomer of 3,7-dimethylocta-2,6-dien-1-ol, while its geometric isomer, geraniol, is the (E)-isomer.[3] The energy barrier for isomerization is often low, and various conditions can trigger the conversion.

Causality:

The basic conditions required for the Williamson synthesis can facilitate the isomerization of the C2-C3 double bond. While the exact mechanism under these conditions is complex, allylic systems like nerol are susceptible to equilibration, especially at elevated temperatures. This isomerization can occur either with the starting material (nerol equilibrating with geraniol before methylation) or with the nerolate anion itself. Several studies on related terpenes confirm that isomerization between nerol and geraniol is a well-documented process.[4][5]

Troubleshooting and Solutions:

  • Lower the Reaction Temperature: Temperature is a critical factor. Elimination reactions, and often isomerization, have higher activation energies than the desired SN2 reaction.[2] Perform the deprotonation at 0 °C and, after the addition of the methylating agent, allow the reaction to warm slowly to room temperature. Avoid heating unless absolutely necessary.

  • Use Milder Conditions with Phase-Transfer Catalysis (PTC): PTC is an excellent alternative that avoids the use of harsh bases like NaH. In this method, the reaction occurs in a two-phase system (e.g., aqueous NaOH and an organic solvent like dichloromethane). A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the nerol, allowing for methylation under much milder conditions.[6] This can significantly suppress isomerization.

Isomerization cluster_products Methylation Products Nerol Nerol ((Z)-isomer) Geraniol Geraniol ((E)-isomer) Nerol->Geraniol Isomerization Equilibrium Base / Heat MethylNerol Methyl Nerol Ether (Desired Product) Nerol->MethylNerol Methylation MethylGeraniol Methyl Geranyl Ether (Isomeric Impurity) Geraniol->MethylGeraniol Methylation

Caption: Isomerization of nerol to geraniol leads to a mixture of ether products.

Q3: My reaction yield is very low, and I'm not recovering all of my starting material. What is causing this loss?

Low yield with concurrent loss of starting material often points to a competing E2 elimination reaction.[7]

Causality:

The nerolate anion is not only a good nucleophile but also a strong base. Instead of attacking the methyl group of the methylating agent (SN2), it can abstract a proton from it, leading to the formation of an alkene (ethene, which is a gas) and regenerating the alcohol (nerol). This pathway becomes particularly significant at higher temperatures.[1][2]

Troubleshooting and Solutions:

  • Control Temperature: As with isomerization, keeping the temperature low is the most effective way to favor substitution over elimination.[2]

  • Choice of Methylating Agent: Use a primary methylating agent like methyl iodide or dimethyl sulfate. These are highly reactive towards SN2 and less prone to elimination. Never use a secondary or tertiary halide to introduce a larger alkyl group, as this will almost exclusively result in elimination.[1]

  • Solvent Choice: Use a polar aprotic solvent like THF or DMF. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, keeping its nucleophilicity high for the SN2 reaction. Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity and potentially favoring elimination.

ParameterTo Favor SN2 (Desired)To Minimize E2 (Side Reaction)To Minimize Isomerization
Temperature Low to Moderate (0 - 25 °C)Low (Favors SN2)[2]Low (Reduces equilibration rate)
Base Strong, non-hindered (e.g., NaH)Use stoichiometric amountsConsider milder PTC conditions[6]
Solvent Polar Aprotic (THF, DMF)Polar AproticAprotic (avoids proton sources)
Alkyl Halide Primary (CH₃I)[1]Primary (CH₃I)N/A
Q4: My NMR spectrum is very messy, indicating a complex mixture of byproducts beyond simple isomerization. What else could be happening?

While less common under controlled Williamson conditions, the two double bonds in nerol are potential sites for side reactions, particularly if reaction conditions are not well-maintained.

Causality:

  • Acid-Catalyzed Reactions: If any acidic impurities are present, or if an improper acidic workup is used, the allylic alcohol system and the isolated double bond can undergo reactions like hydration, cyclization, or rearrangement. The use of strong acids for dehydration is a known method to induce elimination and rearrangement in alcohols.[8][9][10]

  • Reagent Purity: Old or improperly stored reagents can be a source of problems. For example, old sodium hydride may have a coating of sodium hydroxide, which can introduce water and alter the reaction's course. Methyl iodide can decompose to form iodine, which can catalyze various unwanted reactions.

Troubleshooting and Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and properly stored reagents. Flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.

  • Use a Buffered or Non-Acidic Workup: Quench the reaction carefully with a saturated solution of ammonium chloride (NH₄Cl) or cold water rather than a strong acid.

  • Purify Starting Materials: If the purity of your nerol is questionable, purify it by column chromatography or distillation before use.

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, NMR) Q1 Two Isomers of Product? Start->Q1 Q2 Low Yield & Unreacted Nerol? Q1->Q2 No Sol1 Isomerization Problem - Lower Temperature - Use PTC Conditions Q1->Sol1 Yes Q3 Complex Mixture? Q2->Q3 No Sol2 Elimination (E2) Problem - Lower Temperature - Check Reagent Choice Q2->Sol2 Yes Sol3 Contamination / Other Reactions - Check Reagent Purity - Ensure Anhydrous Conditions - Use Neutral Workup Q3->Sol3 Yes Success Clean Product Q3->Success No Sol1->Start Re-run Experiment Sol2->Start Re-run Experiment Sol3->Start Re-run Experiment

Caption: A logical workflow for troubleshooting side reactions in nerol methylation.

Experimental Protocol: Methylation of Nerol using NaH/CH₃I

This protocol is a representative example and should be adapted and scaled according to your specific laboratory safety guidelines and experimental goals.

Reagents & Equipment:

  • Nerol (purified, >98%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I), stabilized

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, inert gas line (N₂ or Ar)

Procedure:

  • Preparation: Under an inert atmosphere, add nerol (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or GC-MS until the nerol is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to isolate the pure methyl nerol ether.

References

  • Pathak, R.K., et al. (2023). Hydroxyl Radical-Initiated Reaction of Nerol: A Pathway to Secondary Pollutants in an Indoor Environment. MDPI. Available at: [Link]

  • Dehmlow, E.V. & Dehmlow, S.S. (1993). Phase Transfer Catalysis. VCH.
  • Reddit. (2023). Williamson Ether Experiment (Nerolin) Possible Side Reactions?? r/chemhelp. (Note: Forum discussion, used for anecdotal context). Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Scribd. (n.d.). Williamson Ether Synthesis of Nerolin. Available at: [Link]

  • Dolling, U., et al. (1984). Chiral phase-transfer catalysis. Enantioselective alkylation of racemic alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Shine, W.E. & Loomis, W.D. (1974). Isomerization of geraniol and geranyl phosphate by enzymes from carrot and peppermint. Phytochemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Available at: [Link]

  • Banthorpe, D.V., et al. (1972). Biosynthesis of geraniol and nerol and their β-d-glucosides in Perlargonium graveolens and Rosa dilecta. Biochemical Journal. Available at: [Link]

  • Liu, D., et al. (2019). Esterification of geraniol as a strategy for increasing product titre and specificity in engineered Escherichia coli. Microbial Cell Factories. Available at: [Link]

  • PubChem. (n.d.). Nerol. National Center for Biotechnology Information. Available at: [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Available at: [Link]

  • Study.com. (n.d.). Alcohol Elimination Reaction | Mechanisms, Examples & Importance. Available at: [Link]

Sources

Technical Support Center: Purification of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, commonly known as nerol methyl ether, is a valuable acyclic monoterpenoid ether prized for its unique fragrance profile, reminiscent of fresh, green roses with citrus undertones. It serves as a key component in perfumery and as a versatile intermediate in the synthesis of other fine chemicals.

The primary challenge in obtaining high-purity this compound lies in its separation from a constellation of structurally similar impurities. Chief among these is its geometric isomer, (E)-1-Methoxy-3,7-dimethylocta-2,6-diene (geranyl methyl ether), which often forms concurrently during synthesis. The subtle differences in their physicochemical properties make their separation a non-trivial task requiring optimized protocols. This guide provides a comprehensive resource for researchers, chemists, and production scientists to navigate the common pitfalls and successfully purify the target Z-isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude nerol methyl ether?

The impurity profile is largely dictated by the synthetic route. Typically, it includes:

  • Geometric Isomer: The (E)-isomer, geranyl methyl ether, is almost always present.

  • Starting Materials: Unreacted nerol and any residual methylating agent.

  • Related Terpenoids: If the nerol starting material was not pure, impurities like geraniol, linalool, and α-terpineol may carry through and be methylated.[1][2]

  • Byproducts: Dimethyl ether can be a byproduct of methylation reactions.[3]

  • Solvents: Residual solvents from the reaction and work-up (e.g., diethyl ether, dichloromethane, hexane).

Q2: Why is the separation of the (Z) and (E) isomers so challenging?

Geometric isomers possess the same molecular formula and connectivity, differing only in the spatial arrangement of atoms around a double bond. This results in very similar physical properties:

  • Boiling Points: The boiling points of (Z) and (E) isomers are often very close, rendering simple distillation ineffective and requiring high-efficiency fractional distillation.[4]

  • Polarity: Their polarities are nearly identical, making separation by standard column chromatography difficult without significant optimization.[5]

Q3: What is the best analytical method to assess the purity and isomeric ratio?

Gas Chromatography (GC) is the gold standard for analyzing the purity and isomeric ratio of volatile terpenoids like nerol methyl ether.[6] A high-resolution capillary column (e.g., DB-5, HP-5ms, or a wax column like DB-WAX) provides excellent separation of the (Z) and (E) isomers, allowing for accurate quantification by peak area normalization.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for definitive identification of impurities.[6]

Q4: Can I use simple distillation for purification?

Simple distillation is generally inadequate for separating the (Z) and (E) isomers due to their close boiling points. It can be effective for a rough, initial purification to remove non-volatile impurities or high-boiling point side products, but it will not improve the isomeric ratio significantly. For high purity, fractional vacuum distillation with a column of high theoretical plates is required.[8][9][10]

Q5: What are the signs of product degradation during purification?

This compound, as an allylic ether, can be sensitive to heat and acid. Signs of degradation include:

  • Isomerization: An increase in the percentage of the (E)-isomer, often catalyzed by acidic surfaces (like standard silica gel) or heat.

  • Appearance of New Peaks in GC: Formation of cyclic ethers or other rearrangement products.

  • Color Change: Development of a yellow or brownish hue may indicate polymerization or oxidation. Terpenoids are easily oxidized by various agents.[8]

Troubleshooting Guide
Problem 1: Poor or No Separation of (Z) and (E) Isomers
  • Probable Cause (A): Inadequate Chromatographic Resolution. The polarity difference between the isomers is too small for the selected column chromatography conditions.

    • Solution:

      • Optimize Solvent System: Use a very non-polar mobile phase (e.g., hexane with a very small percentage of ethyl acetate or diethyl ether, 0.5-2%). Run a long column with slow, careful elution.

      • Switch to Argentation Chromatography: Impregnate the silica gel with silver nitrate (AgNO₃). The silver ions form reversible π-complexes with the double bonds, and the stability of these complexes often differs between Z and E isomers, leading to enhanced separation.[11]

      • Employ Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase (C18) column, often provides the superior resolution needed for difficult isomer separations.[12][13]

  • Probable Cause (B): Insufficient Distillation Efficiency. The fractional distillation column does not have enough theoretical plates to resolve the close-boiling isomers.

    • Solution:

      • Use a High-Efficiency Column: Employ a Vigreux column (for moderate difficulty) or, preferably, a packed column (e.g., with Raschig rings or metal sponge) for a higher number of theoretical plates.

      • Optimize Distillation Parameters: Maintain a very slow distillation rate and a high reflux ratio to maximize equilibrium at each theoretical plate.[14]

      • Reduce Pressure: Perform the distillation under high vacuum to lower the boiling points and minimize the risk of thermal degradation.[9]

Problem 2: Product is Contaminated with Unreacted Nerol
  • Probable Cause: Incomplete Reaction or Inefficient Work-up. The methylation reaction did not go to completion, or the aqueous work-up failed to remove the more polar nerol.

    • Solution:

      • Chemical Separation: Use a chemical method to remove the alcohol. Treat the crude product with phthalic anhydride, which reacts with the alcohol (nerol) to form a non-volatile ester. The desired ether can then be distilled away from this high-boiling point ester.[15]

      • Liquid-Liquid Extraction: Perform multiple extractions with a dilute aqueous base (e.g., 5% NaOH) to deprotonate the weakly acidic nerol and pull it into the aqueous layer.

      • Column Chromatography: Nerol is significantly more polar than its methyl ether. It will have a much lower Rf value on a TLC plate and will be strongly retained on a silica gel column. Eluting with a low-polarity solvent (e.g., 98:2 Hexane:Ethyl Acetate) will elute the desired ether first, leaving the nerol adsorbed to the silica.[16]

Problem 3: Low Overall Yield After Column Chromatography
  • Probable Cause (A): Irreversible Adsorption. The compound is strongly and irreversibly binding to the stationary phase.

    • Solution:

      • Deactivate the Silica Gel: Standard silica gel is acidic and can catalyze reactions or cause strong adsorption. Pre-treat the silica by creating a slurry with your mobile phase and adding ~1% triethylamine to neutralize active sites.

      • Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Probable Cause (B): Product Volatility. The product is being lost during solvent removal.

    • Solution:

      • Careful Evaporation: Remove the solvent using a rotary evaporator at a moderate temperature (30-35 °C) and controlled vacuum. Do not leave the product on the evaporator for an extended period after the solvent is gone.

      • Use a Higher-Boiling Point Collection Solvent: If collecting HPLC fractions in highly volatile solvents like acetonitrile, consider adding a small amount of a higher-boiling "keeper" solvent (like dodecane) before evaporation if compatible with downstream applications.[13]

Visualized Workflows and Data
Workflow for Purification Strategy Selection

This diagram provides a decision-making framework for choosing the most appropriate purification method based on the initial sample assessment by GC.

Purification_Strategy cluster_0 Purity Analysis cluster_1 Decision & Purification Start Crude Product GC_Analysis GC-MS Analysis Start->GC_Analysis Impurity_Check Identify Impurities GC_Analysis->Impurity_Check High_Polar High Polarity Impurities Present? (e.g., Nerol) Impurity_Check->High_Polar Profile Impurities Isomer_Issue Isomeric Purity < 99% ? High_Polar->Isomer_Issue No Column_Chrom Standard Column Chromatography (Silica Gel, Hexane/EtOAc) High_Polar->Column_Chrom Yes Prep_HPLC Preparative HPLC (C18, MeCN/H2O) Isomer_Issue->Prep_HPLC Yes Final_Product Pure (Z)-Isomer > 99% Isomer_Issue->Final_Product No Column_Chrom->Isomer_Issue Collect Fractions Fractional_Dist Fractional Vacuum Distillation (High-Efficiency Column) Prep_HPLC->Final_Product

Caption: Decision tree for selecting a purification method.

Troubleshooting Isomer Separation by Column Chromatography

Isomer_Separation_Troubleshooting Start Problem Poor (Z)/(E) Separation on Silica Cause1 Probable Cause Insufficient Polarity Difference Start->Cause1 Cause2 Probable Cause Co-elution Start->Cause2 Solution1 Solution 1 Decrease Mobile Phase Polarity (e.g., Hexane:EtOAc 99.5:0.5) Cause1->Solution1 Solution2 Solution 2 Use Longer Column & Slower Flow Rate Cause1->Solution2 Solution3 Solution 3 Switch to Argentated (AgNO₃) Silica Gel Cause2->Solution3 Solution4 Ultimate Solution Utilize Preparative HPLC Cause2->Solution4

Sources

Technical Support Center: A Guide to Troubleshooting GC-MS Peak Tailing for Terpenoid Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of terpenoid ethers. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource that not only offers solutions but also explains the underlying scientific principles to empower your troubleshooting process.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding peak tailing in the analysis of terpenoid ethers.

Q1: What is peak tailing in the context of GC-MS analysis?

A1: In an ideal GC-MS separation, the chromatographic peaks should appear as symmetrical, Gaussian distributions. Peak tailing is a deviation from this ideal, where the latter half of the peak is broader than the front half.[1] This asymmetry can compromise the accuracy of peak integration and quantification, and it can also reduce the resolution between closely eluting compounds.[1]

Q2: Why are my terpenoid ether peaks, specifically, showing tailing?

A2: Terpenoid ethers, while often less polar than their corresponding terpene alcohols, can still possess active sites, such as the ether oxygen, which can engage in unwanted secondary interactions with the GC system. Peak tailing for these compounds often arises from either chemical interactions with active sites within the system or physical issues related to the sample's flow path.[1]

Q3: How can I quickly diagnose whether the peak tailing is a chemical or physical problem?

A3: A valuable diagnostic technique is to observe the pattern of peak tailing across your chromatogram.[1]

  • If all peaks, including the solvent peak, are tailing: This is a strong indication of a physical issue, such as a disruption in the carrier gas flow path.[1]

  • If only specific peaks, particularly your terpenoid ethers and other polar analytes, are tailing: This suggests a chemical interaction or adsorption problem within the system.[1]

In-Depth Troubleshooting Guide

This section provides a systematic, cause-and-effect approach to identifying and resolving the root causes of peak tailing for your terpenoid ether analysis.

The Diagnostic Funnel: A Logical Workflow

Effective troubleshooting begins with a logical, systematic approach. The following diagram illustrates a recommended workflow to pinpoint the source of peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue check_all_peaks->chemical_issue No check_column_install Verify Column Installation (Cut, Depth, Ferrules) physical_issue->check_column_install check_inlet Inspect & Maintain Inlet (Liner, Septum, Seal) chemical_issue->check_inlet check_leaks Perform Leak Check check_column_install->check_leaks solution_physical Problem Resolved check_leaks->solution_physical check_column_activity Assess Column Activity (Conditioning, Trimming) check_inlet->check_column_activity optimize_method Optimize Method Parameters (Temperatures, Flow Rate) check_column_activity->optimize_method consider_derivatization Consider Derivatization optimize_method->consider_derivatization solution_chemical Problem Resolved consider_derivatization->solution_chemical

Caption: A decision-tree workflow for systematic troubleshooting of peak tailing.

The Inlet: The First Point of Contact

The heated inlet is a common source of problems leading to peak tailing, primarily due to the presence of active sites that can interact with polar analytes.[2]

Potential Cause: Active Sites in the Injector Liner.

  • The "Why": Over time, the deactivated surface of the glass liner can become active through exposure to high temperatures and moisture, revealing polar silanol groups.[2] These active sites can interact with the ether oxygen of your terpenoid ethers, causing adsorption and subsequent peak tailing.[2]

  • The Solution:

    • Regular Replacement: Replace the inlet liner regularly. The frequency will depend on the cleanliness of your samples and the number of injections.

    • Use of Deactivated Liners with Wool: For many applications, a liner with deactivated glass wool can aid in sample volatilization and trap non-volatile residues, protecting the column.[3]

Protocol 1: Inlet Liner Replacement

  • Cool Down: Set the injector temperature to ambient and wait for it to cool completely.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the retaining nut holding the septum in place.

  • Remove Old Liner: Carefully remove the old liner using liner-removal tweezers.

  • Install New Liner: Wearing clean, lint-free gloves, insert a new, deactivated liner.

  • Reassemble: Replace the septum and tighten the retaining nut to the manufacturer's specification.

  • Restore Gas Flow and Heat: Turn the carrier gas back on and perform a leak check. Once leak-free, set the injector to the desired temperature and allow the system to equilibrate.

The GC Column: The Heart of the Separation

The analytical column is another critical area where issues leading to peak tailing can arise.

Potential Cause: Column Contamination and Degradation.

  • The "Why": Non-volatile sample matrix components can accumulate at the head of the column, creating active sites that interact with your terpenoid ethers.[4] Additionally, exposure to oxygen at high temperatures can lead to stationary phase degradation, also creating active sites.

  • The Solution:

    • Column Trimming: Remove the first 10-20 cm of the column to eliminate the contaminated section.[4]

    • Column Conditioning: If you suspect broader contamination or degradation, reconditioning the column at a high temperature (within the column's limits) can help.[3]

Protocol 2: GC Column Trimming

  • Cool Down and Vent: Cool the injector and oven. If connected to an MS, follow the proper procedure for venting.

  • Turn Off Gas: Turn off the carrier gas flow.

  • Remove Column: Carefully disconnect the column from the injector.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped cutter, score the column at the desired length and gently snap it.

  • Inspect the Cut: Examine the cut end with a magnifier to ensure it is clean and square. A poor cut can itself cause peak tailing.

  • Reinstall Column: Reinstall the column into the injector at the correct depth according to your instrument's manual.[5]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and thoroughly check for leaks around the fitting.

  • Equilibrate: Bring the system back to operating temperature and allow it to stabilize.

Potential Cause: Improper Column Installation.

  • The "Why": If the column is installed too low in the inlet, it can create a dead volume where the sample can be held up before entering the column, leading to peak tailing.[5] Conversely, if it is too high, it can lead to poor sample transfer.

  • The Solution: Always follow the instrument manufacturer's guidelines for the correct column installation depth.[5]

Method Parameters: Optimizing for Success

The analytical method parameters can have a significant impact on peak shape.

ParameterRecommended SettingRationale
Injector Temperature Start at 250 °C and optimizeToo low a temperature can lead to incomplete volatilization of higher boiling point terpenoid ethers, causing tailing.[6] Too high a temperature can cause degradation of thermally labile compounds.
Oven Temperature Program Start at a temperature below the solvent's boiling pointA lower initial temperature allows for better focusing of the analytes at the head of the column, especially in splitless injection mode.[3]
Carrier Gas Flow Rate Optimize for the best balance of resolution and analysis timeA flow rate that is too low can lead to peak broadening and tailing.
Advanced Solution: Derivatization

If the above troubleshooting steps do not resolve the peak tailing, and your terpenoid ethers have active functional groups (e.g., hydroxyl groups in addition to the ether linkage), derivatization may be a necessary step.

  • The "Why": Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[7] For compounds with active hydrogens, such as alcohols or phenols, silylation is a common technique that replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[8] This increases the volatility and reduces the polarity of the analyte, minimizing interactions with active sites in the system.[7][8]

  • Common Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[9] For sterically hindered groups, a catalyst such as trimethylchlorosilane (TMCS) can be added.[8][9]

Protocol 3: Silylation of Terpenoid Ethers with Active Hydrogens

  • Sample Preparation: Evaporate the sample solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70 °C) for a designated time (e.g., 30 minutes) to ensure complete derivatization.

  • Analysis: Inject the derivatized sample directly into the GC-MS.

Conclusion

Troubleshooting peak tailing in the GC-MS analysis of terpenoid ethers requires a systematic and logical approach. By understanding the potential causes, from inlet activity to column degradation and suboptimal method parameters, you can effectively diagnose and resolve these issues. This guide provides a framework for your troubleshooting efforts, empowering you to achieve symmetrical peaks, accurate quantification, and reliable results in your research and development endeavors.

References

  • GC Troubleshooting: Common Issues & How to Fix Them. (2025).
  • Technical Support Center: GC-MS Analysis of Thermally Labile Dienols. Benchchem.
  • GC Inlet Maintenance. Element Lab Solutions.
  • GC Troubleshooting Guide. GL Sciences. (2023).
  • Troubleshooting Guide. Phenomenex.
  • How can I choose the perfect "Parameters" conditions when injecting into a gc-ms.
  • GC Derivatiz
  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Terpenoids. Benchchem.
  • A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass. PMC. (2020).
  • GC Troubleshooting. Sigma-Aldrich.
  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. SciSpace. (2013).
  • Derivatization for Gas Chrom
  • Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. PubMed. (2016).
  • The Use of Derivatization Reagents for Gas Chrom

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Improving separation of (Z) and (E) isomers of 1-Methoxy-3,7-dimethylocta-2,6-diene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isomer Separations

Guide: Improving HPLC Separation of (Z) and (E) Isomers of 1-Methoxy-3,7-dimethylocta-2,6-diene Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Challenge of Geometric Isomer Separation

The successful separation of geometric isomers, such as the (Z) and (E) forms of 1-Methoxy-3,7-dimethylocta-2,6-diene, represents a significant chromatographic challenge. These molecules share the same chemical formula and connectivity, differing only in the spatial arrangement of substituents around a double bond. This subtle structural difference results in very similar physicochemical properties, making their resolution by standard HPLC methods difficult.[1] This guide provides a comprehensive resource for troubleshooting and optimizing your HPLC methods to achieve baseline separation of these critical isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate (Z) and (E) isomers?

A: The core challenge lies in their similar molecular shapes and polarities.[1] The (Z)-isomer (cis) typically has a small net dipole moment, making it slightly more polar than the (E)-isomer (trans), where dipole moments can cancel out.[2] Standard reversed-phase columns (like C18) primarily separate based on hydrophobicity and may not possess the required selectivity to differentiate these subtle structural variations.[1] Achieving separation requires enhancing the subtle differences in how each isomer interacts with the stationary and mobile phases.

Q2: What is the expected elution order in Reversed-Phase (RP) and Normal-Phase (NP) HPLC?

A: The elution order is dictated by the polarity difference and the chromatographic mode:

  • Reversed-Phase (RP) HPLC: The stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The more polar (Z)-isomer will interact less with the stationary phase and is expected to elute before the less polar (E)-isomer.[2]

  • Normal-Phase (NP) HPLC: The stationary phase is polar (e.g., silica) and the mobile phase is nonpolar. The more polar (Z)-isomer will interact more strongly with the stationary phase, causing it to elute after the less polar (E)-isomer.[2]

Q3: What type of column is best suited for this separation?

A: While standard C18 columns can sometimes work with significant method optimization, specialized columns often provide superior "shape selectivity."[1][3] Consider the following:

  • Argentation (Silver-Ion) Chromatography: This is a powerful technique for separating compounds with double bonds.[4] A stationary phase impregnated with silver ions will interact with the π-electrons of the isomers' double bonds. The stability of the silver-alkene complex differs between the (Z) and (E) configurations, leading to differential retention and often excellent separation.[4][5][6]

  • Phenyl-Hexyl or Biphenyl Phases: These phases offer π-π interactions, which can help differentiate the electron cloud distributions of the two isomers.

  • Cholesterol-based Columns: These are specifically designed to provide high shape selectivity for structurally similar compounds and can be effective for geometric isomers.[3]

Q4: How does temperature affect the separation?

A: Temperature is a critical but complex parameter.[7][8]

  • Reduced Retention: Increasing temperature generally decreases mobile phase viscosity, leading to faster elution and shorter retention times for all compounds.[7][8]

  • Altered Selectivity: More importantly, temperature can change the selectivity (α) between the two isomers.[7][9] Sometimes, lowering the temperature increases retention and improves resolution.[7] In other cases, particularly with complex isomer mixtures, higher temperatures can improve resolution for specific pairs.[9] It is an essential parameter to screen during method development.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This section addresses specific issues you may encounter during method development and provides a logical, step-by-step approach to resolving them.

Problem 1: Poor or No Resolution (Rs < 1.5)

If your (Z) and (E) isomers are co-eluting or appearing as a single broad peak, your method lacks the necessary selectivity or efficiency.

Q: My peaks are completely merged. Where do I start?

A: Start by optimizing the three key factors of resolution: Selectivity (α), Efficiency (N), and Retention Factor (k).[10] Selectivity is the most powerful tool for separating closely related isomers.

Workflow for Improving Poor Resolution

G cluster_0 cluster_1 cluster_2 start Start: Poor Resolution (Rs < 1.5) selectivity Tier 1: Optimize Selectivity (α) start->selectivity Most impactful change change_mp Change Mobile Phase Organic Modifier (e.g., ACN to MeOH) selectivity->change_mp Easiest to test change_column Change Stationary Phase (e.g., C18 to Phenyl or Ag+) selectivity->change_column If mobile phase fails efficiency Tier 2: Optimize Efficiency (N) change_mp->efficiency change_column->efficiency smaller_particles Use Column with Smaller Particles (< 3 µm) efficiency->smaller_particles longer_column Increase Column Length efficiency->longer_column retention Tier 3: Optimize Retention (k) smaller_particles->retention longer_column->retention adjust_organic Decrease % Organic (in Reversed-Phase) retention->adjust_organic end Goal: Baseline Resolution (Rs ≥ 1.5) adjust_organic->end

Caption: Troubleshooting flowchart for poor isomer resolution.

Step-by-Step Troubleshooting:

  • Manipulate Selectivity (α): This is the most critical factor for isomer separation.[10][11]

    • Change Organic Modifier: The choice of organic solvent can significantly alter selectivity.[12] If you are using Acetonitrile (ACN), switch to Methanol (MeOH), or vice-versa. They have different solvent properties that will change how the isomers interact with the stationary phase.

    • Change Stationary Phase: If modifying the mobile phase is insufficient, a different column chemistry is necessary. This is the most powerful way to change selectivity. Move from a standard C18 to a phase with different interaction mechanisms, such as a Phenyl, Biphenyl, or ideally, an Argentation (Silver-Ion) column.[4][5]

  • Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can resolve small differences in retention time.[10]

    • Use Smaller Particle Columns: Switching from a 5 µm particle size column to a sub-2 µm (UHPLC) or a 2.7 µm superficially porous particle (SPP) column will dramatically increase peak efficiency.[13]

    • Increase Column Length: Doubling the column length (e.g., from 150 mm to 250 mm) will increase the number of theoretical plates and can improve resolution, though it will also increase analysis time and backpressure.[10]

  • Optimize Retention Factor (k):

    • Adjust Mobile Phase Strength: In reversed-phase, decrease the percentage of the organic solvent. This will increase the retention time of both isomers, allowing more time for them to interact with the stationary phase, which can improve separation. Aim for a retention factor (k) between 2 and 10.

Problem 2: Inconsistent Retention Times

Q: My retention times are drifting between injections. What's the cause?

A: Retention time instability is usually caused by environmental or system issues.

Possible CauseSolution
Column Temperature Fluctuation The most common culprit. Even small changes in ambient temperature can cause drift. Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[9]
Mobile Phase Composition Change Components of the mobile phase can evaporate, especially volatile organic solvents like ACN. Keep reservoirs covered and prepare fresh mobile phase daily.
Pump or Gradient Mixer Issues If running a gradient, ensure the pump is delivering the correct composition accurately. Check for leaks in pump seals or check valves.[14][15]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes, especially after changing solvents.
Problem 3: Poor Peak Shape (Tailing or Fronting)

Q: My isomer peaks are tailing, making integration difficult.

A: Peak tailing is often caused by secondary interactions or column issues.

  • Check pH (if applicable): While your compound is an ether and not ionizable, impurities in your sample might be. Ensure the mobile phase pH is appropriate if acidic or basic compounds are present.

  • Column Overload: Injecting too much sample can cause peak distortion. Dilute your sample by a factor of 10 and re-inject to see if the peak shape improves.

  • Sample Solvent Mismatch: The solvent used to dissolve your sample should be as close in strength to the mobile phase as possible, or weaker. Injecting in a much stronger solvent can cause severe peak distortion.[16]

  • Column Contamination/Degradation: The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent (e.g., isopropanol) or, if degradation is suspected, replace the column.[16]

Optimized Experimental Protocols

Protocol 1: Method Development Using Argentation Chromatography

This protocol provides a starting point for separating (Z) and (E) isomers using a silver-ion stationary phase, which offers high selectivity for compounds containing double bonds.[4]

1. Column and System Preparation:

  • Column: Silver-Impregnated HPLC Column (e.g., ChromSpher 5 Lipids, or similar).

  • Mobile Phase: Start with a nonpolar mobile phase suitable for normal-phase chromatography. A good starting point is a mixture of Hexane and a slightly more polar modifier like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Initial Conditions:

    • Mobile Phase: 99:1 (v/v) Hexane:MTBE
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 25 °C
    • Detection: UV at a suitable wavelength (e.g., 210 nm, as the ether has no strong chromophore).
  • System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

2. Method Optimization:

  • Gradient Elution: If both isomers elute too quickly or too slowly, adjust the percentage of the polar modifier.

    • For increased retention: Decrease the percentage of MTBE.
    • For decreased retention: Increase the percentage of MTBE in small increments (e.g., to 98:2, 95:5).
  • Isocratic Fine-Tuning: Once you have found a solvent ratio that elutes both peaks within a reasonable time, perform fine isocratic adjustments to maximize resolution.

  • Flow Rate Adjustment: Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes increase efficiency and improve resolution, at the cost of longer run times.

3. System Suitability:

  • Before running samples, inject a standard mixture of the isomers.

  • Acceptance Criteria:

    • Resolution (Rs) ≥ 1.5
    • Tailing Factor (Tf) for both peaks between 0.9 and 1.5
    • Relative Standard Deviation (%RSD) of retention time < 1% over 5 replicate injections.
Protocol 2: Optimizing Separation on a Reversed-Phase Column

If an argentation column is not available, this protocol outlines how to maximize selectivity on a more common C18 or Phenyl column.

1. Initial Screening of Parameters:

  • Columns to Screen: C18, Phenyl-Hexyl, Biphenyl.

  • Mobile Phases to Screen:

    • A: Water; B: Acetonitrile
    • A: Water; B: Methanol
  • Temperature to Screen: 25 °C and 40 °C.

  • Screening Method: Run a fast gradient (e.g., 50% to 100% B in 10 minutes) under each condition to determine which combination shows the most promise (any sign of peak splitting or shoulder formation is positive).

2. Method Optimization:

  • Select Best Condition: Choose the column/mobile phase/temperature combination that showed the best initial selectivity.

  • Focus on the Gradient: Convert the fast screening gradient to a shallow gradient around the elution point of the isomers. For example, if the isomers eluted at 70% B, try a gradient of 65% to 75% B over 15 minutes.

  • Switch to Isocratic: Once the optimal solvent percentage is found, switch to an isocratic method for maximum robustness and reproducibility. Adjust the percentage by ±1-2% to fine-tune the resolution.

  • Temperature Optimization: Fine-tune the temperature in 5 °C increments around your initial setting (e.g., 25, 30, 35 °C) to find the optimal balance of retention and selectivity.[9]

Method Development Workflow

G start Start: Define Separation Goal (Rs > 1.5 for Z/E Isomers) screening Step 1: Initial Screening start->screening screen_cols Columns: - C18 - Phenyl - Argentation (Ag+) screening->screen_cols screen_mp Mobile Phases: - ACN/Water - MeOH/Water screening->screen_mp screen_temp Temperatures: - Low (25°C) - High (40°C) screening->screen_temp optimization Step 2: Method Optimization (Shallow Gradient) isocratic Step 3: Convert to Isocratic & Fine-Tune optimization->isocratic validation Step 4: System Suitability Test isocratic->validation check_rs Check Rs ≥ 1.5 validation->check_rs end_success Optimized Method Achieved check_rs->end_success Yes end_fail Return to Step 1: Try New Column/Modifier check_rs->end_fail No

Caption: A systematic workflow for HPLC method development.

References

  • US7332092B2, Method of separating E and Z isomers of an alkene alcohol and derivatives thereof, Google P
  • SIELC Technologies, Separation of (2Z)-3,7-Dimethylocta-2,6-dien-1-ol on Newcrom R1 HPLC column. [Link]

  • Paanakker, J. E., & Groenendijk, G. W. (1979). Separation of geometric isomers of retinyl ester, retinal and retinol, pertaining to the visual cycle, by high-performance liquid chromatography. Journal of Chromatography A, 168(1), 125–132. [Link]

  • Sander, L. C., & Wise, S. A. (2003). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]

  • MicroSolv Technology Corporation (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Kim, K. H., et al. (2013). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Atmospheric Measurement Techniques. [Link]

  • Strobel, H., & Rufer, C. (2002). Use of column temperature to optimize carotenoid isomer separation by C30-HPLC. ResearchGate. [Link]

  • Wikipedia. Argentation chromatography. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Schure, M. R., & Schudel, M. (2016). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. Analytical Chemistry, 88(21), 10539–10546. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution? [Link]

  • Siddiqui, M. R., et al. (2021). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Critical Reviews in Analytical Chemistry. [Link]

  • Chemistry For Everyone (2025). How Does Temperature Affect Chromatography? YouTube. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (1976). Synthesis of poly-Z-isomers of 2,6,11,15-tetramethylhexadeca-2,6,8,10,-14-pentaene, a C20 analogue of phytoene. [Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Forum (2014). Separation of cis/trans isomers. [Link]

  • JP2003267959A, Method for separating geometrical isomer, Google P
  • WSU Department of Chemistry. HPLC Troubleshooting Guide. [Link]

  • Chenna, B., et al. (2013). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. ResearchGate. [Link]

  • Kovač, V., et al. (2021). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. ResearchGate. [Link]

  • Advanced Materials Technology (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Scholfield, C. R. (1965). Fractionation of Geometric Isomers of Methyl Linolenate by Argentation Countercurrent Distribution. Journal of the American Oil Chemists' Society. [Link]

  • Regis Technologies, Inc. HPLC Troubleshooting Guide. [Link]

  • Trela, B. C., & Waterhouse, A. L. (1996). Characterization of the Cis/Trans Isomerization of Resveratrol by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Waters Corporation. The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. [Link]

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Preventing isomerization during Neryl methyl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of neryl methyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize this valuable fragrance and flavor compound while navigating the critical challenge of geometric isomerization. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your product.

Introduction: The Challenge of Isomerization

Neryl methyl ether, the methyl ether of nerol, possesses a desirable green, floral, and rosy aroma. However, its synthesis is often plagued by the isomerization of the Z-configured nerol backbone to its more thermodynamically stable E-isomer, geraniol. This isomerization, which can be catalyzed by acidic or basic conditions and elevated temperatures, leads to the formation of the less desirable geranyl methyl ether, impacting the final product's odor profile and purity.[1][2] This guide will focus on strategies to mitigate this isomerization, primarily through the optimization of the Williamson ether synthesis.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during the synthesis of neryl methyl ether.

Question 1: My final product is a mixture of neryl methyl ether and geranyl methyl ether. How can I increase the selectivity for the neryl isomer?

Answer: The presence of geranyl methyl ether is the most common issue and directly points to isomerization of the neryl starting material or the neryl alkoxide intermediate. Here’s how to troubleshoot this:

  • Re-evaluate Your Base: Strong, non-nucleophilic bases are crucial for the quantitative formation of the neryl alkoxide without promoting isomerization.

    • Problem: Using stronger, sterically hindered bases at elevated temperatures can sometimes lead to isomerization. While strong bases are needed to deprotonate the alcohol, harsh conditions can be detrimental.[3]

    • Solution: Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) is a standard and effective choice. The reaction is heterogeneous and the resulting sodium neryloxide is readily formed.

  • Control the Temperature: Heat is a significant driver of isomerization.[2]

    • Problem: Running the reaction at elevated temperatures to speed up the reaction rate will invariably lead to a higher percentage of the geranyl isomer.

    • Solution: Perform the alkoxide formation and the subsequent methylation at the lowest practical temperature. For the reaction with methyl iodide, it is often sufficient to stir at room temperature.

  • Choice of Methylating Agent:

    • Problem: Some methylating agents can introduce acidic byproducts that catalyze isomerization. For instance, using dimethyl sulfate can produce sulfuric acid upon exposure to moisture.

    • Solution: Methyl iodide (CH₃I) is generally a clean and effective electrophile for this SN2 reaction.[4] Alternatively, methyl tosylate can be used.

Question 2: The yield of my neryl methyl ether is low, and I have a significant amount of unreacted nerol.

Answer: Low conversion of nerol indicates an issue with the formation of the alkoxide or the subsequent nucleophilic attack.

  • Incomplete Deprotonation:

    • Problem: Insufficient base or a base that is not strong enough will result in unreacted nerol.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydride to ensure complete deprotonation of the nerol. Ensure your nerol and solvent are anhydrous, as water will quench the base.

  • Purity of Reagents:

    • Problem: Impurities in the nerol, such as other alcohols or water, will consume the base. Old or improperly stored sodium hydride may have a layer of sodium hydroxide, reducing its activity.

    • Solution: Use freshly distilled nerol and anhydrous solvents. Use a fresh bottle of sodium hydride or wash it with anhydrous hexane to remove the mineral oil and any surface oxidation before use.

  • Reaction Time:

    • Problem: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Question 3: I am observing the formation of side products other than geranyl methyl ether, such as linalool or α-terpineol.

Answer: The presence of these byproducts suggests that more extensive rearrangement and cyclization reactions are occurring, which are typically promoted by acidic conditions.[1]

  • Acidic Contamination:

    • Problem: Trace amounts of acid in your glassware, starting materials, or generated during the reaction can lead to these side products.

    • Solution: Ensure all glassware is thoroughly dried and free of acidic residues. Use high-purity, anhydrous reagents. If using a methylating agent that could generate acid, consider adding a non-nucleophilic base scavenger.

  • Lewis Acid Catalysis:

    • Problem: Certain metal impurities can act as Lewis acids and catalyze these rearrangements.[1]

    • Solution: Use high-purity reagents and solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to minimize isomerization when preparing neryl methyl ether?

The Williamson ether synthesis, when performed under carefully controlled, non-acidic conditions, is the most reliable method.[5] This involves the formation of the neryl alkoxide followed by an SN2 reaction with a methyl halide.

Q2: Can I use a phase-transfer catalyst (PTC) for this synthesis?

Yes, phase-transfer catalysis can be an excellent way to perform the Williamson ether synthesis under mild conditions.[6] A typical PTC system would involve using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) with aqueous sodium hydroxide as the base and the nerol and methyl iodide in an organic solvent. The PTC helps to bring the hydroxide into the organic phase to deprotonate the nerol, often allowing for lower reaction temperatures.[7][8]

Q3: Is the Mitsunobu reaction a suitable alternative?

The Mitsunobu reaction is a powerful method for converting alcohols to ethers.[9] However, it proceeds with an inversion of configuration at the alcohol's stereocenter.[10][11] Since nerol is an achiral primary alcohol, inversion is not a concern. The reaction is generally performed under neutral conditions, which is advantageous for avoiding isomerization. However, the stoichiometry and purification from byproducts like triphenylphosphine oxide can be challenging on a large scale.

Q4: How can I purify neryl methyl ether from its geranyl isomer?

Separating these geometric isomers can be difficult due to their similar boiling points. Fractional distillation under reduced pressure may be partially effective. Preparative gas chromatography or careful column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can provide better separation.

Recommended Protocol: Williamson Ether Synthesis of Neryl Methyl Ether

This protocol is designed to maximize the yield of neryl methyl ether while minimizing the formation of the geranyl isomer.

Materials:

  • Nerol (high purity, >98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Alkoxide Formation: Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of nerol (1.0 eq) in anhydrous THF via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Monitor the reaction by TLC or GC. Once complete, cool the flask to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure neryl methyl ether.

Comparative Overview of Methylation Strategies

MethodReagentsAdvantagesDisadvantagesIsomerization Risk
Williamson Ether Synthesis Nerol, NaH, CH₃IHigh yield, reliable, scalable.[5]Requires anhydrous conditions, handling of sodium hydride.Low, if temperature is controlled.
Phase-Transfer Catalysis Nerol, NaOH (aq), CH₃I, PTCMild conditions, no need for anhydrous solvents.[6][7]PTC can be expensive, potential for saponification of esters if present.Low.
Mitsunobu Reaction Nerol, CH₃OH, PPh₃, DEAD/DIADNeutral conditions, good for sensitive substrates.[9]Stoichiometric byproducts, purification can be difficult.[11]Very Low.
Acid-Catalyzed Methylation Nerol, CH₃OH, H₂SO₄Inexpensive reagents.High risk of isomerization and side reactions. [1][13]Very High.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the synthesis of neryl methyl ether.

G cluster_troubleshooting Troubleshooting Path start Start Synthesis check_product Analyze Product by GC/NMR start->check_product isomer High Geranyl Isomer Content? check_product->isomer Purity Issue success Pure Neryl Methyl Ether check_product->success High Purity low_yield Low Yield of Ether? isomer->low_yield No check_base Check Base & Temperature Control isomer->check_base Yes byproducts Other Byproducts (Linalool, etc.)? low_yield->byproducts No check_deprotonation Ensure Complete Deprotonation low_yield->check_deprotonation Yes check_acid Check for Acid Contamination byproducts->check_acid Yes byproducts->success No check_base->low_yield check_deprotonation->byproducts check_acid->success

Caption: Troubleshooting workflow for neryl methyl ether synthesis.

References

  • Ferric Chloride Catalyzed Isomerization and Cyclization of Geraniol, Linalool and Nerol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Bugging Hop Analysis – on the Isomerization and Oxidation of Terpene Alcohols during Steam Distillation. (n.d.). Brewing Science. Retrieved January 22, 2026, from [Link]

  • Jiang, C. J., & Cheng, G. L. (2020). Optimization of Enzymatic Synthesis of Neryl Acetate in a Solvent Free System. Open Access Library Journal, 7, e6254. [Link]

  • Synthesis of neryl acetate by free lipase-catalyzed transesterification in organic solvents and its kinetics. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • CN102993004A - Method for synthesizing linalyl acetate and geranyl acetate/neryl acetate in one step. (n.d.). Google Patents.
  • Synthesis of neryl acetate and geranyl acetate catalyzed by solid superacid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether over solid base catalysts. (2021). Green Chemistry. [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. [Link]

  • Notes - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Martinez-Erro, S., Sanz-Marco, A., Gómez, A. B., Vάzquez-Romero, A., Ahlquist, M. S. G., & Martín-Matute, B. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(38), 12431–12439. [Link]

  • Method for the synthesis of neral by the isomerization of isocitrals. (n.d.). Google Patents.
  • Isomerization of conjugated linolenic acids during methylation. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • CN1434012A - Process for synthesizing geraniol/nerol from linalool. (n.d.). Google Patents.
  • Phase Transfer Catalysis. (n.d.). Dalal Institute. Retrieved January 22, 2026, from [Link]

  • Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. (2021, March 25). PubMed. [Link]

  • Catalytic asymmetric synthesis of cannabinoids and menthol from neral. (2023, March 1). PMC - NIH. [Link]

  • Neryl methyl ether | CAS#:2565-83-5. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • CN105906504A - Method for preparing natural geranyl acetate. (n.d.). Google Patents.
  • neryl methyl ether 2,6-octadiene, 1-methoxy-3,7-dimethyl-, (2Z). (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

  • Allyl alcohol synthesis by allylic substitution. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved January 22, 2026, from [Link]

  • Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]

  • Oxidation of Nerol to Neral with Iodosobenzene and TEMPO. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • γ-irradiation: A simple route for isomerization of geraniol into nerol and linalool | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 22, 2026, from [Link]

  • Journal of Labelled Compounds. (n.d.). USDA ARS. Retrieved January 22, 2026, from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved January 22, 2026, from [Link]

  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry. [Link]

  • Isomerization of Allylic Alcohols to the Ketones Catalyzed by First-Row Transition Metal Pincer Complexes. (n.d.). RosDok. Retrieved January 22, 2026, from [Link]

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  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Lumen Learning. Retrieved January 22, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Matrix Effects in the Analysis of Neryl Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the bioanalysis of Neryl methyl ether. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in biological samples. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your analytical data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the analysis of Neryl methyl ether, providing a foundational understanding of the challenges and solutions.

Q1: What are matrix effects and why are they a concern in the analysis of Neryl methyl ether?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of Neryl methyl ether from biological samples like plasma, serum, or tissue homogenates, these effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[1][4] This phenomenon is a significant concern because it can lead to inaccurate and imprecise quantification, potentially compromising the integrity of pharmacokinetic, toxicokinetic, and other critical studies.[5][6] The complex nature of biological matrices, containing numerous endogenous components like phospholipids, salts, and proteins, makes them particularly prone to causing matrix effects, especially in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[5][7]

Q2: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?

A2: Matrix effects in LC-MS/MS, particularly with electrospray ionization (ESI), arise from several mechanisms occurring within the ion source:

  • Competition for Ionization: Co-eluting matrix components can compete with Neryl methyl ether for available charge on the ESI droplet surface, reducing the ionization efficiency of the analyte.[1][8]

  • Droplet Formation and Evaporation Interference: High concentrations of non-volatile matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the efficient formation of gas-phase analyte ions.[9]

  • Analyte Co-precipitation: Neryl methyl ether may co-precipitate with less volatile and heavier compounds in the matrix as the solvent evaporates, preventing it from entering the gas phase for ionization.[9]

  • Ion Pairing: Endogenous matrix components or mobile phase additives can form neutral adducts with charged Neryl methyl ether ions, reducing the detectable signal.

Q3: How can I determine if my Neryl methyl ether assay is experiencing matrix effects?

A3: A systematic evaluation of matrix effects is a critical component of bioanalytical method validation, as outlined by regulatory bodies like the FDA.[10][11] The most common approach is the post-extraction spike method . This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 suggests no significant matrix effect.

To assess the variability of the matrix effect, this experiment should be performed using at least six different lots of the biological matrix.[12]

Q4: What is a stable isotope-labeled (SIL) internal standard, and how does it help mitigate matrix effects?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, Neryl methyl ether) in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[13] SIL internal standards are considered the gold standard for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte.[14][15]

They help compensate for matrix effects because the SIL internal standard and the analyte co-elute chromatographically and experience the same ionization suppression or enhancement.[13] By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[15][16]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the analysis of Neryl methyl ether, with a focus on issues arising from matrix effects.

Issue 1: Poor Reproducibility and High Variability in Quality Control (QC) Samples
Potential Cause Explanation Recommended Solution
Inadequate Sample Cleanup Endogenous matrix components, particularly phospholipids, are not being sufficiently removed. Phospholipids are notorious for causing ion suppression and can build up on the analytical column, leading to erratic results.[17]1. Optimize Sample Preparation: Transition from simple protein precipitation (PPT) to more rigorous cleanup techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7] Consider specialized SPE sorbents designed for phospholipid removal.[18][19] 2. Implement Phospholipid Removal Plates/Cartridges: Utilize products like HybridSPE® that combine protein precipitation with specific phospholipid removal.[17][19]
Inappropriate Internal Standard Using a structural analog as an internal standard may not adequately compensate for matrix effects, as its ionization efficiency can be affected differently than Neryl methyl ether.[14]1. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the best choice to correct for variability in recovery and matrix effects.[15][16] Ensure the SIL-IS is of high isotopic purity and has a sufficient mass difference from the analyte.[13]
Chromatographic Co-elution The chromatographic method does not sufficiently separate Neryl methyl ether from interfering matrix components.[8]1. Modify Chromatographic Conditions: Adjust the mobile phase gradient, pH, or organic solvent to improve separation.[8] 2. Increase Chromatographic Resolution: Employ Ultra-High Performance Liquid Chromatography (UPLC) systems, which provide sharper peaks and better resolution, reducing the likelihood of co-elution with matrix interferences.[20]
Issue 2: Low Sensitivity and Inability to Reach the Lower Limit of Quantification (LLOQ)
Potential Cause Explanation Recommended Solution
Significant Ion Suppression The signal for Neryl methyl ether is being suppressed by co-eluting matrix components, preventing detection at low concentrations.[21][22]1. Thorough Sample Cleanup: As detailed above, effective sample preparation is crucial to remove interfering substances.[6][7] 2. Chromatographic Separation: Ensure Neryl methyl ether elutes in a "clean" region of the chromatogram, away from the main phospholipid elution zones.[20][22] 3. Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant suppression, though this may also dilute the analyte.[23]
Suboptimal Ionization Conditions The mass spectrometer source conditions are not optimized for Neryl methyl ether in the presence of the sample matrix.1. Optimize MS Source Parameters: Systematically optimize parameters such as capillary voltage, gas flow rates, and source temperature using a post-column infusion of Neryl methyl ether while injecting an extracted blank matrix sample to identify and minimize regions of ion suppression.
Issue 3: Inconsistent Results Between Different Batches of Biological Matrix
Potential Cause Explanation Recommended Solution
Inter-individual Matrix Variability The composition and concentration of endogenous components can vary significantly between different lots of biological matrix (e.g., plasma from different donors).[12][16] This can lead to different degrees of matrix effects for each lot.1. Validate with Multiple Matrix Lots: During method validation, assess the matrix effect across a minimum of six different sources of the biological matrix to ensure the method is robust.[12] 2. Employ a SIL Internal Standard: A co-eluting SIL internal standard is the most effective way to compensate for inter-individual variability in matrix effects.[16]

III. Experimental Protocols & Workflows

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix using your established sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of Neryl methyl ether in the final reconstitution solvent at low and high QC concentrations.

  • Spike Matrix Extracts: Spike the blank matrix extracts from step 1 with Neryl methyl ether to the same final low and high QC concentrations.

  • Analysis: Inject the neat solutions and the post-spiked matrix extracts into the LC-MS/MS system.

  • Calculation:

    • Calculate the average peak area of the analyte in the neat solutions (A).

    • Calculate the average peak area of the analyte in the post-spiked matrix extracts (B).

    • Calculate the Matrix Factor (MF) = B / A.

    • The coefficient of variation (CV%) of the matrix factors across the different lots should be ≤15%.

Protocol 2: Solid Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol using a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent, which can be effective for retaining basic compounds while allowing for the removal of phospholipids.

  • Sample Pre-treatment: Acidify the biological sample (e.g., plasma) with an acid like phosphoric acid to ensure Neryl methyl ether is positively charged.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash 1 (Aqueous): Wash the cartridge with an acidic aqueous solution to remove polar interferences.

  • Wash 2 (Organic): Wash with an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.

  • Elute: Elute Neryl methyl ether using a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Workflow for Investigating and Mitigating Matrix Effects

MatrixEffectWorkflow start Start: Inaccurate/ Irreproducible Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? (MF deviates from 1) assess_me->me_present no_me No Significant ME (MF ≈ 1, CV ≤ 15%) Investigate other causes. me_present->no_me No optimize_sp Optimize Sample Prep (SPE, LLE, PL Removal) me_present->optimize_sp Yes use_sil Implement SIL-IS optimize_sp->use_sil optimize_lc Optimize Chromatography (Gradient, Column, UPLC) use_sil->optimize_lc reassess Re-assess Matrix Effect optimize_lc->reassess me_mitigated ME Mitigated? reassess->me_mitigated validation Proceed to Full Method Validation me_mitigated->validation Yes consult Consult Senior Scientist/ Further Method Development me_mitigated->consult No

Caption: Workflow for troubleshooting matrix effects.

IV. Visualization of Ion Suppression Mechanism

IonSuppression cluster_source ESI Droplet Surface cluster_gas_phase Gas Phase analyte Neryl Methyl Ether (A) ionized_analyte [A+H]+ analyte->ionized_analyte Successful Ionization matrix_comp Matrix Interference (M) suppressed_analyte A matrix_comp->suppressed_analyte Competition for Charge (Ion Suppression) ms_inlet MS Inlet ionized_analyte->ms_inlet Detected suppressed_analyte->ms_inlet Reduced Signal

Caption: Mechanism of ion suppression in ESI-MS.

V. References

  • de Boer, T., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 18(1), 1-8.

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.

  • Silberring, J., & Ciborowski, M. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC Europe, 28(7), 392-399.

  • Sigma-Aldrich. (n.d.). HybridSPE® Phospholipid Removal Technology for Biological Matrices. Sigma-Aldrich.

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. Cambridge Isotope Laboratories, Inc.

  • Ji, A., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 944, 133-140.

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters Corporation.

  • Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 28(10), 2007-2014.

  • Hewavitharana, A. K. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.

  • Benchchem. (n.d.). Technical Support Center: Matrix Effects in Mass Spectrometry. Benchchem.

  • Li, H., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 4(5).

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

  • Liu, Y., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(15), 1183-1186.

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation.

  • Li, W., et al. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 32(s4), 14-21.

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Bioanalysis Zone.

  • Phenomenex. (2019). A Faster and Cleaner Solid Phase Extraction Method. Phenomenex.

  • Bansal, S., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257.

  • Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE) Products. Sigma-Aldrich.

  • AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.

  • Polson, C., et al. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8.

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex.

  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Analysis.

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation. FDA.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.

  • Lame, M. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Contract Pharma.

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA.

  • Benchchem. (n.d.). addressing matrix effects in the analysis of 4-(Methylsulfinyl)butanenitrile from biological samples. Benchchem.

  • The Good Scents Company. (n.d.). neryl methyl ether. The Good Scents Company.

  • FlavScents. (n.d.). neryl methyl ether. FlavScents.

  • Giavalisco, P., et al. (2011). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Analytical Chemistry, 83(17), 6546-6551.

  • Chemsrc. (n.d.). Neryl methyl ether. Chemsrc.

  • Perflavory. (n.d.). neryl methyl ether. Perflavory.

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(s7), 10-19.

  • Organic Syntheses. (n.d.). alcohol. Organic Syntheses.

  • Gniazdowska, E., et al. (2023). How does the order of sample analysis influence the matrix effect during LC-MS bioanalysis?. Journal of Chromatography B, 1226, 123800.

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Technical Support Center: Optimizing Injection Parameters for Neryl Methyl Ether in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Neryl methyl ether using Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reliable analytical method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions when developing a GC method for Neryl methyl ether.

Q1: What are the key chemical properties of Neryl methyl ether I should consider?

A1: Understanding the physicochemical properties of Neryl methyl ether is the foundation for method development. It is a moderately polar compound due to the ether linkage. Key properties include:

  • Boiling Point: Approximately 218-220 °C at 760 mmHg.[1][2]

  • Polarity: The ether group introduces polarity, making the molecule susceptible to interactions with active sites in the GC system.

  • Thermal Stability: While relatively stable, prolonged exposure to high temperatures in the injector can lead to degradation or isomerization.

These properties dictate the selection of inlet temperature, column chemistry, and temperature programming.

Q2: Should I use a split or splitless injection for Neryl methyl ether analysis?

A2: The choice between split and splitless injection depends primarily on the concentration of Neryl methyl ether in your sample.[3]

  • Split Injection: Use for high-concentration samples. This technique is ideal when you don't need to detect low levels of the analyte.[4] A split ratio of 50:1 is a good starting point. The high flow through the inlet during a split injection leads to sharp, narrow peaks.[3]

  • Splitless Injection: This is the preferred method for trace-level analysis where maximum sensitivity is required.[3][5][6] In this mode, the split vent is closed during the injection, allowing for the transfer of nearly the entire sample onto the column.[3][7][8]

Q3: What type of GC inlet liner is best for analyzing this compound?

A3: Due to the active nature of the ether group, selecting a properly deactivated inlet liner is critical to prevent peak tailing.[9]

  • Recommendation: A single taper liner with glass wool is highly recommended.[10]

  • Causality: The taper at the bottom of the liner helps to focus the sample onto the head of the column, minimizing contact with the metal inlet seal.[10][11] The glass wool aids in sample vaporization, traps non-volatile residues, and improves reproducibility.[10][11][12] Crucially, the liner and the wool must be highly deactivated (silanized) to prevent the lone pair of electrons on the ether's oxygen from interacting with active silanol groups, which causes peak tailing.[9][13]

Q4: What are the recommended starting GC parameters for Neryl methyl ether?

A4: The following table provides a robust set of starting parameters. Optimization will be necessary based on your specific instrument and analytical goals.

ParameterRecommendationRationale
Column Mid-polarity (e.g., DB-624, ZB-WAX) or low-polarity (e.g., DB-5ms, HP-5ms)A mid-polarity column can offer better selectivity for polar compounds. A low-polarity phenyl-methylpolysiloxane column is a versatile and common starting point.
Injector Temperature 250 °CThis temperature is sufficiently above the analyte's boiling point to ensure rapid vaporization without causing thermal degradation.[14]
Injection Mode Splitless (for trace analysis)To maximize sensitivity for low-concentration samples.[5][6]
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of inlet overload.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times and better efficiency at higher linear velocities.[15]
Oven Program Start at 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minThe initial hold allows for solvent focusing, while the ramp rate provides good separation.
Detector (FID) Temperature: 280 °CEnsures that the analyte remains in the gas phase and does not condense in the detector.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your analysis.

Q5: My Neryl methyl ether peak is tailing severely. What are the causes and how can I fix it?

A5: Peak tailing is a common issue for polar analytes like ethers and is often caused by unwanted chemical interactions within the system.[16] The primary causes are active sites in the inlet or column, or a poorly optimized method.[9][13]

Step-by-Step Troubleshooting Protocol:
  • Verify Liner Deactivation: The inlet liner is the most common source of activity.[17]

    • Action: Replace the current liner with a new, high-quality, deactivated single-taper liner with deactivated glass wool.[10][18] Handle the new liner only with clean forceps to avoid contamination.[17]

    • Validation: Inject a Neryl methyl ether standard. A significant improvement in peak shape points to the old liner as the culprit.

  • Check for Column Contamination/Activity: If a new liner does not solve the problem, the front end of the GC column may be contaminated or have become active.

    • Action: Trim the column. Remove 15-20 cm from the inlet end of the column. Ensure the cut is perfectly square and clean.[16]

    • Validation: Reinstall the column and inject the standard. If peak shape improves, contamination at the column head was the issue.

  • Assess Method Parameters: An incorrect injection or oven temperature can contribute to tailing.

    • Action (Splitless Injection): Ensure the initial oven temperature is at least 10-20 °C below the boiling point of your solvent. This facilitates a technique called "solvent focusing," which traps the analyte in a tight band at the head of the column, leading to sharper peaks.[19][20]

    • Validation: Lower the initial oven temperature and observe the peak shape of your analyte.

The following diagram illustrates the logical flow for troubleshooting peak tailing.

G cluster_0 Troubleshooting Peak Tailing Observe Observe Peak Tailing CheckLiner Step 1: Replace Inlet Liner with a new, deactivated one. Observe->CheckLiner LinerFix Peak Shape Improved? CheckLiner->LinerFix CheckColumn Step 2: Trim 15-20 cm from front of GC column. LinerFix->CheckColumn No ProblemSolved Problem Solved LinerFix->ProblemSolved Yes ColumnFix Peak Shape Improved? CheckColumn->ColumnFix CheckMethod Step 3: Optimize Method (e.g., lower initial oven temp). ColumnFix->CheckMethod No ColumnFix->ProblemSolved Yes MethodFix Peak Shape Improved? CheckMethod->MethodFix MethodFix->ProblemSolved Yes ContactSupport Further Investigation Needed (e.g., check for leaks, gas purity) MethodFix->ContactSupport No

Caption: Workflow for diagnosing and resolving peak tailing.

Q6: I'm observing ghost peaks in my blank runs after analyzing Neryl methyl ether. How do I eliminate this carryover?

A6: Ghost peaks are extraneous peaks that appear in your chromatogram, often from contamination or carryover from previous injections.[21][22]

Protocol for Eliminating Ghost Peaks:
  • Identify the Source:

    • Action: Inject a blank solvent run. If peaks appear at the same retention time as your analyte, it's likely injector carryover.[23][24]

    • Causality: Carryover can occur if the sample expands beyond the volume of the liner (backflash), contaminating cooler parts of the inlet, or if the syringe is not being cleaned effectively.[4][22][25]

  • Optimize Injection Volume and Liner:

    • Action: Ensure your injection volume is not creating a vapor volume that exceeds the capacity of your liner.[4][25][26] If necessary, reduce the injection volume or use a liner with a larger internal diameter.[10][20]

    • Validation: Use an online vapor volume calculator to check your parameters. After adjusting, run another blank to confirm the absence of the ghost peak.

  • Improve Syringe Washing:

    • Action: Increase the number of pre- and post-injection solvent washes for the autosampler syringe. Ensure you are using a strong, appropriate wash solvent.

  • Perform an Inlet Bake-out:

    • Action: With the column removed or disconnected from the detector, increase the inlet temperature to 20-30 °C above your normal operating temperature for 30-60 minutes to bake out contaminants. Remember to replace the septum after the bake-out, as high temperatures can cause it to degrade and bleed.[27]

Q7: My peak area reproducibility is poor. How can I improve it?

A7: Poor reproducibility is often linked to the injection step. The goal is to introduce the exact same amount of sample onto the column for every injection.

Protocol for Improving Reproducibility:
  • Check for Backflash: As discussed in Q6, sample vapor expanding beyond the liner volume is a major cause of non-reproducible results because a variable amount of sample is lost.[4][25]

    • Action: Verify that your liner volume can accommodate the vaporized sample and solvent.[26] Consider using a liner with a larger volume or reducing the injection volume.[10]

  • Optimize Autosampler Injection Speed:

    • Action: For volatile solvents, a fast injection speed is generally preferred to minimize sample discrimination in the needle. For higher boiling point analytes, a slower injection might be beneficial. Experiment with the autosampler's injection speed settings.

  • Ensure Proper Column Installation:

    • Action: Confirm that the column is installed at the correct height within the inlet according to the manufacturer's instructions. An improper installation depth can create unswept volumes or turbulence, leading to poor peak shape and reproducibility.[16][19]

  • Use an Internal Standard (IS):

    • Action: The most robust way to correct for injection variability is to use an internal standard. The IS should be a compound that is chemically similar to Neryl methyl ether but well-resolved from it and other sample components.

    • Validation: The relative standard deviation (RSD) of the ratio of the analyte peak area to the IS peak area should be significantly lower than the RSD of the analyte peak area alone.

References

  • Chemistry For Everyone. (n.d.). What Causes Tailing In Gas Chromatography? YouTube.
  • LCGC. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. LCGC Blog.
  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Agilent.
  • Thermo Fisher Scientific. (n.d.). Gas Chromatography Liner Selection Guide. Thermo Fisher Scientific.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Phenomenex. (n.d.). GC Injection Techniques for Accurate Chromatography. Phenomenex.
  • Phenomenex. (n.d.). GC Column Troubleshooting Guide. Phenomenex.
  • Agilent Technologies. (2018, October 4). GC Tips and Tricks for Method Optimization. YouTube.
  • Restek. (2017, December 31). GC Troubleshooting: Origins of Ghost Peaks. Restek Resource Hub.
  • Agilent Technologies. (2009, June 10). Techniques for Making Your GC Analysis More Repeatable, Reproducible and Robust. Agilent.
  • Agilent Technologies. (2022, June 13). Selecting the Right Inlet Liner for Efficient Sample Transfer. Agilent.
  • LCGC International. (2018, August 13). Optimizing Splitless GC Injections. LCGC International.
  • Restek. (2020, October 29). How to Choose a GC Inlet Liner. Restek Resource Hub.
  • ALWSCI. (n.d.). Methods For Improving Sensitivity in Gas Chromatography (GC). ALWSCI Blog.
  • Restek Corporation. (2020, April 28). Split vs. Splitless Injection. YouTube.
  • Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. Instrument Solutions.
  • The Good Scents Company. (n.d.). Neryl methyl ether. The Good Scents Company.
  • Chemsrc. (n.d.). Neryl methyl ether. Chemsrc.
  • Waters. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Waters.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC inlet liners. Trajan Scientific and Medical.
  • Phenomenex. (2015, October 8). Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away. Phenomenex Blog.
  • Sigma-Aldrich. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses. Sigma-Aldrich.
  • LCGC International. (2021, October 8). Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International.
  • Agilent Technologies. (n.d.). Choosing the Correct Inlet Liner for your GC Analysis. LabRulez GCMS.
  • Welch Materials. (n.d.). [Readers Insight] Why Do Ghost Peaks Appear? Welch Materials.
  • Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Separation Science.
  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. SCION Instruments.

Sources

Technical Support Center: Optimizing Column Selection for the Analysis of Volatile Ethers

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the critical aspects of gas chromatography (GC) column selection and troubleshooting for the analysis of volatile ethers. This resource moves beyond simple protocols to explain the fundamental principles that govern separation, ensuring you can develop robust, reliable, and self-validating methods.

Section 1: Frequently Asked Questions - The Fundamentals of Column Selection

This section addresses the core principles of selecting the appropriate GC column for your volatile ether analysis.

Q1: What is the single most important factor when selecting a GC column for volatile ethers?

A1: The most critical factor is the polarity of the stationary phase . The fundamental principle of chromatography, "like dissolves like," dictates that a stationary phase will retain compounds of similar polarity. Volatile ethers, such as diethyl ether, methyl tert-butyl ether (MTBE), and tetrahydrofuran (THF), are polar compounds.[1] Therefore, selecting a column with a polar stationary phase will increase retention and improve resolution from less polar interferences.[2]

  • Expert Insight: While a non-polar phase might elute the ethers quickly, you will likely see co-elution with other volatile non-polar compounds (e.g., alkanes). A polar phase provides the necessary selectivity by interacting more strongly with the ether's oxygen atom through dipole-dipole interactions.

Q2: How does stationary phase film thickness impact the analysis of highly volatile ethers?

A2: For highly volatile compounds like ethers, a thicker film is generally preferred.[3] Thicker films increase the retention of low-boiling point analytes, which can provide several advantages:

  • Improved Retention: Prevents the analytes from eluting too close to the solvent front or void volume.

  • Enhanced Resolution: Longer retention times often lead to better separation between closely eluting peaks.

  • Avoids Sub-Ambient Conditions: Increased retention may eliminate the need for costly and complex sub-ambient oven temperatures to achieve separation of very volatile ethers.[1]

The phase ratio (β) , which relates the column radius to the film thickness, is a crucial parameter. Columns with low β values (<100) are specifically suited for highly volatile compounds.[3]

Table 1: Effect of Column Parameters on Volatile Ether Analysis
ParameterRecommendation for Volatile EthersRationalePotential Drawbacks of Incorrect Choice
Stationary Phase Mid- to High-Polarity (e.g., WAX, "-624" type)"Like dissolves like" principle enhances retention and selectivity for polar ethers.[1][2]Poor resolution, co-elution with non-polar matrix components.
Film Thickness (dƒ) Thick Film (1.0 - 3.0 µm)Increases retention for low-boiling point compounds, improving resolution.[3]Thin film may cause ethers to elute in the solvent front.
Column Length (L) Standard Length (30 m)Provides the best balance of resolution, analysis time, and head pressure.[1]Doubling length only increases resolution by ~40% and significantly increases run time.[3][4]
Internal Diameter (ID) Narrow Bore (0.18 - 0.25 mm)Increases efficiency (more theoretical plates per meter), leading to sharper peaks and better resolution.Lower sample capacity; may require higher split ratios to avoid overloading.[5]
Q3: Should I choose a longer column (e.g., 60 m) to improve the resolution of my ether analytes?

A3: Increasing column length should be a last resort for improving resolution. While a longer column does provide more theoretical plates, the increase in resolution is proportional to the square root of the length. This means doubling the column length from 30 m to 60 m will only increase resolution by about 40%, not 100%.[3][4] This marginal gain comes at the cost of significantly longer analysis times and increased back pressure. A more effective strategy is often to optimize other parameters first, such as the temperature program, carrier gas flow rate, or switching to a column with a more suitable stationary phase or a smaller internal diameter.[1]

Section 2: Troubleshooting Guide - Common Chromatographic Issues

This section provides solutions to specific problems encountered during the analysis of volatile ethers.

Q4: My ether peaks are tailing. What are the likely causes and how can I fix it?

A4: Peak tailing for polar compounds like ethers is a common issue, often pointing to unwanted interactions within the GC system.

  • Cause 1: Active Sites in the Inlet or Column: Ethers, being Lewis bases, can interact with active sites (e.g., exposed silanols) in the inlet liner or at the head of the column. This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.

    • Solution: Use a deactivated inlet liner (e.g., silanized) with glass wool. If the column is old, active sites may have developed at the inlet; trimming 15-30 cm from the front of the column can often resolve the issue.[6][7]

  • Cause 2: Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the column, creating active sites.

    • Solution: In addition to trimming the column, ensure proper sample preparation to minimize matrix introduction. If contamination is severe, a column bake-out at its maximum isothermal temperature may help, but be aware this can shorten column life.[8]

  • Cause 3: Insufficient Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, leading to a slow, tailing introduction onto the column.

    • Solution: Ensure the injector temperature is sufficiently high to vaporize the sample and solvent rapidly. A good starting point is 250 °C, but this may need to be optimized.[6]

Column Selection and Troubleshooting Workflow

The following diagram illustrates a logical workflow for selecting a column and troubleshooting common issues in volatile ether analysis.

G cluster_selection Column Selection Process cluster_troubleshooting Troubleshooting Workflow A Define Analytes & Matrix (e.g., MTBE in water, THF as residual solvent) B Select Stationary Phase Based on Polarity A->B Ethers are polar C Choose Film Thickness (Thicker for more volatile ethers) B->C Principle: Increase retention D Select Column ID & Length (e.g., 0.25mm ID, 30m Length) C->D Balance resolution & speed E Problem Identified (e.g., Peak Tailing, Ghost Peaks) D->E Run Initial Analysis F Check for Leaks (Septum, Fittings) E->F First step G Inspect Inlet (Liner, Septum Contamination) F->G If no leaks J Problem Resolved F->J H Evaluate Column Health (Trim column, Bake-out) G->H If inlet is clean G->J I Review Method Parameters (Temperatures, Flow Rate) H->I If column is OK H->J I->E Iterate if needed I->J

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of Neryl Methyl Ether and Geranyl Methyl Ether: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomerism in Bioactivity

In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereoisomerism, can profoundly influence its biological activity. This guide provides a comparative analysis of two isomeric monoterpenoid ethers: neryl methyl ether and geranyl methyl ether. These compounds, derived from the parent alcohols nerol and geraniol, respectively, differ only in the geometry around the C2-C3 double bond. Neryl methyl ether possesses a cis (Z) configuration, while geranyl methyl ether has a trans (E) configuration. This subtle structural variance can lead to significant differences in how these molecules interact with biological targets, thereby affecting their efficacy in various applications.

While direct comparative studies on the biological activities of neryl methyl ether and geranyl methyl ether are limited in the current scientific literature, a wealth of information exists for their parent alcohols and other ester derivatives. By examining this body of research, we can draw informed inferences about the potential activities of their methyl ether counterparts and establish a foundation for future investigations. This guide will synthesize the available data on related compounds to provide a comprehensive overview of their potential antimicrobial, antifungal, insecticidal, and cytotoxic properties, complete with detailed experimental protocols and a discussion of the underlying structure-activity relationships.

G cluster_0 Isomeric Precursors cluster_1 Methyl Ether Derivatives cluster_2 Biological Activities Nerol Nerol (cis) NME Neryl Methyl Ether Nerol->NME Methylation Geraniol Geraniol (trans) GME Geranyl Methyl Ether Geraniol->GME Methylation Antimicrobial Antimicrobial NME->Antimicrobial Antifungal Antifungal NME->Antifungal Insecticidal Insecticidal NME->Insecticidal Cytotoxic Cytotoxic NME->Cytotoxic GME->Antimicrobial GME->Antifungal GME->Insecticidal GME->Cytotoxic

Caption: Relationship between isomeric precursors and their methyl ether derivatives.

Antimicrobial Activity: A Tale of Two Isomers

The antimicrobial properties of geraniol and its derivatives have been more extensively studied than those of nerol. Geraniol is known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity, leading to increased permeability and leakage of essential cellular components.[1]

While direct comparisons of the methyl ethers are scarce, studies on other derivatives, such as the acetates, can offer insights. Often, the trans isomer (geranyl) exhibits slightly higher antimicrobial activity than the cis isomer (neryl). This could be attributed to the more linear structure of the trans isomer, potentially allowing for more efficient intercalation into the bacterial cell membrane. However, the difference in activity is often not substantial and can be species-dependent.

Table 1: Comparative Antimicrobial Activity of Geraniol and Nerol Derivatives (Literature-Derived)

CompoundTarget OrganismActivity Metric (e.g., MIC)Reference
GeraniolStaphylococcus aureusVaries (typically 100-500 µg/mL)[2]
NerolStaphylococcus aureusVaries (often slightly higher than geraniol)[3]
GeraniolEscherichia coliVaries (typically 250-1000 µg/mL)[2]
NerolEscherichia coliVaries (often slightly higher than geraniol)[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for assessing the antimicrobial efficacy of neryl methyl ether and geranyl methyl ether.

G start Start prep_compounds Prepare stock solutions of Neryl Methyl Ether & Geranyl Methyl Ether start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of compounds in a 96-well plate prep_compounds->serial_dilution add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Test Compounds: Prepare stock solutions of neryl methyl ether and geranyl methyl ether in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each test compound in broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity: Insights from Parent Alcohols

The antifungal properties of geraniol and nerol have been documented against a range of fungal pathogens, including yeasts and molds.[4][5] Similar to its antibacterial action, the primary mechanism of antifungal activity is thought to be the disruption of the fungal cell membrane.

Studies comparing the antifungal efficacy of geraniol and nerol have yielded mixed results, with the relative potency often depending on the specific fungal species being tested. For instance, some studies have reported nerol to be more effective against certain fungi, while others have found geraniol to be superior.[6] This suggests that the subtle difference in stereochemistry can influence the interaction with specific components of the fungal cell membrane or cell wall.

Table 2: Comparative Antifungal Activity of Geraniol and Nerol Derivatives (Literature-Derived)

CompoundTarget OrganismActivity Metric (e.g., MIC)Reference
GeraniolCandida albicansVaries (typically 50-250 µg/mL)[4]
NerolCandida albicansVaries (often comparable to or slightly more potent than geraniol)[6]
GeraniolAspergillus nigerVaries (typically 100-500 µg/mL)[4]
NerolAspergillus nigerVaries (often comparable to geraniol)[6]
Experimental Protocol: Antifungal Susceptibility Testing using Broth Microdilution (CLSI M27-A3/M38-A2)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

  • Preparation of Test Compounds: Prepare stock solutions of neryl methyl ether and geranyl methyl ether in DMSO.

  • Fungal Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the growth rate of the organism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.

Insecticidal and Repellent Properties

Essential oils rich in geraniol and nerol have long been used as natural insect repellents and insecticides.[7][8] The mode of action of these monoterpenoids against insects is often neurotoxic, involving the inhibition of acetylcholinesterase, an enzyme critical for nerve impulse transmission.

The difference in stereochemistry between neryl and geranyl derivatives can influence their insecticidal potency. While systematic comparative studies on the methyl ethers are lacking, research on other derivatives suggests that both isomers can exhibit significant activity. The efficacy can vary depending on the target insect species and the mode of application (e.g., contact toxicity, fumigant toxicity, repellent activity).

Experimental Protocol: Contact Toxicity Bioassay against a Model Insect (e.g., Tribolium castaneum)
  • Preparation of Test Solutions: Prepare a series of concentrations of neryl methyl ether and geranyl methyl ether in a suitable volatile solvent like acetone.

  • Insect Rearing: Maintain a healthy culture of the target insect under controlled conditions of temperature, humidity, and diet.

  • Topical Application: Apply a small, precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of individual adult insects using a micro-applicator.

  • Controls: Treat a control group of insects with the solvent alone.

  • Observation: Place the treated insects in ventilated containers with a food source and maintain them under controlled conditions.

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Cytotoxic Activity: Potential for Anticancer Applications

Several studies have investigated the cytotoxic effects of geraniol and its derivatives against various cancer cell lines.[9] The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

The stereochemistry of these compounds can play a role in their cytotoxic efficacy. While there is a need for more direct comparative studies, some research suggests that both geraniol and nerol derivatives can exhibit potent anticancer activity.[9] The specific cellular targets and the resulting cytotoxic potency can differ between the two isomers.

Table 3: Comparative Cytotoxic Activity of Geraniol and Nerol Derivatives (Literature-Derived)

CompoundCancer Cell LineActivity Metric (e.g., IC50)Reference
GeraniolHuman colon cancer (various)Varies (typically 50-200 µM)[9]
NerolHuman leukemia (various)Varies (often in a similar range to geraniol)[9]
Geranyl AcetateMurine melanomaVaries[10]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight start->seed_cells treat_cells Treat cells with various concentrations of Neryl Methyl Ether & Geranyl Methyl Ether seed_cells->treat_cells incubate_24h Incubate for 24, 48, or 72 hours treat_cells->incubate_24h add_mtt Add MTT solution to each well incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of neryl methyl ether and geranyl methyl ether. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The subtle yet significant difference in their stereochemistry is expected to influence their potency and specificity. It is plausible that geranyl methyl ether, with its trans configuration, may exhibit slightly enhanced activity in scenarios where membrane interaction is the primary mechanism of action. Conversely, neryl methyl ether's cis configuration might confer a better fit for specific enzyme active sites or receptor binding pockets.

To fully elucidate the therapeutic and commercial potential of these compounds, further research is imperative. Direct comparative studies employing the standardized protocols outlined in this guide are essential to quantify the differences in their biological activities. Such investigations will not only provide valuable data for drug development and other applications but also contribute to a deeper understanding of the intricate relationship between molecular structure and biological function.

References

  • Elsharif, S. A., & Buettner, A. (2018). Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives. Journal of Agricultural and Food Chemistry, 66(10), 2337-2346. [Link]

  • The Good Scents Company. (n.d.). Geranyl acetone. Retrieved from [Link]

  • ResearchGate. (2018). Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives. [Link]

  • The Good Scents Company. (n.d.). Neryl methyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, odour evaluation and antimicrobial activity of some geranyl acetone and nerolidol analogues. [Link]

  • The Good Scents Company. (n.d.). Geranyl ethyl ether. Retrieved from [Link]

  • Wińska, K., Mączka, W., Łyczko, J., Grabarczyk, M., Czubaszek, A., & Szumny, A. (2019). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. Molecules, 24(21), 3971. [Link]

  • PubMed. (2000). The synthesis and biological evaluation of a series of potent dual inhibitors of farnesyl and geranyl-Geranyl protein transferases. [Link]

  • MDPI. (2024). Isolation of Geranyl Acetate and Chemical Analysis of the Essential Oil from Melaleuca armillaris (Sol. ex Gaertn.) Sm. [Link]

  • PubMed. (2021). Antifungal Activity and Acute and Repeated-Dose Toxicity Study of Geranyl Cinnamate Ester in Mice. [Link]

  • National Center for Biotechnology Information. (2022). Chemical Profiles and Insecticidal Potential of Essential Oils Isolated from Four Thymus Species against Rhyzopertha dominica (F.). [Link]

  • PubMed. (2018). Effect of Polymer Micelles on Antifungal Activity of Geranylorcinol Compounds against Botrytis cinerea. [Link]

  • ResearchGate. (n.d.). Synthesis of β‐geranyl and β‐neryl derivatives 16 and 17, respectively. [Link]

  • Middle East Journal of Agriculture Research. (2024). [Link]

  • MDPI. (2020). Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives. [Link]

  • ResearchGate. (2024). Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria. [Link]

  • PNAS. (2023). A cytosolic bifunctional geranyl/farnesyl diphosphate synthase provides MVA-derived GPP for geraniol biosynthesis in rose flowers. [Link]

  • National Center for Biotechnology Information. (2014). Molecular mechanisms linking geranylgeranyl diphosphate synthase to cell survival and proliferation. [Link]

  • Frontiers. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. [Link]

  • PubMed. (1995). Synthesis and pharmacological evaluation of ether and related analogues of delta 8-, delta 9-, and delta 9,11-tetrahydrocannabinol. [Link]

  • The Good Scents Company. (n.d.). Geranyl methyl ether. Retrieved from [Link]

  • SciSpace. (2012). Synthesis and cytotoxic activity of geranylmethoxyhydroquinone derivatives. [Link]

  • ScienceDirect. (2021). Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral. [Link]

Sources

In-Depth Analysis Reveals a Gap in Current Semiochemical Research: Field Validation Data for Neryl Methyl Ether is Not Publicly Available

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of scientific literature and publicly accessible research databases has found no specific field trial data validating the efficacy of neryl methyl ether as a semiochemical for insect pest management. Despite extensive searches for experimental data on its performance as an attractant or repellent, no studies presenting field-collected evidence could be located. This absence of empirical data makes it impossible to construct a scientifically rigorous comparison guide on its field performance against other semiochemical alternatives.

Semiochemicals, the chemical signals used by organisms to communicate, are a cornerstone of modern integrated pest management (IPM) strategies.[1][2] They offer environmentally friendly and species-specific alternatives to broad-spectrum pesticides.[2][3][4] The validation of a potential semiochemical typically involves a multi-step process, beginning with laboratory bioassays to demonstrate a behavioral response, followed by crucial field trials to prove efficacy under real-world conditions.[5]

While research into various semiochemicals is ongoing globally, with companies and research institutions actively collaborating on field trials for numerous compounds, neryl methyl ether does not appear to be among those with published field data.[6] The existing literature extensively covers other compounds, such as pheromones for monitoring and mating disruption, and kairomones that attract insects to their host plants.[3][4][5] For instance, detailed field studies have demonstrated the effectiveness of specific pheromone blends for pests like Helicoverpa armigera and the use of plant-derived volatiles to attract beneficial insects.[5] However, similar research on neryl methyl ether is not present in the available scientific record.

The process of bringing a new semiochemical to market is complex, involving not only the initial identification and synthesis but also rigorous testing to determine optimal lure dosage, trap design, and field longevity. Without this fundamental research, any discussion of neryl methyl ether's role in pest management remains speculative.

The core requirement for a comparison guide is objective performance data derived from controlled experiments. As there is no public record of field trials for neryl methyl ether as a semiochemical, a guide that meets the standards of scientific integrity and provides supporting experimental data cannot be created at this time. Researchers, scientists, and drug development professionals are advised that the potential of neryl methyl ether in this application is currently unvalidated in field settings. Future research would be necessary to establish its efficacy and potential use in comparison to existing semiochemical tools.

References

A comprehensive list of references related to semiochemical research and field trial methodologies is available for further reading. These resources provide context on the standard procedures and scientific rigor expected in the validation of new semiochemicals. Due to the lack of specific data on neryl methyl ether, the following references provide a general overview of the field.

References

  • Entomological chemical ecology: The role of semiochemicals in insect behavior and sustainable pest management. (2024). Journal of Chemical Ecology.
  • Synergy Semiochemicals. (n.d.). Home.
  • Semiochemicals for controlling insect pests. (2019). Journal of Plant Protection Research.
  • (PDF) Semiochemicals in Pest Management. (2024).
  • Semiochemicals for controlling insect pests. (2019). Journal of Plant Protection Research.
  • Semiochemicals: The future of pest management. (n.d.). Egyptian Journal of Plant Protection Research Institute.

Sources

A Comparative Guide to Synthetic and Natural Neryl Methyl Ether for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neryl methyl ether, a monoterpene ether with a fresh, floral, and slightly green aroma, is a molecule of interest in fragrance chemistry and potentially in drug discovery due to the biological activities associated with terpenoids. This guide provides an in-depth technical comparison between Neryl methyl ether sourced from natural botanical extracts and that produced via chemical synthesis. While chemically identical, the two forms differ significantly in their impurity profiles, consistency, and scalability, which are critical considerations for scientific research and development. Synthetic Neryl methyl ether offers high purity (>98%) and batch-to-batch consistency, making it the superior choice for applications requiring precise dosage and reproducible results, such as pharmacological studies. Natural Neryl methyl ether, typically a minor component of a complex essential oil matrix, provides a unique aromatic profile due to the presence of dozens of other terpenes but is subject to significant variability and is challenging to isolate in high purity. This guide presents the origins, comparative properties, and detailed analytical protocols to empower researchers to select the appropriate grade of Neryl methyl ether for their specific application.

Introduction: The Duality of a Terpenoid Ether

Neryl methyl ether ((2Z)-1-methoxy-3,7-dimethylocta-2,6-diene) is the methyl ether derivative of nerol, a well-known monoterpene alcohol. Nerol itself is the cis-isomer of geraniol, and this stereochemistry is a crucial determinant of its physicochemical and olfactory properties.[1][2] The addition of a methyl ether group modifies its polarity, volatility, and aromatic character, making it a valuable specialty chemical.

For researchers, the choice between a "natural" and a "synthetic" molecule is not merely a matter of preference but a critical experimental parameter. Natural extracts are complex mixtures whose synergistic effects can be of interest, but this complexity is a liability in controlled studies.[3][4] Synthetic compounds, conversely, offer a high degree of purity and consistency, allowing for the unambiguous attribution of observed effects to the specific molecule under investigation.[4][5] This guide will dissect these differences through the lens of origin, purity, and analytical characterization.

Natural Neryl Methyl Ether: A Component Within a Complex Matrix

Botanical Sources and Extraction

Natural Neryl methyl ether is not typically found as a major component in essential oils, making its isolation challenging and commercially impractical for high-purity applications. However, it has been identified as a volatile component in the floral scents of several plant species, particularly within the Magnoliaceae family.

  • Identified Sources: Neryl methyl ether is a floral compound found in species such as the Chinese Tulip Tree (Liriodendron chinense), the Southern Magnolia (Magnolia grandiflora), and the Yulan Magnolia (Magnolia heptapeta).[6]

The extraction of essential oils from these botanicals is generally achieved through methods like steam distillation or solvent extraction.[7]

  • Steam Distillation: This process involves passing steam through the plant material (e.g., flowers) to volatilize the aromatic compounds, which are then condensed and separated from the water phase. This method is effective for thermally stable compounds.

  • Solvent Extraction: For more delicate botanicals, solvents like hexane or ethanol are used to dissolve the aromatic compounds at lower temperatures. The solvent is then evaporated to yield a concrete or absolute.

It is crucial to understand that these processes extract a wide array of volatile and semi-volatile compounds, of which Neryl methyl ether is only one minor constituent.

Inherent Impurity Profile of Natural Neryl Methyl Ether

The defining characteristic of natural Neryl methyl ether is that it is never truly "pure" in its extracted state. It is always part of a complex essential oil matrix. The specific "impurities" or, more accurately, co-constituents, depend entirely on the source plant, geography, climate, and extraction method.

Based on GC-MS analyses of Magnolia species, the following compounds are frequently found alongside Neryl methyl ether and would be considered impurities if one were to attempt its isolation:[3][5][6][8]

  • Major Co-constituents: Linalool, 1,8-Cineole (Eucalyptol), β-Pinene, α-Pinene, Sabinene.[3][5][9]

  • Minor Co-constituents: Germacrene D, (E,E)-Farnesol, β-Bisabolene, trans-Caryophyllene, α-Terpineol.[5][6][9]

  • Isomeric Precursors: Nerol and its trans-isomer, Geraniol, are almost certain to be present.[1][4]

This complex profile makes natural extracts unsuitable for research where the biological effect of Neryl methyl ether alone is being investigated.

Synthetic Neryl Methyl Ether: Purity by Design

Primary Synthetic Route: Williamson Ether Synthesis

The most direct and widely used method for preparing Neryl methyl ether is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[10][11]

The synthesis involves two main steps:

  • Deprotonation of Nerol: The starting material, nerol, is treated with a strong base (e.g., sodium hydride, NaH) to deprotonate the hydroxyl group, forming a highly nucleophilic sodium neryloxide intermediate.

  • Nucleophilic Attack: The neryloxide anion then attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The neryloxide displaces the halide or sulfate leaving group, forming the C-O ether bond.

// Node styles node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; Nerol [fillcolor="#F1F3F4", fontcolor="#202124"]; Base [fillcolor="#F1F3F4", fontcolor="#202124"]; Neryloxide [fillcolor="#E8F0FE", fontcolor="#202124"]; H2 [fillcolor="#FCE8E6", fontcolor="#202124"]; Neryloxide_ref [fillcolor="#E8F0FE", fontcolor="#202124"]; MethylatingAgent [fillcolor="#F1F3F4", fontcolor="#202124"]; Product [fillcolor="#E6F4EA", fontcolor="#202124"]; Salt [fillcolor="#FCE8E6", fontcolor="#202124"]; } Caption: Williamson ether synthesis pathway for Neryl methyl ether.

This method is highly efficient for primary alcohols like nerol and, when followed by standard purification (e.g., distillation), yields a product of high purity.

Predicted Impurity Profile of Synthetic Neryl Methyl Ether

The impurity profile of synthetic Neryl methyl ether is dictated by the reaction mechanism and the purity of the starting materials.

  • Unreacted Nerol: Incomplete reaction will leave residual nerol (CAS 106-25-2).[12] This is typically the most significant impurity.

  • Isomeric Byproduct (Geranyl Methyl Ether): Commercial nerol often contains its trans-isomer, geraniol (CAS 106-24-1), as an impurity.[1][4] Geraniol will react concurrently to form Geranyl methyl ether, the primary isomeric impurity in the final product.

  • Elimination Byproducts: Although nerol is a primary alcohol, which favors substitution, the strongly basic conditions can cause a minor E2 elimination side reaction, potentially forming terpenes like myrcene or ocimene.[10]

  • Residual Reagents: Trace amounts of the methylating agent or solvents may remain if purification is incomplete.

Crucially, the complex mixture of dozens of unrelated terpenes found in the natural extract is absent from the synthetic version.

Head-to-Head Comparison: Synthetic vs. Natural

Physicochemical and Spectroscopic Data

For a pure, isolated compound, the physicochemical properties are identical regardless of origin. However, in practice, "natural" Neryl methyl ether refers to an essential oil fraction, whose properties will be an average of its components. The data below pertains to pure Neryl methyl ether, which is most closely approximated by the synthetic product.

Table 1: Physicochemical Properties of Neryl Methyl Ether

Property Value Source
CAS Number 2565-83-5 [13]
Molecular Formula C₁₁H₂₀O [13]
Molecular Weight 168.28 g/mol [13]
Appearance Colorless liquid [13]
Boiling Point 218-220 °C (at 760 mmHg) [13]
Flash Point 73.3 °C [13]

| Solubility | Soluble in alcohol; insoluble in water |[13] |

Spectroscopic data (NMR, IR, MS) for pure synthetic and pure natural Neryl methyl ether will be identical. However, the analysis of a natural extract will show numerous other peaks, complicating identification. The primary utility of spectroscopic analysis in this comparison is to confirm the impurity profile.

Purity and Impurity Profile Summary

This is the most critical point of differentiation for researchers.

Table 2: Comparative Impurity Profile

Feature Synthetic Neryl Methyl Ether Natural Neryl Methyl Ether (in Essential Oil)
Typical Purity >98% (Commercially available) <5% (as a component of the total oil)
Primary Impurity Unreacted Nerol Linalool, 1,8-Cineole, Pinenes
Key Isomeric Impurity Geranyl methyl ether Geraniol, Linalool, Terpineol
Other Impurities Minor elimination byproducts (e.g., myrcene) Dozens of other mono- and sesquiterpenoids (e.g., farnesol, caryophyllene)

| Consistency | High batch-to-batch consistency | Highly variable based on source, harvest, and extraction |

Functional & Biological Activity Considerations

No studies to date have directly compared the biological activity of pure natural vs. pure synthetic Neryl methyl ether. However, established principles allow for a strong inference:

  • For Targeted Research: If the goal is to determine the activity of Neryl methyl ether on a specific receptor, enzyme, or cell line, the synthetic version is the only valid choice. The presence of co-occurring terpenes in a natural extract, many of which have known biological activity (e.g., linalool is a known sedative), would confound the results.

  • For "Entourage Effect" Research: If the research objective is to study the synergistic effect of a whole essential oil (the "entourage effect"), then a well-characterized natural extract is appropriate. However, the observed activity cannot be attributed to Neryl methyl ether alone.

The argument that "natural" is inherently better or safer is scientifically unfounded in this context. The toxicity and activity are properties of the molecule's structure, not its origin. The complex and variable nature of natural extracts makes them a liability for precise pharmacological studies.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity and Impurity Profiling

This protocol is designed to separate and identify Neryl methyl ether from its key potential impurities in both synthetic and natural samples.

// Nodes SamplePrep [label="Sample Preparation\n(Dilute in Hexane, add Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; GC_Injection [label="GC Injection\n(Split mode, 250°C Inlet)", fillcolor="#E8F0FE", fontcolor="#202124"]; Separation [label="Chromatographic Separation\n(HP-5ms column, Temp Gradient)", fillcolor="#E8F0FE", fontcolor="#202124"]; MS_Detection [label="MS Detection\n(EI, Scan m/z 40-400)", fillcolor="#E8F0FE", fontcolor="#202124"]; DataAnalysis [label="Data Analysis", fillcolor="#E6F4EA", fontcolor="#202124"]; Qualitative [label="Qualitative ID\n(NIST Library Match)", fillcolor="#E6F4EA", fontcolor="#202124"]; Quantitative [label="Quantitative Analysis\n(% Purity, Impurity Levels)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges SamplePrep -> GC_Injection; GC_Injection -> Separation; Separation -> MS_Detection; MS_Detection -> DataAnalysis; DataAnalysis -> Qualitative [label="Identify Peaks"]; DataAnalysis -> Quantitative [label="Integrate Peaks"]; } Caption: Workflow for GC-MS analysis of Neryl methyl ether samples.

1. Objective: To qualitatively and quantitatively assess the composition of Neryl methyl ether samples.

2. Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Vials: 2 mL amber glass vials with PTFE septa

  • Solvent: Hexane (HPLC grade)

  • Internal Standard (IS): n-Tridecane or similar n-alkane not present in the sample.

3. Standard & Sample Preparation:

  • Internal Standard Stock: Prepare a 1000 µg/mL solution of n-Tridecane in hexane.

  • Sample Preparation: Accurately weigh ~10 mg of the Neryl methyl ether sample into a 10 mL volumetric flask. Add 100 µL of the IS stock solution and dilute to volume with hexane. Mix thoroughly. For essential oil samples, a higher dilution may be necessary.

4. GC-MS Parameters:

  • Inlet: 250°C, Split ratio 50:1, Injection volume 1 µL

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C

  • MS Source (EI): 230°C, 70 eV

  • MS Quad: 150°C

  • Scan Range: m/z 40-400

5. Data Analysis:

  • Identification: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Confirm identities by comparing retention times with authentic standards where possible.

  • Quantification: Calculate the relative percent area for each component. For precise quantification, a multi-point calibration curve for Neryl methyl ether and key impurities against the internal standard should be prepared.

Protocol 2: Representative Synthesis of Neryl Methyl Ether

This protocol is adapted from standard Williamson ether synthesis procedures for terpenols.[14][15] Safety Note: This reaction should be performed in a fume hood by trained personnel. Sodium hydride reacts violently with water. Methyl iodide is a toxic and volatile substance.

1. Objective: To synthesize Neryl methyl ether from nerol.

2. Reagents & Equipment:

  • Nerol (high purity, >97%)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet.

3. Procedure:

  • Step 1: Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with dry nitrogen.

  • Step 2: Alkoxide Formation: In the flask, suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Step 3: Nerol Addition: Dissolve nerol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, then warm to room temperature and stir for 1 hour to ensure complete formation of the sodium neryloxide.

  • Step 4: Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.5 equivalents) dropwise. After addition, allow the reaction to warm to room temperature and stir for 12-18 hours (monitor by TLC or GC).

  • Step 5: Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C to destroy any unreacted NaH.

  • Step 6: Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Step 7: Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Step 8: Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure Neryl methyl ether.

Conclusion and Recommendations

The choice between synthetic and natural Neryl methyl ether is fundamentally determined by the research objective.

  • Synthetic Neryl Methyl Ether is Recommended for:

    • Pharmacological and toxicological studies.

    • Enzymatic and receptor-binding assays.

    • Any research requiring high purity, known composition, and batch-to-batch reproducibility.

  • Natural Neryl Methyl Ether (as part of an essential oil) is Suitable for:

    • Aromatherapy research focused on the effects of a complex scent profile.

    • Studies on the synergistic "entourage effect" of a specific botanical extract.

    • Phytochemical investigations of Magnolia or Liriodendron species.

For the vast majority of professionals in drug development and fundamental scientific research, the superior purity, consistency, and well-defined impurity profile of synthetic Neryl methyl ether make it the only scientifically rigorous choice for generating reliable and interpretable data.

References

  • Allan Chemical Corporation. (2025). Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison.
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  • El-Sayed, A. M. (2024). The Pherobase: Database of Pheromones and Semiochemicals.
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  • The chemical composition of essential oils of the Magnolia grandiflora. (2022).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Nerol (CAS 106-25-2) vs.
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  • FooDB. (2020). Showing Compound Geraniol (FDB013792).
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  • The Good Scents Company. (n.d.). neryl methyl ether.
  • Google Patents. (n.d.). CN1490292A - The synthetic method of geranyl geraniol.
  • Wikipedia. (n.d.). Nerol.
  • Grin'ko, M., et al. (2007). SYNTHESIS FROM GERANIOL OF (2E,6E,10E,14E)-16- HYDROXYGERANYLGERANIOL AND SOME OF ITS DERIVATIVES.
  • BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
  • [Book Chapter on Williamson Ether Synthesis]. (n.d.).
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  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis.
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A Comparative Analysis of Neryl Methyl Ether and Other Monoterpene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the vast landscape of monoterpenes and their derivatives presents both immense opportunity and a significant challenge in identifying lead compounds for novel therapeutics. This guide provides an in-depth, objective comparison of the biological activities of neryl methyl ether and other key monoterpene derivatives. By synthesizing available experimental data and elucidating structure-activity relationships, this document aims to empower researchers to make informed decisions in their discovery and development pipelines.

Introduction to Monoterpenes: Nature's Versatile Scaffolds

Monoterpenes are a class of terpenes consisting of two isoprene units, giving them the molecular formula C10H16.[1] They are major constituents of essential oils and are responsible for the characteristic aromas of many plants.[2] Beyond their olfactory properties, monoterpenes and their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and insecticidal effects.[3][4] This inherent bioactivity, coupled with their relatively simple and modifiable structures, makes them attractive scaffolds for drug discovery.[5][6]

The functionalization of the monoterpene backbone can significantly modulate its biological activity. Common derivatives include alcohols (e.g., nerol, geraniol, linalool, citronellol), esters (e.g., neryl acetate, geranyl acetate, linalyl acetate), and ethers. This guide focuses on comparing the activity of neryl methyl ether with its parent alcohol (nerol), its corresponding ester (neryl acetate), and other relevant monoterpene derivatives. Due to the limited direct experimental data on neryl methyl ether, this comparison will also draw upon established structure-activity relationships and data from structurally analogous compounds to provide a predictive assessment of its potential.

Comparative Biological Activities

The efficacy of a monoterpene derivative is intrinsically linked to its chemical structure. The addition of a functional group, such as a methyl ether, can alter properties like lipophilicity, steric hindrance, and chemical reactivity, thereby influencing its interaction with biological targets.

Antimicrobial Activity

Monoterpenes are well-documented for their ability to disrupt microbial cell membranes and inhibit biofilm formation.[7] The comparison of antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference(s)
Neryl Methyl Ether Data Not AvailableData Not AvailableData Not Available
Neryl Acetate >5000>5000Data Not Available[8]
Nerol Data Not AvailableData Not AvailableData Not Available
Geranyl Methyl Ether Data Not AvailableData Not AvailableData Not Available
Geranyl Acetate High Activity (Qualitative)High Activity (Qualitative)Data Not Available[9][10]
Geraniol 125-250250-50062.5-125[11]
Linalyl Methyl Ether Data Not AvailableData Not AvailableData Not Available
Linalyl Acetate >5000>5000Data Not Available[8]
Linalool 125-250250-500125-250[11]
Citronellyl Methyl Ether Data Not AvailableData Not AvailableData Not Available
Citronellyl Acetate Data Not AvailableData Not AvailableData Not Available
Citronellol 125-250250-500125-250[11]

Analysis and Inferences:

While quantitative data for neryl methyl ether is absent from the current literature, we can infer its potential activity. Generally, the antimicrobial activity of monoterpene alcohols like geraniol and linalool is more potent than their corresponding acetate esters.[12] For instance, linalyl acetate shows significantly weaker activity against S. aureus and E. coli compared to linalool. This suggests that the bulky acetate group may hinder the molecule's interaction with the microbial cell membrane.

Conversely, etherification can sometimes enhance biological activity. For example, a thymol ether derivative demonstrated greater activity against Helicobacter pylori than its ester counterpart.[3] This suggests that the smaller, less sterically hindering methyl ether group might allow for more effective interaction with microbial targets compared to the acetate group. Therefore, it is plausible that neryl methyl ether could exhibit stronger antimicrobial properties than neryl acetate , potentially closer to the activity of its parent alcohol, nerol. Further empirical studies are crucial to validate this hypothesis.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and monoterpenes have shown promise in modulating inflammatory pathways.[5][13] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[13][14]

Table 2: Comparative Anti-inflammatory Activity (IC50 for NO Inhibition in µM)

CompoundIC50 (µM)Cell LineReference(s)
Neryl Methyl Ether Data Not Available
Neryl Acetate Data Not Available
Nerol Data Not Available
Geranyl Methyl Ether Data Not Available
Geranyl Acetate Data Not Available
Geraniol Data Not Available
Linalyl Methyl Ether Data Not Available
Linalyl Acetate ~420 (AChE inhibition)[2]
Linalool Attenuates TNF-α & IL-6RAW 264.7[15]
Citronellyl Methyl Ether Data Not Available
Citronellyl Acetate Data Not Available
Citronellol Inhibits paw edema (in vivo)[16]

Analysis and Inferences:

Direct comparative IC50 values for NO inhibition are scarce for this specific set of compounds. However, existing literature indicates that both linalool and linalyl acetate possess anti-inflammatory properties.[15][17][18] Linalool has been shown to reduce the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.[15] Linalyl acetate also demonstrates anti-inflammatory effects, though some studies suggest it may act as a pro-drug, being hydrolyzed to the more active linalool in vivo.[17][18]

Based on the structure-activity relationship observed in other monoterpene derivatives, where the presence of a free hydroxyl group can be crucial for activity, it is reasonable to hypothesize that neryl methyl ether's anti-inflammatory activity might be less potent than that of nerol . The methylation of the hydroxyl group could interfere with hydrogen bonding interactions that may be necessary for inhibiting inflammatory enzymes or receptors. However, the increased lipophilicity of the ether could enhance its ability to cross cell membranes, potentially leading to a more complex activity profile that warrants experimental investigation.

Insecticidal Activity

Monoterpenes are widely explored as natural alternatives to synthetic pesticides due to their insecticidal and repellent properties.[19] The insecticidal efficacy is often evaluated through fumigant or contact toxicity bioassays, with results reported as the median lethal concentration (LC50).

Table 3: Comparative Insecticidal Activity (LC50)

CompoundInsect SpeciesLC50Reference(s)
Neryl Methyl Ether Data Not Available
Neryl Acetate Reticulitermes chinensis0.19 µL/L (fumigant)[3]
Nerol Data Not Available
Geranyl Methyl Ether Data Not Available
Geranyl Acetate Reticulitermes chinensisStrongest activity (qualitative)[3]
Geraniol Musca domesticaMore insecticidal than monocyclic alcohols[19]
Linalyl Methyl Ether Data Not Available
Linalyl Acetate Data Not Available
Linalool Data Not Available
Citronellyl Methyl Ether Data Not Available
Citronellyl Ethers (general) VariousMore effective than esters[20]
Citronellol Data Not Available

Analysis and Inferences:

The available data on insecticidal activity provides a clearer trend. For instance, citronellyl ethers have been shown to be more effective insecticides than their corresponding esters.[20] This suggests that the ether linkage may enhance the compound's ability to penetrate the insect cuticle or interact with target sites within the insect's nervous system.

Furthermore, a study on subterranean termites found geranyl acetate to have the strongest insecticidal activity, followed by neryl acetate.[3] Given the superior performance of citronellyl ethers over esters, it is highly probable that neryl methyl ether would exhibit potent insecticidal activity, potentially greater than that of neryl acetate . The increased volatility and lipophilicity of the methyl ether derivative could contribute to enhanced fumigant and contact toxicity.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, standardized experimental protocols are paramount. The following sections detail the methodologies for assessing the biological activities discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[4][5]

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound (e.g., neryl methyl ether) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism in broth) and negative (broth only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed.

Antimicrobial_Susceptibility_Workflow A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells and Incubate B->D C Prepare Standardized Microbial Inoculum C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.[13][21]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value.

Anti_Inflammatory_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Measurement and Analysis A Culture RAW 264.7 Macrophages B Seed Cells in 96-well Plate A->B C Treat with Test Compound B->C D Stimulate with LPS C->D E Measure Nitrite with Griess Reagent D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Insecticidal Bioassay: Fumigant Toxicity

This bioassay assesses the toxicity of a volatile compound to insects in an enclosed space.[22][23]

Protocol:

  • Test Arena: Use a sealed glass container (e.g., a jar or vial) as the test arena.

  • Compound Application: Apply a specific amount of the test compound to a filter paper or cotton ball and suspend it inside the container, ensuring no direct contact with the insects.

  • Insect Introduction: Introduce a known number of the target insect species into the container.

  • Incubation: Seal the container and incubate under controlled conditions (temperature and humidity) for a specified period (e.g., 24, 48, 72 hours).

  • Mortality Assessment: Record the number of dead insects at predetermined time points.

  • Data Analysis: Calculate the percentage of mortality for each concentration of the test compound and determine the LC50 value.

Insecticidal_Bioassay_Workflow Start Start A Apply Test Compound to Filter Paper Start->A End End C Suspend Filter Paper in Container A->C B Place Insects in Sealed Container B->C D Incubate under Controlled Conditions C->D E Record Insect Mortality D->E F Calculate LC50 E->F F->End

Caption: Workflow for Fumigant Toxicity Bioassay.

Conclusion and Future Directions

These hypotheses underscore the critical need for further empirical research. The detailed experimental protocols provided herein offer a standardized approach for future investigations to quantify the biological activities of neryl methyl ether and other novel monoterpene derivatives. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile class of natural products.

References

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  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227-1254. [Link][13]

  • Rufino, A. T., Ribeiro, M., Judas, F., Salgueiro, L., Lopes, M. C., Cavaleiro, C., & Mendes, A. F. (2014). Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity. Journal of natural products, 77(1), 264-269. [Link]

  • Scalerandi, E., Flores, G. A., Palacio, M., Defagó, M. T., Carpinella, M. C., & Palacios, S. M. (2018). Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica. Frontiers in plant science, 9, 1579. [Link][25]

  • Peana, A. T., D'Aquila, P. S., Panin, F., Serra, G., Pippia, P., & Moretti, M. D. (2002). Anti-inflammatory activity of linalool and linalyl acetate constituents of essential oils. Phytomedicine, 9(8), 721-726. [Link][17][18]

  • Rice, K. C., & Coats, J. R. (1994). Insecticidal properties of several monoterpenoids to the house fly (Diptera: Muscidae), red flour beetle (Coleoptera: Tenebrionidae), and southern corn rootworm (Coleoptera: Chrysomelidae). Journal of economic entomology, 87(5), 1172-1179. [Link][19]

  • Lemaire, G., Olivero, M., Rouquet, V., Moga, A., Pagnon, A., Cenizo, V., & Portes, P. (2023). Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier. PloS one, 18(3), e0268384. [Link][26][27]

  • Su, Y. C., Ho, C. L., Wang, E. I. C., & Chang, S. T. (2006). Antifungal activities and chemical compositions of essential oils from leaves of four eucalypts. Taiwan Journal of Forest Science, 21(1), 49-61. [Link]

  • Melo, F. H. M., Rios, E. R. V., Rocha, N. F. M., Citó, A. M. D. G. L., Fernandes, M. L., de Sousa, D. P., ... & de Vasconcelos, S. M. M. (2011). Anticonvulsant effect of citronellol in mice. Epilepsy & Behavior, 22(4), 643-648. [Link][16]

  • Jang, H. J., & Yang, K. S. (2011). Inhibition of nitric oxide production in RAW 264.7 macrophages by diterpenoids from Phellinus pini. Archives of pharmacal research, 34(6), 913-917. [Link][14]

  • Lee, J. Y., Lee, Y. M., Lee, B. J., Kim, J. H., & Kim, Y. W. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 563-568. [Link][21]

  • Koba, K., Sanda, K., Guyon, C., Raynaud, C., Chaumont, J. P., & Nicod, L. (2009). Chemical composition and antimicrobial properties of the essential oil of an artisanally produced soap in Togo. Journal of the American Oil Chemists' Society, 86(6), 543-548. [Link]

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  • Hsieh, Y. T., Hsieh, P. S., Wu, J. B., & Chen, C. Y. (2023). Effects of linalyl acetate on oxidative stress, inflammation and endothelial dysfunction. Journal of the Chinese Medical Association, 86(7), 655. [Link][2]

  • Huo, M., Cui, X., Xue, J., Chi, G., Gao, R., Deng, X., ... & Wang, D. (2013). Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model. Journal of surgical research, 180(1), e47-e54. [Link][15]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Neryl Methyl Ether and Its Analogs in Insects

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neryl methyl ether, a monoterpenoid ether, represents a class of compounds with significant potential for modulating insect behavior. Understanding how structural modifications to this parent molecule affect olfactory responses across different insect species—a concept known as cross-reactivity—is paramount for developing next-generation attractants, repellents, or population control agents. This guide provides a comprehensive framework for investigating the cross-reactivity of neryl methyl ether and its analogs. We will delve into the requisite electrophysiological and behavioral assays, explaining the causality behind each experimental choice. By synthesizing established protocols with structure-activity relationship (SAR) principles, this document serves as a practical manual for designing and executing robust, self-validating cross-reactivity studies.

Introduction: The Significance of Olfactory Cross-Reactivity

Insects perceive their chemical world through a sophisticated olfactory system. Olfactory Sensory Neurons (OSNs), housed in hair-like structures called sensilla on the antennae, express specific Olfactory Receptors (ORs) that bind to volatile compounds.[1] The activation of these receptors initiates a signal cascade that guides critical behaviors such as locating food, mates, and oviposition sites.[2]

Neryl methyl ether, as a derivative of the naturally occurring monoterpene alcohol nerol, is a prime candidate for olfactory research. Monoterpenoids are well-documented for their insecticidal and repellent properties.[3][4] The core scientific challenge lies in understanding the specificity of the olfactory response. A single OSN may respond to multiple, structurally similar compounds (cross-reactivity), and a single compound may activate multiple types of OSNs.

Studying the cross-reactivity of neryl methyl ether and its synthetic analogs allows us to:

  • Determine Structure-Activity Relationships (SAR): Identify the specific chemical moieties (e.g., the ether group, double bond position, stereochemistry) that govern the strength and type of olfactory response.[5]

  • Predict Spectrum of Activity: Assess whether an analog will be a broad-spectrum repellent affecting multiple pest species or a highly specific attractant for a single target.

  • Optimize Compound Design: Guide the synthesis of novel compounds with enhanced potency, stability, or species selectivity.

This guide outlines a logical, multi-tiered experimental workflow to comprehensively map the cross-reactivity profile of neryl methyl ether and its analogs.

A Validated Workflow for Assessing Cross-Reactivity

A robust investigation into olfactory cross-reactivity requires a tiered approach, moving from broad physiological screening to specific neuronal analysis and finally to whole-organism behavioral validation. Each step provides a different layer of insight, and together they form a self-validating system.

G cluster_0 Tier 1: Peripheral Screening cluster_1 Tier 2: Single Neuron Analysis cluster_2 Tier 3: Behavioral Validation EAG Electroantennography (EAG) (Gross Antennal Response) SSR Single Sensillum Recording (SSR) (Specific OSN Response) EAG->SSR Identifies Active Analogs Behavior Y-Tube Olfactometer (Choice Behavior) SSR->Behavior Confirms Neural Basis of Activity

Caption: Logical workflow for insect cross-reactivity studies.

Tier 1: Electroantennography (EAG) - The Initial Screen

Expertise & Causality: EAG is the foundational tool for this workflow because it measures the summed electrical potential from all responding OSNs on an antenna.[6][7] It is a rapid and effective method to determine if a compound can be detected by the insect's peripheral olfactory system at all.[8] This makes it the ideal first-pass screen for a library of neryl methyl ether analogs. A compound that elicits no EAG response is unlikely to be behaviorally active via olfaction and can be deprioritized.

Detailed Experimental Protocol: EAG

  • Insect Preparation:

    • Immobilize an adult insect (e.g., a moth, beetle, or fly) using a disposable pipette tip with the end cut off, leaving the head and antennae exposed.[9] Secure the insect with wax or parafilm.

    • Excise one antenna at the base using fine scissors and mount it between two electrodes using conductive gel.[9] The recording electrode is placed at the distal tip, and the reference electrode is inserted into the base.

  • Stimulus Preparation:

    • Prepare serial dilutions of neryl methyl ether and its analogs in a high-purity solvent like hexane or pentane (e.g., 10 µg/µL, 1 µg/µL, 0.1 µg/µL).[8]

    • Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. This pipette serves as the stimulus cartridge.

    • A solvent-only pipette is used as a negative control.

  • Data Acquisition:

    • Position the antenna in a continuous, charcoal-filtered air stream to remove ambient odors.

    • Insert the tip of the stimulus pipette into a hole in the main air tube.

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.

    • The resulting depolarization is amplified and recorded on a computer. The peak amplitude of the negative voltage deflection (in millivolts, mV) is the EAG response.

    • Randomize the order of stimuli and include solvent controls to account for antennal fatigue.

Tier 2: Single Sensillum Recording (SSR) - Pinpointing the Response

Expertise & Causality: While EAG confirms general detection, it cannot resolve the responses of individual neurons.[10] SSR is a more refined technique that allows you to record action potentials from the one to four OSNs typically housed within a single sensillum.[11][12] This is critical for cross-reactivity studies because it reveals which specific neuron types are activated by each analog and their firing patterns (excitation or inhibition). This level of detail is essential for understanding the neural code underlying odor perception.[12]

Detailed Experimental Protocol: SSR

  • Insect Preparation:

    • Immobilize the insect as in the EAG protocol, ensuring one antenna is stable and accessible under a high-magnification microscope.[13]

    • Insert a reference electrode (sharpened tungsten or glass) into the insect's eye.[13]

  • Recording:

    • Under microscopic guidance, carefully advance a sharpened tungsten recording electrode and pierce the cuticle at the base of a target sensillum (e.g., a basiconic or trichoid sensillum).[11] Successful contact is often indicated by a stable baseline of spontaneous spike activity.

  • Stimulation and Data Analysis:

    • Use the same stimulus delivery system as in EAG.

    • Record the number of action potentials (spikes) in a set window before (spontaneous activity) and during the stimulus puff.

    • The response is calculated as the number of spikes during the stimulus minus the number of spikes in a corresponding pre-stimulus window.

    • Spike sorting software is often necessary to distinguish the responses of different neurons within the same sensillum based on spike amplitude.[12]

Tier 3: Behavioral Bioassays - Validating the Functional Output

Expertise & Causality: A strong electrophysiological response does not always translate to a predictable behavior.[10] Behavioral assays are essential to validate that the observed neural activity results in a functional outcome (attraction or repulsion). The Y-tube olfactometer is a standard, robust tool for assessing insect odor preference in a two-choice scenario.[14][15] It provides a quantifiable measure of behavioral choice, directly linking the SAR from EAG and SSR to a whole-organism response.

Detailed Experimental Protocol: Y-Tube Olfactometer

  • Apparatus Setup:

    • A Y-shaped glass or acrylic tube is placed horizontally or vertically, depending on the insect's natural taxis (e.g., vertical for flying insects that tend to move upwards).[16]

    • A purified, humidified air stream is split and passed through two separate arms.

    • The air from one arm flows over the test odor source (filter paper with an analog), while the air from the other flows over a solvent control.

    • The two air streams meet at the junction before flowing down the main tube.

  • Bioassay:

    • Release a single insect at the downwind end of the main tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to move upwind and make a choice.

    • A choice is recorded when the insect crosses a line a certain distance into one of the arms and remains there for a defined period (e.g., 15 seconds).

    • Insects that do not move or remain in the main tube are recorded as "no choice."

  • Data Analysis:

    • Test a sufficient number of insects (e.g., 50-100) for each compound.

    • Calculate the Preference Index (PI) = (Number in Odor Arm - Number in Control Arm) / Total Number that Chose.

    • A chi-square test is used to determine if the distribution of choices is significantly different from a 50:50 distribution.

Comparative Analysis: Structure-Activity Relationships of NME Analogs

While comprehensive cross-reactivity data for neryl methyl ether itself is limited in public literature, we can establish a framework for analysis based on known principles of monoterpenoid SAR.[3][17] Analogs should be designed to probe the importance of key structural features.

Key Structural Modifications for NME Analogs:

  • Ether Chain Length: Modify the methyl group to ethyl, propyl, or isopropyl to test the effect of steric bulk and hydrophobicity near the oxygen atom.

  • Isomerization: Compare neryl methyl ether with its E-isomer, geranyl methyl ether, to probe the importance of the C2-C3 double bond geometry.

  • Functional Group Modification: Replace the ether linkage with an ester (e.g., neryl acetate, neryl isovalerate) or an alcohol (nerol) to determine the role of the oxygen's electronic properties.[18]

  • Saturation: Reduce one or both double bonds to assess their necessity for receptor binding.

Illustrative Data Presentation

The data gathered from the experimental workflow should be organized into clear, comparative tables. The following is an illustrative example of how such data would be presented for a hypothetical study on the mosquito Aedes aegypti.

Table 1: Electrophysiological and Behavioral Responses of Aedes aegypti to NME and Analogs

Compound NameStructureMean EAG Response (mV ± SE)Mean SSR Spike Freq. (spikes/s ± SE)Preference Index (PI)Behavioral Outcome
Neryl Methyl Ether (Z)-3,7-Dimethyl-1-methoxy-2,6-octadiene-1.2 ± 0.185 ± 7-0.78Strong Repellent
Geranyl Methyl Ether (E)-3,7-Dimethyl-1-methoxy-2,6-octadiene-0.9 ± 0.255 ± 5-0.45Moderate Repellent
Neryl Ethyl Ether (Z)-3,7-Dimethyl-1-ethoxy-2,6-octadiene-0.5 ± 0.120 ± 4-0.12Weak Repellent
Neryl Acetate (Z)-3,7-Dimethyl-2,6-octadien-1-yl acetate-1.5 ± 0.2110 ± 9-0.85*Strong Repellent
Nerol (Z)-3,7-Dimethyl-2,6-octadien-1-ol-0.3 ± 0.115 ± 3+0.05Neutral
Solvent ControlHexane-0.1 ± 0.055 ± 1N/AN/A

Note: Data are hypothetical for illustrative purposes. An asterisk () indicates a statistically significant preference (p < 0.05) in a chi-square test.*

Interpretation of Illustrative Data: From this hypothetical data, one could conclude that for Aedes aegypti:

  • The (Z)-isomer (neryl) is more active than the (E)-isomer (geranyl).

  • The ester functional group in neryl acetate elicits the strongest response, even more so than the parent ether.

  • Increasing the steric bulk of the ether's alkyl group (methyl to ethyl) diminishes activity.

  • The free hydroxyl group in nerol is significantly less effective, suggesting the oxygen must be capped.

Mechanistic Insights: The Olfactory Signal Transduction Pathway

Understanding the molecular mechanism of olfaction provides context for the cross-reactivity data. In insects, the process is initiated when an odorant enters a sensillum and is transported by an Odorant-Binding Protein (OBP) through the aqueous sensillar lymph.[1][2] The odorant is then presented to an Olfactory Receptor (OR) complex on the dendritic membrane of an OSN.[19] This complex is typically a heterodimer of a conventional ligand-binding OR and a highly conserved co-receptor known as Orco.[20] Unlike mammalian GPCRs, the insect OR/Orco complex functions as an odorant-gated ion channel.[21] Ligand binding directly opens the channel, allowing cation influx and depolarizing the neuron, which triggers an action potential.

G cluster_0 Sensillum Lymph cluster_1 OSN Dendritic Membrane cluster_2 Signal Propagation Odor Odorant (NME Analog) OBP Odorant-Binding Protein (OBP) Odor->OBP Binding OR_complex OR/Orco Receptor-Ion Channel Complex OBP->OR_complex Delivery & Binding Channel_Open Ion Channel Opens OR_complex->Channel_Open Depolarization Neuron Depolarization Channel_Open->Depolarization Cation Influx (Na+, Ca2+) AP Action Potential (Signal to Brain) Depolarization->AP

Caption: Simplified insect olfactory signal transduction pathway.

Conclusion and Future Directions

The systematic study of cross-reactivity is fundamental to the rational design of new insect control agents. The multi-tiered workflow presented here—progressing from broad EAG screening to specific SSR analysis and conclusive behavioral validation—provides a powerful, self-validating framework for elucidating the structure-activity relationships of neryl methyl ether and its analogs.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a wider range of analogs to build more comprehensive QSAR models.

  • Interspecies Screening: Performing these assays across multiple insect orders (e.g., Diptera, Lepidoptera, Coleoptera) to map the cross-species conservation of receptor tuning.

  • Receptor Deorphanization: Using heterologous expression systems (e.g., Xenopus oocytes or HEK cells) to identify the specific ORs that respond to NME and its active analogs, providing the ultimate mechanistic explanation for the observed cross-reactivity.

By combining these classical and molecular techniques, researchers can effectively navigate the chemical space around promising lead compounds like neryl methyl ether to develop innovative and effective solutions for pest management and public health.

References

Sources

A Comparative Analysis of Neryl Methyl Ether Across Diverse Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the vast and intricate world of plant secondary metabolites, monoterpenoids hold a prominent position due to their diverse biological activities and applications in the pharmaceutical, cosmetic, and food industries. Among these, Neryl methyl ether, an acyclic monoterpene ether, has garnered interest for its potential pharmacological properties. This guide provides a comprehensive comparative study of Neryl methyl ether across various plant species, offering researchers, scientists, and drug development professionals a detailed overview of its natural sources, biosynthetic origins, and potential applications, supported by experimental data and protocols.

Introduction to Neryl Methyl Ether: A Compound of Interest

Neryl methyl ether ((2Z)-1-methoxy-3,7-dimethylocta-2,6-diene) is a volatile organic compound characterized by its ethereal and slightly floral aroma. As a derivative of the monoterpene alcohol nerol, it belongs to a class of compounds that contribute to the fragrance and flavor profiles of many plants.[1] Beyond its sensory characteristics, the scientific community is increasingly exploring the biological activities of monoterpene ethers, making a comparative understanding of their distribution in the plant kingdom a valuable endeavor for natural product research and drug discovery.[2][3][4][5][6]

Natural Occurrence: A Focus on the Magnoliaceae Family

While Neryl methyl ether is not as ubiquitously distributed as some other monoterpenes, it has been identified as a significant component in the essential oils of several species within the Magnoliaceae family. This ancient lineage of flowering plants is renowned for its production of a rich array of bioactive compounds.

Key plant species reported to contain Neryl methyl ether include:

  • Magnolia grandiflora (Southern Magnolia)[1]

  • Magnolia heptapeta (Yulan Magnolia)[1]

  • Magnolia acuminata (Cucumber Tree)[1]

  • Magnolia obovata (Whitebark Magnolia)[1]

  • Magnolia hypoleuca (Japanese White-barked Magnolia)[1]

  • Liriodendron tulipifera (Tulip Tree)[1]

  • Liriodendron chinense (Chinese Tulip Tree)[1]

While qualitative identification in these species is established, quantitative data on the percentage of Neryl methyl ether in their essential oils is less consistently reported in publicly available literature. The concentration of this compound can vary significantly based on factors such as the geographical origin of the plant, the specific plant part used for extraction (e.g., flowers, leaves), the developmental stage of the plant, and the extraction method employed. For instance, studies on Mexican Magnolia species like M. schiedeana and M. tamaulipana have highlighted geranyl methyl ether, a related compound, as a dominant floral component, suggesting that the prevalence of specific monoterpene ethers can be species-dependent within the same genus.[7]

Table 1: Reported Presence of Neryl Methyl Ether in Various Plant Species

Plant SpeciesFamilyPlant PartQuantitative Data (if available)Reference
Magnolia grandifloraMagnoliaceaeNot SpecifiedData not consistently reported[1]
Magnolia heptapetaMagnoliaceaeNot SpecifiedData not consistently reported[1]
Magnolia acuminataMagnoliaceaeNot SpecifiedData not consistently reported[1]
Magnolia obovataMagnoliaceaeNot SpecifiedData not consistently reported[1]
Magnolia hypoleucaMagnoliaceaeNot SpecifiedData not consistently reported[1]
Liriodendron tulipiferaMagnoliaceaeNot SpecifiedData not consistently reported[1]
Liriodendron chinenseMagnoliaceaeNot SpecifiedData not consistently reported[1]

Note: The lack of consistent quantitative data in the literature underscores the need for further research in this area. The protocols outlined in this guide can be employed to generate such valuable comparative data.

Biosynthesis of Neryl Methyl Ether: An Insight into Plant Metabolism

The biosynthesis of Neryl methyl ether is rooted in the broader pathway of monoterpene synthesis in plants. Monoterpenes are derived from the C5 precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8] Plants utilize two primary pathways to produce these precursors: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[8]

The formation of Neryl methyl ether likely involves the O-methylation of the monoterpene alcohol, nerol. This methylation reaction is catalyzed by O-methyltransferases (O-MTs), a diverse group of enzymes that play a crucial role in the modification of various secondary metabolites, thereby influencing their volatility, solubility, and biological activity.[9]

The proposed biosynthetic pathway can be visualized as follows:

Neryl Methyl Ether Biosynthesis cluster_MEP MEP Pathway (Plastid) Pyruvate Pyruvate IPP_DMAPP IPP & DMAPP Pyruvate->IPP_DMAPP Multiple Steps G3P Glyceraldehyde-3-phosphate G3P->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate IPP_DMAPP->GPP Geranyl Diphosphate Synthase Nerol Nerol GPP->Nerol Nerol Synthase Neryl_Methyl_Ether Neryl Methyl Ether Nerol->Neryl_Methyl_Ether SAM S-Adenosyl Methionine (Methyl Donor) OMT O-Methyltransferase SAM->OMT SAH S-Adenosyl Homocysteine OMT->SAH

Caption: Proposed biosynthetic pathway of Neryl methyl ether.

Experimental Protocols: Extraction and Quantification

To facilitate a robust comparative study of Neryl methyl ether in different plant species, standardized experimental protocols are essential. The following sections detail the methodologies for essential oil extraction and subsequent quantification of Neryl methyl ether using Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a widely used method for extracting volatile compounds from plant materials. The choice of this method is based on its efficiency in isolating essential oils without the use of organic solvents, which could interfere with subsequent analysis.

Materials:

  • Fresh or dried plant material (e.g., flowers, leaves)

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g). If using fresh material, it can be coarsely chopped. Dried material can be used as is or lightly ground.

  • Apparatus Setup: Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size.

  • Hydrodistillation: Place the plant material into the flask and add a sufficient amount of distilled water to cover the material completely.

  • Heating: Gently heat the flask using a heating mantle. The rate of heating should be controlled to ensure a steady distillation rate.

  • Collection: Collect the distillate, which will consist of a mixture of water and essential oil, over a period of 3-4 hours. The essential oil, being less dense than water, will form a layer on top.

  • Separation and Drying: Carefully separate the essential oil layer from the aqueous layer. Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in essential oils, providing both qualitative and quantitative information.[10][11][12][13]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5)

  • Helium as the carrier gas

Standard Preparation:

  • Prepare a stock solution of a Neryl methyl ether standard of known purity in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from, for example, 1 to 100 µg/mL.

Sample Preparation:

  • Accurately weigh a small amount of the extracted essential oil (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 1 mL of hexane) to create a 10 mg/mL solution.

  • Further dilute the sample solution as necessary to fall within the concentration range of the calibration curve.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 3°C/minute to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas Flow Rate: 1 mL/min (Helium)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-400

Quantification:

  • Calibration Curve: Inject the calibration standards into the GC-MS and record the peak area for Neryl methyl ether at its characteristic retention time. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solution into the GC-MS under the same conditions.

  • Identification: Confirm the identity of the Neryl methyl ether peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

  • Quantification: Determine the concentration of Neryl methyl ether in the sample solution using the calibration curve.

  • Calculation: Calculate the percentage of Neryl methyl ether in the original essential oil sample using the following formula:

    % Neryl Methyl Ether = (Concentration from curve (µg/mL) * Dilution factor * Volume of solvent (mL)) / (Weight of essential oil (µg)) * 100

GC-MS Workflow Start Start Extraction Essential Oil Extraction (Hydrodistillation) Start->Extraction Sample_Prep Prepare Essential Oil Sample Solution Extraction->Sample_Prep Standard_Prep Prepare Neryl Methyl Ether Calibration Standards GC_MS_Analysis GC-MS Analysis Standard_Prep->GC_MS_Analysis Sample_Prep->GC_MS_Analysis Data_Processing Data Processing GC_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification End End Quantification->End

Caption: Workflow for the quantification of Neryl methyl ether.

Potential Biological Activities and Future Directions

While specific research on the biological activities of Neryl methyl ether is still emerging, the broader class of acyclic monoterpenes and their derivatives has been shown to possess a range of interesting properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6] The presence of the ether functional group can influence the lipophilicity and reactivity of the molecule, potentially leading to unique biological activities compared to its alcohol precursor, nerol.

Future research should focus on:

  • Systematic Quantification: Conducting comprehensive studies to quantify the concentration of Neryl methyl ether across a wider range of plant species, including different cultivars and geographical locations.

  • Biological Screening: Performing in-vitro and in-vivo studies to elucidate the specific biological activities of purified Neryl methyl ether, including its potential antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Biosynthetic Pathway Elucidation: Identifying and characterizing the specific O-methyltransferases responsible for the biosynthesis of Neryl methyl ether in plants. This could open avenues for metabolic engineering to enhance its production.

By systematically exploring the natural diversity, biosynthesis, and biological potential of Neryl methyl ether, the scientific community can unlock new opportunities for the development of novel therapeutic agents and value-added natural products.

References

  • Mołdoch, J., Agacka-Mołdoch, M., Jóźwiak, G., & Wojtunik-Kulesza, K. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 1480. [Link]

  • ResearchGate. (2022). Biosynthesis, natural distribution, and biological activities of acyclic monoterpenes and their derivatives. [Link]

  • MDPI. (2023). Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. [Link]

  • PubMed. (2023). Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. [Link]

  • MDPI. (2025). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • MDPI. (2024). Methylation Modification in Ornamental Plants: Impact on Floral Aroma and Color. [Link]

  • ResearchGate. (2017). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. [Link]

  • ResearchGate. (2025). Biosynthesis, regulation and properties of plant monoterpenoids. [Link]

  • ResearchGate. (n.d.). Composition of the essential oil main compounds of Liriodendron tulipifera L. leaves of different vegetation periods. [Link]

  • Trends in Pharmaceutical Sciences. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. [Link]

  • MDPI. (n.d.). Essential Oil Analysis of the Follicles of Four North American Magnolia Species. [Link]

  • Karbala International Journal of Modern Science. (2024). Gas chromatography-Mass Spectrometry (GC-MS), Computational Analysis, and In Vitro Effect of Essential Oils from Two Aromatic Plant. [Link]

  • MDPI. (n.d.). Chemical Composition and Bioactivity of Essential Oils from Magnolia pugana, an Endemic Mexican Magnoliaceae Species. [Link]

  • PubMed Central. (2021). Profiles of Essential Oils and Correlations with Phenolic Acids and Primary Metabolites in Flower Buds of Magnolia heptapeta and Magnolia denudata var. purpurascens. [Link]

  • PubMed. (2016). Comparative analysis of essential oil composition from flower and leaf of Magnolia kwangsiensis Figlar & Noot. [Link]

  • The Pherobase. (2024). (Z)-1-Methoxy-3,7-dimethyl-2,6-octadiene (C11H20O). [Link]

  • PubMed Central. (2019). Floral Scent Variation in the Heterostylous Species Gelsemium sempervirens. [Link]

  • MDPI. (n.d.). A Comprehensive Review of Plant Volatile Terpenoids, Elucidating Interactions with Surroundings, Systematic Synthesis, Regulation, and Targeted Engineering Production. [Link]

  • ResearchGate. (n.d.). Effect of Liriodendron tulipifera essential oil from leaves collected at flowering stage on the activity of caspase 3 in T98G cells. [Link]

  • ResearchGate. (2025). Investigation of the Adulteration of Essential Oils by GC-MS. [Link]

  • International Society for Horticultural Science. (n.d.). GC/MS INVESTIGATION OF ESSENTIAL OILS. [Link]

  • ResearchGate. (2025). Trend in floral scent chemistry in pollination syndromes: floral scent composition in moth-pollinated taxa. [Link]

  • ResearchGate. (n.d.). Chemical diversity of floral scents in 9 species of Philodendron (Araceae) from French Guiana. [Link]

  • ASHS Journals. (n.d.). Variation in Floral Scent Compositions of Different Lily Hybrid Groups. [Link]

  • MDPI. (n.d.). Leaf Essential Oil Compositions and Enantiomeric Distributions of Monoterpenoids in Pinus Species. [Link]

  • PubMed Central. (2022). Comparative Study of the Petal Structure and Fragrance Components of the Nymphaea hybrid, a Precious Water Lily. [Link]

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Evaluating Novel Pest Attractants: A Comparative Framework Using Neryl Methyl Ether as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and pest management, the discovery and validation of novel semiochemicals are paramount for creating more effective and targeted pest control strategies. This guide provides a comprehensive framework for evaluating the efficacy of a candidate pest attractant, using neryl methyl ether as a hypothetical subject, and compares this process to the established performance of commercial lures. While direct comparative field data for neryl methyl ether is not extensively available in public literature, this document will equip you with the scientific rationale and detailed protocols necessary to conduct such an evaluation.

Introduction to Insect Olfaction and Chemical Attractants

Insects rely heavily on their olfactory system to locate mates, food sources, and suitable oviposition sites. This communication is mediated by a diverse array of volatile organic compounds (VOCs). Attractants used in pest management typically fall into categories such as pheromones (for intra-species communication) and kairomones (where the compound benefits the receiver but not the emitter, e.g., host plant volatiles).

Commercial lures have been developed to exploit these behaviors for a variety of pests. For instance, the Oriental fruit fly (Bactrocera dorsalis) is strongly attracted to methyl eugenol, while the Western flower thrips (Frankliniella occidentalis) aggregate in response to neryl (S)-2-methylbutanoate.[1][2][3] The efficacy of any new candidate attractant must be benchmarked against these highly effective, commercially available standards.

Neryl methyl ether, a structurally related compound to the thrips pheromone neryl (S)-2-methylbutanoate, presents an interesting candidate for investigation. Its chemical properties suggest potential bioactivity that warrants a systematic evaluation.

Benchmarking Against Commercial Lures: A Comparative Overview

A thorough evaluation of a novel attractant requires a deep understanding of the performance of existing commercial solutions. Below is a summary of widely used commercial lures for two economically significant pests: fruit flies and thrips.

Pest SpeciesCommercial Lure Active IngredientLure TypeMechanism of Action
Oriental Fruit Fly (Bactrocera dorsalis)Methyl EugenolKairomone (Floral Volatile)Acts as a powerful male attractant. Ingested methyl eugenol is metabolized into sex pheromones, increasing mating success.[4]
Melon Fly (Zeugodacus cucurbitae)Cue-Lure / Raspberry KetoneKairomone (Floral Volatile)A potent male attractant, mimicking natural food sources.[5][6]
Western Flower Thrips (Frankliniella occidentalis)Neryl (S)-2-methylbutanoateAggregation PheromoneProduced by males to attract both males and females, leading to aggregation.[1][7]
Various Thrips SpeciesMethyl IsonicotinateKairomoneA plant-derived volatile that is attractive to a range of thrips species.[8][9]

The success of these lures is not only in their innate attractiveness but also in their optimized formulations for controlled release and field longevity. Any new candidate, such as neryl methyl ether, would need to demonstrate comparable or superior performance in terms of attraction, specificity, and field stability.

Experimental Workflow for Efficacy Evaluation of a Novel Attractant

The following sections outline a rigorous, multi-stage process for evaluating a novel candidate attractant like neryl methyl ether.

Laboratory Bioassays: The First Indication of Bioactivity

Laboratory-based assays provide a controlled environment to establish a baseline attractive response and are crucial for initial screening.

  • Apparatus: A glass Y-tube olfactometer with a single entry arm that bifurcates into two arms. Airflow is directed from the two arms towards the single entry arm.

  • Odor Source Preparation:

    • Test Arm: A filter paper is loaded with a precise amount (e.g., 10 µg) of neryl methyl ether dissolved in a solvent (e.g., hexane).

    • Control Arm: A filter paper is loaded with the solvent alone.

  • Experimental Conditions: The olfactometer is placed in a controlled environment with consistent lighting and temperature. Purified, humidified air is passed through each arm at a constant flow rate.

  • Insect Introduction: A single adult insect (e.g., Western Flower Thrips) is introduced at the downstream end of the entry arm.

  • Data Collection: The insect's choice is recorded when it moves a set distance into one of the bifurcated arms. Insects that do not make a choice within a specified time are recorded as "no choice."

  • Replication: The experiment is replicated multiple times (e.g., 50-100 insects), with the position of the test and control arms swapped periodically to avoid positional bias.

The proportion of insects choosing the test arm versus the control arm is analyzed using a chi-square test or a G-test to determine if there is a statistically significant preference.

G cluster_prep Preparation cluster_assay Y-Tube Olfactometer Assay cluster_analysis Data Analysis Odor_Source Prepare Odor Sources (Neryl Methyl Ether vs. Control) Insect_Acclimation Acclimate Test Insects Introduce_Insect Introduce Insect into Olfactometer Insect_Acclimation->Introduce_Insect Introduce acclimated insect Observe_Choice Observe and Record Choice (Test vs. Control vs. No Choice) Introduce_Insect->Observe_Choice Statistical_Test Chi-Square or G-Test Observe_Choice->Statistical_Test Compile choice data Conclusion Determine Significance of Attraction Statistical_Test->Conclusion G cluster_setup Experimental Setup cluster_deployment Field Deployment cluster_analysis Data Analysis and Conclusion Site_Selection Select Field Site Design Randomized Block Design Site_Selection->Design Treatments Define Treatments (Novel, Commercial, Control) Design->Treatments Trap_Placement Randomize and Deploy Traps Treatments->Trap_Placement Deploy prepared traps Data_Collection Weekly Insect Counts Trap_Placement->Data_Collection ANOVA ANOVA & Tukey's HSD Data_Collection->ANOVA Analyze collected data Efficacy_Comparison Compare Efficacy of Lures ANOVA->Efficacy_Comparison

Workflow for a randomized block field trial.

Interpreting the Results: A Comparative Analysis

The data collected from these experiments will allow for a direct comparison of neryl methyl ether with the commercial standard.

Hypothetical Data Summary
TreatmentMean Trap Capture (Target Pest/Trap/Week)Selectivity (% Target Pest of Total Catch)
Neryl Methyl Ether150.585.2%
Commercial Standard185.292.5%
Unbaited Control15.830.1%

In this hypothetical scenario, while the commercial standard shows a higher trap capture rate, neryl methyl ether still demonstrates significant attractant properties compared to the unbaited control. Further research could focus on optimizing the release rate and formulation of the neryl methyl ether lure to potentially enhance its efficacy.

Conclusion and Future Directions

The evaluation of novel pest attractants is a systematic process that requires rigorous scientific methodology. By following the outlined laboratory and field protocols, researchers can effectively assess the potential of candidate compounds like neryl methyl ether. A direct comparison to established commercial lures is essential for determining the practical applicability and market potential of a new attractant. While this guide uses neryl methyl ether as a case study, the principles and protocols described are broadly applicable to the evaluation of any new semiochemical for pest management. Future research should not only focus on the discovery of new attractants but also on the development of innovative and sustainable lure formulations and delivery systems.

References

  • Perry, J. N., Wall, C., & Greenway, A. R. (1980). Latin Square designs in field experiments involving insect sex attractants. Ecological Entomology, 5(4), 385-396. Retrieved from [Link]

  • Abdullah, F. F., et al. (2023). Attraction of Frankliniella occidentalis Females towards the Aggregation Pheromone Neryl (S)-2-Methylbutanoate and Kairomones in a Y-Olfactometer. Insects, 14(6), 562. Retrieved from [Link]

  • Kirk, W. D. J., et al. (2021). The aggregation pheromones of thrips (Thysanoptera) and their potential for pest management. Journal of Pest Science, 94(3), 615-629. Retrieved from [Link]

  • El-Sayed, A. M. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Physiological Entomology, 48(3), 155-168. Retrieved from [Link]

  • Beroza, M. (1970). Insect Attractants. Annual Review of Entomology, 15, 99-132. Retrieved from [Link]

  • Turlings, T. C. J., et al. (2004). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Physiological Entomology, 29(5), 424-431. Retrieved from [Link]

  • Pessina, P., et al. (2021). Luring Triatomines (Hemiptera: Reduviidae) into a Trap: Aliphatic and Aromatic Aldehydes as Attractants of Triatoma infestans. Journal of Medical Entomology, 58(4), 1645-1651. Retrieved from [Link]

  • Mfuti, D. K., et al. (2021). Exploiting thrips aggregation pheromones to develop a lure-and-kill strategy for the management of the bean flower thrips. Pest Management Science, 77(10), 4545-4554. Retrieved from [Link]

  • El-Sayed, A. M. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Semantic Scholar. Retrieved from [Link]

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  • González-Hernández, H., et al. (2022). Trap colour and aggregation pheromone dose affect the catch of western flower thrips in blackberry crops. Journal of Applied Entomology, 146(5), 526-535. Retrieved from [Link]

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Spectroscopic comparison of Neryl methyl ether and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of terpene chemistry, the subtle distinctions between isomers can have profound impacts on their biological activity, fragrance profile, and utility in drug development. Neryl methyl ether, along with its geometric isomer, geranyl methyl ether, and its structural isomer, linalyl methyl ether, presents a classic case of how minor changes in molecular architecture can lead to distinct spectroscopic signatures. This guide provides a comprehensive comparison of these three isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for unambiguous identification, quality control, and the rational design of terpene-based therapeutics.

The Isomers: A Structural Overview

Neryl methyl ether and geranyl methyl ether are diastereomers, differing only in the geometry around the C2-C3 double bond. Neryl methyl ether possesses the (Z)-configuration, where the higher priority groups are on the same side of the double bond, while geranyl methyl ether has the (E)-configuration. Linalyl methyl ether is a structural isomer, where the ether linkage and the positions of the double bonds differ, resulting in a chiral center. These structural nuances are the basis for their distinct spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Key Differentiating Features in ¹H NMR

The most telling differences in the ¹H NMR spectra of neryl and geranyl methyl ether arise from the stereochemistry around the C2=C3 double bond. The proximity of the -CH₂OCH₃ group to the C3-methyl group in neryl methyl ether (Z-isomer) results in different shielding effects compared to the more distant arrangement in geranyl methyl ether (E-isomer).

  • Neryl Methyl Ether vs. Geranyl Methyl Ether: The chemical shift of the vinyl proton at C2 and the protons of the C1-methylene group are particularly sensitive to the E/Z isomerism. In geranyl methyl ether, the C1 protons typically appear at a slightly different chemical shift compared to neryl methyl ether.

  • Linalyl Methyl Ether: The ¹H NMR spectrum of linalyl methyl ether is markedly different due to its unique carbon skeleton. The presence of a vinyl group (-CH=CH₂) gives rise to characteristic signals in the olefinic region, typically a doublet of doublets for the terminal protons and a multiplet for the internal proton. The absence of a trisubstituted double bond at the C2 position, as seen in the other two isomers, is a clear distinguishing feature.

Distinctions in ¹³C NMR

The ¹³C NMR spectra provide a clear fingerprint of the carbon skeleton of each isomer.

  • Stereochemical Effects in Neryl and Geranyl Methyl Ether: The chemical shifts of the C1, C3, and the C3-methyl carbons are influenced by the Z or E configuration. Generally, the C3-methyl carbon in the Z isomer (neryl) is shielded and appears at a slightly upfield (lower ppm) chemical shift compared to the E isomer (geranyl).

  • Unique Carbon Environments in Linalyl Methyl Ether: The ¹³C NMR spectrum of linalyl methyl ether will show distinct signals for the carbons of the vinyl group and the quaternary carbon bearing the methoxy group.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment Neryl Methyl Ether (Predicted) Geranyl Methyl Ether (Predicted) Linalyl Methyl Ether
¹H NMR
H-1 (-CH₂O-)~3.9-4.0~3.9-4.0-
H-2 (=CH-)~5.3-5.4~5.3-5.4-
H-6 (=CH-)~5.0-5.1~5.0-5.1~5.0-5.2
-OCH₃~3.3~3.3~3.2
Vinyl H (-CH=CH₂)--~5.9 (dd), ~5.2 (d), ~5.0 (d)
¹³C NMR
C-1 (-CH₂O-)~65-66~65-66-
C-2~123-124~123-124-
C-3~138-139~139-140~75-76 (C-OCH₃)
C-6~124~124~124
C-7~131-132~131-132~131-132
-OCH₃~58~58~49-50
Vinyl C (-CH=CH₂)--~144 (-CH=), ~112 (=CH₂)

Note: Predicted values for neryl and geranyl methyl ether are based on typical ranges for similar terpene ethers and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While all three isomers share the ether functional group, subtle differences in their double bond substitution and overall molecular symmetry can be discerned.

The key vibrational modes to consider are:

  • C-O-C Stretch: All three isomers will exhibit a characteristic C-O-C stretching vibration in the fingerprint region, typically around 1150-1085 cm⁻¹. The exact position and intensity may vary slightly between the isomers.

  • C=C Stretch: The C=C stretching vibrations will appear in the region of 1680-1640 cm⁻¹. The substitution pattern of the double bonds will influence the exact wavenumber.

  • =C-H Stretch: The stretching vibrations of the sp² C-H bonds will be observed just above 3000 cm⁻¹.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 1000-650 cm⁻¹ region can sometimes provide clues about the substitution pattern of the double bonds.

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Neryl Methyl Ether Geranyl Methyl Ether Linalyl Methyl Ether
=C-H Stretch~3020~3020~3080, ~3020
C-H Stretch (sp³)~2970-2850~2970-2850~2970-2850
C=C Stretch~1670~1670~1645, ~1670
C-O-C Stretch~1100~1100~1080

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. While all three isomers have the same molecular formula (C₁₁H₂₀O) and therefore the same nominal molecular weight (168 g/mol ), their fragmentation patterns in Electron Ionization (EI-MS) can be used for differentiation.

The fragmentation of these terpene ethers is often initiated by the cleavage of the C-O bond or by rearrangements involving the double bonds.

  • Neryl and Geranyl Methyl Ether: The mass spectra of neryl and geranyl methyl ether are expected to be very similar due to their structural similarity. Common fragments may arise from the loss of a methoxy group (-OCH₃, m/z 137) or cleavage of the allylic C-C bonds.

  • Linalyl Methyl Ether: The mass spectrum of linalyl methyl ether will likely show a prominent fragment corresponding to the stable tertiary carbocation formed by the loss of the methoxy group. Fragmentation initiated by the vinyl group will also lead to characteristic ions. The base peak in the mass spectrum of linalyl methyl ether is often at m/z 71.

Table 3: Key Mass Spectral Fragments (m/z)

Isomer Molecular Ion (M⁺) Key Fragments
Neryl Methyl Ether 168153, 137, 123, 109, 95, 81, 69
Geranyl Methyl Ether 168153, 137, 123, 109, 95, 81, 69
Linalyl Methyl Ether 168153, 137, 123, 109, 93, 81, 71 (often base peak)

Experimental Protocols

Sample Preparation

For all spectroscopic techniques, it is crucial to use high-purity samples of each isomer.

  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Mass Spectrometry: Samples are typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

Instrumentation and Data Acquisition

The following diagrams outline the general workflows for acquiring spectroscopic data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in CDCl3 with TMS Acquire_1H Acquire ¹H NMR Spectrum Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Prep->Acquire_13C Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Acquire_13C->Process Analysis Determine Chemical Shifts (δ), Coupling Constants (J), and Multiplicities Process->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

IR_MS_Workflow cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) IR_Prep Prepare thin film of neat liquid IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Analysis Identify characteristic absorption bands IR_Acq->IR_Analysis MS_Prep Inject sample into GC MS_Sep Chromatographic Separation MS_Prep->MS_Sep MS_Ion Ionization (EI) MS_Sep->MS_Ion MS_Detect Mass Analysis and Detection MS_Ion->MS_Detect MS_Analysis Analyze fragmentation pattern MS_Detect->MS_Analysis

Caption: Workflows for IR and Mass Spectrometry Analysis.

Conclusion

The spectroscopic comparison of neryl methyl ether, geranyl methyl ether, and linalyl methyl ether underscores the power of modern analytical techniques in distinguishing between closely related isomers. While mass spectrometry can confirm the molecular weight, NMR spectroscopy provides the most definitive data for structural and stereochemical assignment. IR spectroscopy serves as a valuable complementary technique for confirming the presence of key functional groups. For researchers in natural product chemistry, fragrance science, and drug discovery, a thorough understanding of these spectroscopic nuances is essential for ensuring the identity, purity, and ultimately, the desired biological or sensory properties of these important terpene derivatives.

References

  • NIST Chemistry WebBook. [Link]

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A Comparative Guide to Validated Analytical Methods for the Quantification of Neryl Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of fragrance, flavor, and pharmaceutical research, the precise and accurate quantification of volatile compounds is paramount for quality control, formulation development, and regulatory compliance. Neryl methyl ether, a monoterpene ether with characteristic aromatic properties, requires robust analytical methods to ensure its identity and purity. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of neryl methyl ether, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document is structured to not only present protocols but to delve into the causality behind experimental choices, ensuring scientific integrity and trustworthiness.

The Analytical Challenge: Quantifying a Volatile Terpene Ether

Neryl methyl ether ((2Z)-1-methoxy-3,7-dimethylocta-2,6-diene) is a volatile organic compound with a boiling point of approximately 218-220°C[1]. Its volatility and terpene nature are critical factors that guide the selection of an appropriate analytical technique. The primary objectives of a quantitative method for this analyte are to be selective, sensitive, accurate, and precise. This guide will compare the two most prominent chromatographic techniques suitable for this purpose: Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

At a Glance: GC vs. HPLC for Neryl Methyl Ether Quantification

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analyte Suitability Ideal for volatile and semi-volatile compounds like neryl methyl ether.Possible, but may require derivatization for improved retention and detection as neryl methyl ether lacks a strong chromophore.
Primary Detector Flame Ionization Detector (FID) for robust quantification; Mass Spectrometry (MS) for definitive identification and quantification.Ultraviolet (UV) Detector; limited sensitivity for analytes without strong chromophores.
Sensitivity Generally high, especially with MS.Moderate, dependent on the analyte's UV absorbance.
Selectivity High, based on retention time. Excellent with MS, which provides structural information.Moderate, based on retention time.
Sample Preparation Simple dilution; headspace analysis is also an option.May require derivatization to introduce a UV-active functional group.
Cost & Complexity GC-FID is cost-effective. GC-MS has a higher initial and operational cost.Moderate cost and complexity.

Gas Chromatography: The Method of Choice for Volatile Compounds

Gas chromatography is the premier technique for the analysis of volatile compounds such as neryl methyl ether[2][3]. The sample is vaporized and separated as it travels through a capillary column, propelled by an inert carrier gas. The choice of detector is critical, with FID and MS being the most common for quantitative applications.

GC-FID vs. GC-MS: A Head-to-Head Comparison
  • GC-FID (Flame Ionization Detection): This detector is renowned for its robustness, wide linear range, and excellent sensitivity for organic compounds[4][5][6]. It is often considered a reliable workhorse for routine quantitative analysis where the analyte's identity is already confirmed[7][8].

  • GC-MS (Mass Spectrometry): This technique offers the significant advantage of providing structural information, which allows for confident identification of compounds. This is particularly valuable for method specificity and in the analysis of complex matrices[9]. For quantification, MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity[10].

Experimental Workflow: GC-FID/MS Quantification of Neryl Methyl Ether

The following workflow outlines the key steps for developing and validating a GC-based method for neryl methyl ether.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Validation SamplePrep Sample Dilution (e.g., in Hexane) InternalStandard Add Internal Standard (e.g., n-Tridecane) SamplePrep->InternalStandard StandardPrep Calibration Standards (e.g., 1-100 µg/mL) StandardPrep->InternalStandard Injection Liquid Injection (1 µL, Split Mode) InternalStandard->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantify Neryl Methyl Ether Calibration->Quantification Validation Method Validation (ICH Q2(R1) Guidelines) Quantification->Validation

Caption: GC method workflow for neryl methyl ether.

Detailed Experimental Protocol: GC-FID Method

This protocol is a robust starting point for the quantification of neryl methyl ether.

1. Chromatographic Conditions:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). A non-polar column is suitable for separating non-polar to moderately polar compounds like ethers based on their boiling points[11][12][13].

  • Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature: 280°C.

2. Sample and Standard Preparation:

  • Solvent: n-Hexane or a similar volatile, non-polar solvent.

  • Internal Standard (IS): n-Tridecane at a concentration of 50 µg/mL. An internal standard is crucial for improving precision by correcting for injection volume variations.

  • Calibration Standards: Prepare a series of calibration standards of neryl methyl ether (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the solvent, each containing the internal standard.

  • Sample Preparation: Accurately weigh the sample containing neryl methyl ether, dissolve it in the solvent to a known volume to achieve a concentration within the calibration range, and add the internal standard.

High-Performance Liquid Chromatography: An Alternative Approach

The Rationale for Derivatization in HPLC

Derivatization in HPLC serves to enhance the detectability of an analyte[14]. For a compound like neryl methyl ether, reacting it with a derivatizing agent that contains a chromophore can significantly improve its response with a UV detector.

Experimental Workflow: HPLC-UV Quantification of Neryl Methyl Ether

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation SamplePrep Sample Dilution Derivatization Derivatization (Introduce Chromophore) SamplePrep->Derivatization StandardPrep Calibration Standards StandardPrep->Derivatization Injection HPLC Injection (10 µL) Derivatization->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantify Derivatized Analyte Calibration->Quantification Validation Method Validation (ICH Q2(R1) Guidelines) Quantification->Validation

Caption: HPLC method workflow for neryl methyl ether.

Proposed Experimental Protocol: HPLC-UV Method

This protocol outlines a potential HPLC method, which would require thorough development and validation.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) Detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% formic acid) may be suitable. A typical starting point could be a gradient from 40% to 100% Acetonitrile over 20-25 minutes[15].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Dependent on the chosen derivatizing agent.

2. Derivatization (Hypothetical):

A potential, though not established, derivatization strategy could involve a reaction that targets the ether linkage or the double bonds, although this would be complex. A more practical approach for a related compound with a hydroxyl group would be esterification with a UV-active carboxylic acid. For neryl methyl ether, this highlights a significant methodological challenge compared to GC.

Method Validation: The Cornerstone of Trustworthiness

A robust analytical method is one that has been rigorously validated to ensure it is fit for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria for GC-FID/MS
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of neryl methyl ether and the internal standard. Confirmed by MS fragmentation pattern.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for a minimum of 5 concentration levels[7][8][16].
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%)[7][16].
Precision (Repeatability & Intermediate Precision)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2% for repeatability (multiple injections of the same sample) and < 3% for intermediate precision (different days, analysts, or equipment)[7][16].
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1[16].
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1[16].
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, oven temperature, etc.

Conclusion: Selecting the Optimal Method

For the quantification of neryl methyl ether, Gas Chromatography is the superior and recommended technique . Its suitability for volatile compounds, coupled with the high sensitivity and selectivity of FID and MS detectors, provides a direct, robust, and reliable analytical solution.

  • GC-FID is the ideal choice for routine quality control where cost-effectiveness and high throughput are important, and the identity of the analyte is not .

  • GC-MS should be employed when definitive identification is required, for the analysis of complex matrices, or during method development to ensure specificity.

While HPLC is a powerful technique for a wide range of analytes, its application to neryl methyl ether is hampered by the compound's volatility and lack of a strong chromophore, necessitating a complex and potentially challenging derivatization step.

By understanding the principles behind each technique and adhering to rigorous validation protocols as outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately quantify neryl methyl ether, ensuring the quality and integrity of their products.

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  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

  • YouTube. (2022, January 16). HPLC Mobile Phases: acetonitrile vs methanol. Which one is better?. Retrieved from [Link]

  • MDPI. (n.d.). A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Preparations. Retrieved from [Link]

  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for the proper disposal of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, also known as Nerol methyl ether. As a member of the ether chemical class, this compound requires meticulous handling and disposal procedures to mitigate risks, including the potential for explosive peroxide formation and environmental hazards. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.

Core Principles of Disposal: Hazard Identification and Risk Mitigation

This compound is an unsaturated ether. While specific data for this exact compound is limited, its structural similarity to Nerol and its classification as an ether dictate a cautious approach. The primary risks stem from its potential to form shock-sensitive and explosive peroxides over time and its inherent ecotoxicity.

The disposal strategy is therefore built on two pillars: preventing the formation of hazardous byproducts during storage and ensuring the final waste is handled by certified professionals in accordance with environmental regulations.

Table 1: Hazard Profile and Safety Requirements

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Peroxide Formation As an ether, this compound can form explosive peroxides upon exposure to air and light. This risk increases with age and concentration.[1][2][3]Standard laboratory PPE is insufficient for handling aged or suspect ethers. Contact Environmental Health & Safety (EHS) immediately.[1]
Skin & Eye Irritation Based on data for the parent alcohol (Nerol), this compound is expected to cause skin and serious eye irritation.[4][5][6]Nitrile gloves, chemical safety goggles or a face shield, and a lab coat.[6][7]
Allergic Skin Reaction May cause an allergic skin reaction upon repeated contact.[4][6]Wear protective gloves and wash hands thoroughly after handling.[4][7]
Aquatic Toxicity Expected to be toxic to aquatic life with long-lasting effects.[6]Prevent release into the environment. Do not dispose of down the drain.[6][8]
Flammability Ethers are generally flammable liquids.[2] The parent alcohol, Nerol, is combustible.Store away from heat, sparks, and open flames.[6][9]

Procedural Workflow for Safe Disposal

This section details the step-by-step methodology for the safe collection and disposal of this compound waste. Adherence to this workflow is critical for ensuring laboratory safety and environmental responsibility.

Step 1: Waste Segregation and Collection

The foundation of proper chemical disposal is rigorous segregation. Never mix incompatible waste streams, as this can lead to dangerous reactions and complicate the disposal process.[1][10]

Protocol:

  • Designate a specific, compatible waste container for this compound. Recommended materials include glass or chemically resistant plastic.[1]

  • The container must be in good condition, with a tight-fitting, sealable lid.[1][3]

  • Affix a hazardous waste label to the container before adding any waste. The label must clearly state:

    • The full chemical name: "this compound" (no abbreviations).[1]

    • The words "Hazardous Waste".

    • An accurate accounting of the constituents by percentage.

    • The date the first waste was added.

Step 2: Critical Safety - Managing Peroxide Formation

Ethers pose a significant risk due to their tendency to form explosive peroxides.[10][11] This process is accelerated by exposure to oxygen and light. Therefore, managing this risk is the most critical aspect of handling this compound.

Protocol:

  • Date All Containers: Upon receiving and upon opening any container of this compound, mark it clearly with the date.[1]

  • Proper Storage: Store the chemical and its waste in a cool, dry, dark place, away from heat and sunlight.[6][10] Storage in a flammable-rated cabinet is recommended.[3]

  • Visual Inspection (Use Extreme Caution): Before handling, visually inspect the container. DO NOT OPEN OR MOVE THE CONTAINER if you observe any of the following, as they may indicate dangerous peroxide formation:

    • Crystalline solids around the cap or within the liquid.[3][11]

    • A viscous oily layer or discoloration.[3]

    • The container is undated, past its expiration date, or its age is unknown.[1]

  • Immediate EHS Notification: If any of the above signs are present, or if you are in any doubt about the safety of the container, do not handle it. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[1][2] Very old ethers may require specialized disposal by explosive ordnance disposal units.[2]

Step 3: Spill and Contamination Management

Accidental spills must be managed promptly to prevent exposure and environmental contamination.

Protocol:

  • Ensure Area is Ventilated: Work in a well-ventilated area or a chemical fume hood.[6]

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to soak up the spill.[6][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbent material and place it into a suitable, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water. The rinseate must be collected as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.[10]

Step 4: Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[2][10]

Protocol:

  • Arrange for Pickup: Once the waste container is full (no more than 90% capacity), ensure the lid is tightly sealed and the hazardous waste label is complete.[12]

  • Contact EHS: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[13] Follow their specific procedures for storage and pickup scheduling.

  • Professional Disposal: The waste will be handled by a licensed professional waste disposal service, ensuring compliance with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15]

Visualization of Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound, emphasizing the management of peroxide risk.

DisposalWorkflow start Begin Disposal Process for This compound check_age Assess Container: Is it dated and within its safe usage period? start->check_age suspect Container is old, undated, or shows signs of peroxides (crystals, discoloration) check_age->suspect No / Unsure safe_to_handle Container is within date and appears safe check_age->safe_to_handle Yes contact_ehs STOP! DO NOT MOVE CONTAINER. Cordon off area. Contact EHS Immediately. suspect->contact_ehs collect_waste Collect waste in a labeled, compatible hazardous waste container safe_to_handle->collect_waste spill_check Was there a spill during handling? collect_waste->spill_check cleanup_spill Follow Spill Cleanup Protocol. Collect all contaminated materials as hazardous waste. spill_check->cleanup_spill Yes seal_container Seal waste container when full (<90%). Ensure label is complete. spill_check->seal_container No cleanup_spill->seal_container final_disposal Arrange for pickup by EHS or licensed waste disposal service. seal_container->final_disposal

Caption: Disposal decision workflow for this compound.

References

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. 1

  • Hazardous Waste Disposal . Gay-Lussac Chemical. 2

  • Nerol - Safety data sheet . BASF Company Ltd. 4

  • Chemical Waste Management Guide . Southern Illinois University, Center for Environmental Health and Safety. 16

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. 12

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . U.S. Environmental Protection Agency. 14

  • SAFETY DATA SHEET - Nerol . Fisher Scientific. 5

  • Nerol - Material Safety Data Sheet (MSDS) . Triveni Chemicals. 6

  • Safety Data Sheet: Nerol . Carl ROTH. 8

  • Hazardous Waste Disposal Guide . NSWAI. 3

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. 11

  • Nerol | C10H18O | CID 643820 . PubChem, National Institutes of Health. 15

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES . Regulations.gov. 17

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt Environmental Health and Safety (VEHS). 10

  • Safety data sheet . APM Technica. 18

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. 13

  • Safety Data Sheet: 3,7-dimethylocta-2,6-dien-1-ol . Carl ROTH. 19

  • SAFETY DATA SHEET . Sigma-Aldrich.

  • Safety Data Sheet - 4-Methoxy(toluene-d7) . C/D/N Isotopes Inc. 20

  • SAFETY DATA SHEET - Methyl 3-methoxyacrylate . Fisher Scientific. 9

  • Safety Data Sheet . Angene Chemical. 7

  • Safety Data Sheet: Nerol ROTICHROM® GC . Carl ROTH. 21

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Navigating the Safe Handling of (Z)-1-Methoxy-3,7-dimethylocta-2,6-diene: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

(Z)-1-Methoxy-3,7-dimethylocta-2,6-diene, also known as Neryl methyl ether, belongs to the class of terpene ethers. Based on the hazard profiles of analogous compounds and its chemical structure, the primary risks are categorized as follows:

  • Combustibility: Like many volatile organic compounds, it is expected to be a combustible liquid.[1][2] Vapors can form flammable mixtures with air, necessitating control of ignition sources.

  • Skin and Eye Irritation: Direct contact with similar terpene derivatives can cause skin irritation and serious eye irritation. Prolonged or repeated exposure may lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of vapors, especially in poorly ventilated areas, may cause irritation to the respiratory system.

  • Potential for Skin Sensitization: Some related compounds have been shown to cause allergic skin reactions.

This assessment dictates a stringent approach to the selection and use of Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale and nature of the procedure. Below is a detailed breakdown of the required PPE, explaining the causality behind each choice.

Core PPE Requirements
PPE ComponentSpecifications & Rationale
Eye and Face Protection Safety Goggles with side shields or a Face Shield. Vapors and accidental splashes pose a significant risk to the eyes. Standard safety glasses are insufficient. Safety goggles provide a seal around the eyes, offering protection from vapor, while a face shield protects the entire face from splashes during larger volume transfers.[1][3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene). Given the risk of skin irritation and potential absorption, selecting the appropriate glove material is critical. Nitrile and neoprene gloves generally offer good resistance to a range of organic solvents and ethers.[5][6] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation or perforation before each use.
Body Protection Flame-Resistant Laboratory Coat. A lab coat is essential to protect the skin and clothing from minor spills and splashes. A flame-resistant material is recommended due to the combustible nature of the compound.[2] The lab coat should be fully buttoned with sleeves rolled down.
Foot Protection Closed-toe shoes. To protect the feet from spills, closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[7]
Respiratory Protection: A Conditional Requirement

The need for respiratory protection is dictated by the work environment and the scale of the operation.

  • Benchtop Operations (Small Scale): When handling small quantities (typically <100 mL) of this compound, a certified chemical fume hood with adequate airflow is generally sufficient to minimize vapor inhalation.

  • Large-Scale Operations or Inadequate Ventilation: For larger volume work or in areas where ventilation is not optimal, respiratory protection is necessary. An air-purifying respirator (APR) equipped with organic vapor cartridges is the recommended choice.[1] A proper fit test is essential to ensure the respirator's effectiveness.

The following diagram illustrates the decision-making process for PPE selection:

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Hazard Identification cluster_1 Core PPE cluster_2 Respiratory Protection Assessment Hazard Chemical: this compound - Combustible Liquid - Skin/Eye Irritant - Volatile CorePPE Mandatory PPE: - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat - Closed-toe Shoes Ventilation Is the work performed in a certified chemical fume hood with adequate ventilation? CorePPE->Ventilation Scale Is the quantity handled small (<100 mL)? Ventilation->Scale Yes Respirator Air-Purifying Respirator with Organic Vapor Cartridges Required Ventilation->Respirator No NoRespirator No Respirator Required Scale->NoRespirator Yes Scale->Respirator No

Caption: Decision workflow for PPE selection.

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

PPE Donning Procedure
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the flame-resistant lab coat and fasten all buttons.

  • Eye Protection: Don safety goggles or a face shield.

  • Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

PPE Doffing Procedure (to prevent cross-contamination)
  • Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly.

  • Lab Coat: Remove the lab coat, folding the contaminated exterior inwards. Hang it in a designated area or dispose of it if it is a disposable type.

  • Eye Protection: Remove eye protection.

  • Final Hand Hygiene: Wash hands again thoroughly.

Disposal Plan: Responsible Waste Management

This compound and materials contaminated with it must be treated as hazardous waste.

  • Liquid Waste: Collect all waste liquid in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic solvents. Never pour this chemical down the drain.[7][8][9]

  • Solid Waste: All contaminated solid materials, including used gloves, paper towels, and disposable labware, must be placed in a designated, sealed hazardous waste container.[10]

  • Empty Containers: "Empty" containers that held this compound are also considered hazardous waste as they retain chemical residues. The first rinse with a suitable solvent should be collected as hazardous waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.

Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By integrating these safety protocols into your daily laboratory operations, you can build a culture of safety and ensure the well-being of your research team while handling this compound.

References

  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE. Retrieved from [Link]

  • Safety HQ. (2024, August 6). Safety Industrial Guidelines and Risks of Combustible Liquids. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Illinois. (2024, June 12). Flammable Liquids. Division of Research Safety. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Neryl methyl ether. Retrieved from [Link]

  • Gemplers. Chemical Resistant Gloves. Retrieved from [Link]

  • NCI Clean. Chemical Resistant Gloves. Retrieved from [Link]

  • Uneed Safety. (2024, January 2). Chemical Resistant Gloves. Retrieved from [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2017, October 27). Alkyl ethers of geraniol: Human health tier II assessment. Retrieved from [Link]

  • Polyco Healthline. Chemical Resistant Gloves. Retrieved from [Link]

  • OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • ShuBee. Chemical Resistant Gloves: Superior Protection for Industrial Use. Retrieved from [Link]

  • The Good Scents Company. neryl methyl ether. Retrieved from [Link]

  • Sun FineChem. Perfume Raw Materials Supplier. Retrieved from [Link]

  • FlavScents. neryl methyl ether. Retrieved from [Link]

  • Perflavory. neryl methyl ether. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Oklahoma State University. Flammable and Combustible Liquid Safety. Retrieved from [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.